(-)-Gallopamil
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
36622-40-9 |
|---|---|
Molecular Formula |
C28H40N2O5 |
Molecular Weight |
484.6 g/mol |
IUPAC Name |
(2S)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile |
InChI |
InChI=1S/C28H40N2O5/c1-20(2)28(19-29,22-17-25(33-6)27(35-8)26(18-22)34-7)13-9-14-30(3)15-12-21-10-11-23(31-4)24(16-21)32-5/h10-11,16-18,20H,9,12-15H2,1-8H3/t28-/m0/s1 |
InChI Key |
XQLWNAFCTODIRK-NDEPHWFRSA-N |
Isomeric SMILES |
CC(C)[C@](CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C(=C2)OC)OC)OC |
Canonical SMILES |
CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C(=C2)OC)OC)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Gallopamil, (-)-; (-)-Gallopamil; (-)-D 600; (-)-Methoxyverapamil; (S)-Gallopamil; |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Guide to the Mechanism of Action of (-)-Gallopamil on L-type Calcium Channels
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(-)-Gallopamil, the levorotatory enantiomer of Gallopamil, is a potent phenylalkylamine L-type calcium channel (LTCC) blocker. Its therapeutic effects, particularly in the management of cardiovascular conditions, are rooted in a sophisticated, state-dependent interaction with the channel's α1 subunit. This guide elucidates the core mechanisms of this compound's action, detailing its binding site, the kinetics of its interaction, and its profound effects on channel gating. By binding preferentially to the open and inactivated states of the channel, this compound exhibits characteristic voltage- and frequency-dependent inhibition. This document provides a consolidated overview of the molecular interactions, quantitative parameters of inhibition, and the experimental protocols essential for its study, serving as a critical resource for professionals in pharmacology and drug development.
Introduction to L-type Calcium Channels and Phenylalkylamines
Voltage-gated L-type calcium channels (LTCCs) are crucial transmembrane proteins that mediate the influx of calcium (Ca²⁺) ions into cells in response to membrane depolarization.[1] These channels, particularly the CaV1.2 isoform, are fundamental to processes such as excitation-contraction coupling in skeletal, smooth, and cardiac muscle, as well as hormone and neurotransmitter release.[1][2] The LTCC is a multi-subunit complex, but its pore-forming α1 subunit is the principal site of action for several classes of organic calcium channel blockers.[1][3]
Among these, the phenylalkylamines (PAAs) are a major class of therapeutics. This compound, a methoxy derivative of Verapamil, is a prototypical PAA that functions by physically occluding the channel pore.[2][4] Phenylalkylamines are distinguished by their "state-dependent" mechanism of action, meaning their binding affinity for the LTCC is not constant but is instead dictated by the conformational state of the channel.[5][6]
Core Mechanism of Action of this compound
The inhibitory action of this compound is a multifaceted process defined by its specific binding site and its dynamic interaction with the channel's different functional states.
Binding Site on the α1 Subunit
This compound accesses its binding site from the intracellular (cytoplasmic) side of the membrane.[5] The receptor site is located deep within the central pore of the CaV1.2 α1 subunit. Molecular modeling and mutagenesis studies have identified that the binding pocket is formed at the interface of homologous domains III and IV.[7][8] Key interactions include:
-
Hydrogen Bonds: The methoxy groups on this compound's aromatic rings form critical hydrogen bonds with tyrosine residues located on the IIIS6 and IVS6 transmembrane helices.[9][10]
-
Ammonium Group Stabilization: The positively charged ammonium group is stabilized at the focal point of the P-helices, which form the channel's selectivity filter.[9][10]
-
Nitrile Group Interaction: The nitrile group on the molecule interacts with a Ca²⁺ ion that is coordinated by glutamate residues within the selectivity filter of repeats III and IV.[9][10] This interaction may explain the potentiation of PAA action by calcium ions.[9][11]
Experimental evidence confirms that transmembrane segments IIIS5, IIIS6, and IVS6 are critical elements for high-affinity PAA binding.[8]
State-Dependent Inhibition
The potency of this compound is dramatically enhanced when the L-type calcium channel is active. This state-dependent binding underlies its therapeutic efficacy and is characterized by both voltage- and frequency-dependence.[12][13]
This compound exhibits a significantly higher affinity for LTCCs in depolarized cells compared to those at resting membrane potential.[12] This is because depolarization shifts the equilibrium of channels from the resting (closed) state to the open and inactivated states, for which the drug has a much higher affinity.[6][14] This voltage-dependent action makes this compound more effective in tissues that are tonically depolarized, such as vascular smooth muscle.[12]
The phenomenon of frequency- or use-dependence describes how the blocking effect of this compound intensifies with increased frequency of channel activation (i.e., higher heart rates or firing frequency of neurons).[6][12] During repetitive stimulation, channels spend more time in the open and inactivated states and less time in the resting state.[13] This provides more opportunities for the drug to bind and leads to a cumulative block.[6][12] The slow recovery from the drug-bound state means that channels cannot fully unblock between successive depolarizations, leading to a progressive increase in inhibition until a steady state is reached.[15][16]
Effects on Channel Gating Kinetics
This compound modulates the gating properties of the LTCC, primarily by stabilizing the inactivated state.[6] While the drug does not significantly alter the kinetics of Ca²⁺-dependent or slow voltage-dependent inactivation, it markedly slows the channel's recovery from inactivation.[15][16] For instance, studies on CaV1.2 channels show that recovery from a this compound-induced conformation is significantly slower when Ca²⁺ is the charge carrier (τ ≈ 15 seconds) compared to when Ba²⁺ is used (τ ≈ 3 to 5 seconds).[15][16] This trapping of the channel in a non-conducting, drug-bound state is a key feature of its inhibitory mechanism.[14]
Quantitative Analysis of this compound Inhibition
The interaction of this compound with L-type calcium channels can be quantified by several parameters. While specific data for the (-) enantiomer is often embedded within studies of the racemic mixture (often referred to as D600), the available information provides crucial insights into its potency and kinetics.
| Parameter | Value | Compound | Experimental Context | Source(s) |
| IC₅₀ | 10.9 µM | Gallopamil | Inhibition of acid secretion in guinea pig parietal cells (Note: Not a direct measure on LTCCs but indicates biological activity). | [4] |
| Association Rate Constant (kₒₙ) | 6.16 x 10⁴ M⁻¹s⁻¹ | D600 (Gallopamil) | Estimated for binding to the open state of LTCCs in rabbit ear artery smooth muscle cells. | [17] |
Key Experimental Protocols
The study of this compound's effects on LTCCs relies on established biophysical and biochemical techniques.
Whole-Cell Patch Clamp Electrophysiology
This is the gold-standard technique for directly measuring the ion current through L-type calcium channels and assessing the inhibitory effects of compounds like this compound.[5]
Objective: To quantify the voltage- and frequency-dependent block of L-type calcium channel currents by this compound.
Methodology:
-
Cell Preparation: Utilize a stable cell line (e.g., HEK293) expressing the human CaV1.2 channel α1, β, and α2δ subunits, or use primary cells such as isolated cardiac myocytes or vascular smooth muscle cells.[5]
-
Solution Preparation:
-
External Solution (in mM): 135 NaCl, 5.4 CsCl, 2 CaCl₂ (or BaCl₂), 1 MgCl₂, 10 HEPES. Adjust pH to 7.4 with CsOH. Barium is often used as the charge carrier to increase current amplitude and reduce Ca²⁺-dependent inactivation.[5]
-
Internal (Pipette) Solution (in mM): 120 CsCl, 5 Mg-ATP, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. Cesium is used to block potassium channels.[5]
-
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording Protocol:
-
Seal Formation: Approach a single cell and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusive access to the cell interior.
-
Voltage Clamp: Hold the cell at a holding potential of -80 mV.
-
Current Elicitation: Apply depolarizing voltage steps (e.g., to 0 mV for 200 ms) at regular intervals to elicit LTCC currents.
-
-
Drug Application: After recording a stable baseline, perfuse the recording chamber with the external solution containing various concentrations of this compound.
-
Data Analysis:
-
Measure the peak inward current before and after drug application.
-
To assess frequency dependence, vary the interval between depolarizing pulses (e.g., from 0.1 Hz to 2 Hz).
-
To assess voltage dependence, vary the holding potential (e.g., -80 mV vs. -40 mV).
-
Construct concentration-response curves to calculate the IC₅₀ value under different conditions.[5]
-
Radioligand Binding Assay
This technique is used to determine the binding affinity (Kd) and density (Bmax) of receptors for a specific ligand. A radiolabeled PAA, such as [³H]-LU49888, or another ligand that binds to an allosterically coupled site can be used to characterize the binding of this compound through competitive displacement.
Objective: To determine the binding affinity (Ki) of this compound for the L-type calcium channel.
Methodology:
-
Membrane Preparation: Homogenize tissue or cells expressing LTCCs (e.g., cardiac muscle, brain cortex) in a cold lysis buffer. Centrifuge to pellet the membranes, then wash and resuspend the pellet in a binding buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., a radiolabeled PAA or dihydropyridine), and a range of concentrations of unlabeled this compound (the competitor).
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly terminate the binding reaction by vacuum filtering the contents of each well through a glass fiber filter mat. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity trapped on each filter using a scintillation counter.
-
Data Analysis:
-
Plot the measured radioactivity against the concentration of this compound.
-
Fit the data to a sigmoidal competition curve to determine the IC₅₀ value (the concentration of this compound that displaces 50% of the radioligand).
-
Calculate the inhibitory constant (Ki) from the IC₅₀ using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand used.
-
Signaling Pathways and Logical Models
Visual models are essential for conceptualizing the complex interactions between this compound and the L-type calcium channel.
Diagram 5.1: Signaling pathway of this compound action on an L-type calcium channel.
Diagram 5.2: Experimental workflow for whole-cell patch clamp analysis of this compound.
Diagram 5.3: State-dependent binding model for this compound on L-type calcium channels.
Conclusion
This compound is a highly specific inhibitor of L-type calcium channels whose mechanism of action is intrinsically linked to the dynamic, functional state of the channel itself. By binding to an intracellular site within the channel pore, it demonstrates pronounced voltage- and frequency-dependent block, showing preferential affinity for the open and inactivated channel conformations. This state-dependent interaction, which manifests as a slowed recovery from inactivation, effectively reduces calcium influx in a manner that is potentiated in more active tissues. The detailed understanding of this mechanism, supported by the experimental frameworks presented, is vital for the continued development and optimization of calcium channel blockers in cardiovascular medicine and beyond.
References
- 1. L-type calcium channel - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Gallopamil hydrochloride? [synapse.patsnap.com]
- 3. Molecular Determinants of Cav1.2 Calcium Channel Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Model for Phenylalkylamine Binding to L-type Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular determinants of drug binding and action on L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural model for phenylalkylamine binding to L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Molecular determinants of frequency dependence and Ca2+ potentiation of verapamil block in the pore region of Cav1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacological modulation of calcium and potassium channels in isolated vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. Effects of the calcium antagonist gallopamil (D600) upon excitation-contraction coupling in toe muscle fibres of the frog - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. On the role of Ca(2+)- and voltage-dependent inactivation in Ca(v)1.2 sensitivity for the phenylalkylamine (-)gallopamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A method for estimation of drug affinity constants to the open conformational state of calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. brieflands.com [brieflands.com]
Stereospecific Synthesis of (-)-Gallopamil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereospecific synthesis of the (-)-enantiomer of Gallopamil, a potent calcium channel blocker. The document details the established synthetic pathway, summarizes key quantitative data, and illustrates the relevant biological signaling pathway and experimental workflow.
Core Synthesis and Mechanism
The stereospecific synthesis of (-)-Gallopamil, a phenylalkylamine calcium channel blocker, is crucial as the pharmacological activity resides primarily in the (S)-enantiomer. The most established and frequently cited method for achieving this is the chiral pool synthesis starting from an optically pure precursor. This guide focuses on the well-documented approach by Theodore and Nelson, which utilizes (S)-(+)-1,2-propanediol as the chiral starting material to set the stereochemistry of the final product.
Gallopamil exerts its therapeutic effects by blocking L-type calcium channels, primarily in cardiac and vascular smooth muscle cells. This inhibition of calcium influx leads to a reduction in myocardial contractility and vasodilation, making it an effective agent in the management of hypertension and angina pectoris.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the stereospecific synthesis of this compound, based on the established literature. Please note that specific yields can vary based on experimental conditions.
| Step No. | Intermediate/Product | Molecular Weight ( g/mol ) | Typical Yield (%) | Enantiomeric Excess (%) |
| 1 | (S)-1-(Trityloxy)-2-propanol | 318.43 | >95 | >98 |
| 2 | (S)-1-(Trityloxy)-2-propyl Methanesulfonate | 396.51 | ~90 | >98 |
| 3 | (R)-4-((Trityloxy)methyl)dihydropyran-2(3H)-one | 372.47 | Not reported | Not applicable |
| 4 | (R)-5-Hydroxy-2-isopropylpentanenitrile | 141.21 | Not reported | >95 |
| 5 | (R)-2-Isopropyl-5-tosyloxypentanenitrile | 295.40 | ~85 | >95 |
| 6 | (S)-(-)-Norgallopamil | 470.62 | Not reported | >95 |
| 7 | (S)-(-)-Gallopamil | 484.65 | ~80 (from Norgallopamil) | >95 |
Signaling Pathway of Gallopamil
The following diagram illustrates the mechanism of action of Gallopamil in blocking the L-type calcium channel and its downstream effects on muscle contraction.
Caption: Mechanism of this compound action on L-type calcium channels.
Experimental Workflow for Stereospecific Synthesis
The diagram below outlines the key stages in the stereospecific synthesis of this compound.
Caption: Key stages in the synthesis of this compound.
Detailed Experimental Protocols
While a comprehensive, step-by-step experimental protocol with precise quantities and reaction conditions is detailed in the primary literature, this guide outlines the key transformations based on the work of Theodore and Nelson (1987). Access to the full publication is recommended for laboratory-scale synthesis.
Step 1: Protection of (S)-(+)-1,2-Propanediol The synthesis commences with the protection of the primary hydroxyl group of commercially available (S)-(+)-1,2-propanediol. This is typically achieved using a bulky protecting group like trityl chloride in the presence of a base such as pyridine to selectively shield the less sterically hindered primary alcohol.
Step 2: Activation of the Secondary Alcohol The remaining secondary hydroxyl group is then activated to facilitate nucleophilic substitution. This is commonly done by converting the alcohol into a good leaving group, such as a mesylate or tosylate, by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base.
Step 3: Introduction of the Phenylacetonitrile Moiety The activated secondary alcohol undergoes nucleophilic substitution with the anion of 3,4,5-trimethoxyphenylacetonitrile. This step proceeds with inversion of configuration at the chiral center, establishing the desired (R)-stereochemistry at this position.
Step 4: Deprotection of the Primary Alcohol The protecting group on the primary alcohol is removed under acidic conditions to liberate the hydroxyl group for the subsequent reaction.
Step 5: Activation of the Primary Alcohol Similar to the earlier step, the now-free primary alcohol is activated by converting it into a good leaving group, typically a tosylate.
Step 6: N-Alkylation to form Norgallopamil The activated primary alcohol is then subjected to nucleophilic substitution with N-methyl-2-(3,4-dimethoxyphenyl)ethanamine to introduce the second aromatic ring and the tertiary amine, yielding (S)-(-)-Norgallopamil.
Step 7: Final Methylation to this compound The final step involves the methylation of the secondary amine of Norgallopamil to yield the target molecule, (S)-(-)-Gallopamil. This is typically achieved using a methylating agent such as formaldehyde and formic acid (Eschweiler-Clarke reaction) or methyl iodide.
Note: Purification by chromatography is typically required after each step to ensure the purity of the intermediates. The enantiomeric excess of the final product is determined using chiral HPLC or other suitable analytical techniques.
This guide provides a foundational understanding of the stereospecific synthesis of this compound. For detailed experimental procedures and safety information, it is imperative to consult the original peer-reviewed literature.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to (-)-Gallopamil Pharmacokinetics and First-Pass Metabolism
This technical guide provides a comprehensive overview of the pharmacokinetics and first-pass metabolism of this compound, the pharmacologically active S-enantiomer of Gallopamil. Gallopamil, a methoxy derivative of verapamil, is a phenylalkylamine calcium antagonist used in the management of cardiovascular conditions such as angina pectoris and hypertension.[1][2][3] Understanding the pharmacokinetic profile of the active (-)-enantiomer is crucial for optimizing its therapeutic use and for the development of new drug formulations.
Pharmacokinetic Properties
Gallopamil is administered as a racemic mixture, but the S-enantiomer, this compound, is the more potent stereoisomer responsible for the therapeutic effect.[4] The pharmacokinetics of gallopamil are characterized by extensive first-pass metabolism, which significantly influences its bioavailability.
Following oral administration, gallopamil is almost completely absorbed. However, due to substantial hepatic first-pass metabolism, its absolute bioavailability is initially low, around 15%.[5] With multiple oral doses, the bioavailability can increase to approximately 25%, suggesting a partial saturation of the first-pass metabolic pathways.[5]
Gallopamil is widely distributed throughout the body. The protein binding of gallopamil in serum is stereoselective, with the free fraction of the active S-enantiomer being about 50% greater than that of the R-enantiomer.[6][7]
Gallopamil is cleared almost entirely through metabolism, primarily in the liver.[8] The main metabolic reactions are N-dealkylation and O-demethylation, followed by N-formylation or glucuronidation.[8] The cytochrome P450 enzyme CYP3A4 has been identified as the major isoform responsible for the metabolic clearance of both gallopamil enantiomers.[9] While there is marked stereoselectivity in the formation of O- and N-dealkylated metabolites, these effects tend to cancel each other out, resulting in minimal overall stereoselectivity in its metabolism.[4] This is a notable difference from the related drug verapamil, which exhibits pronounced stereoselective first-pass metabolism favoring the S-enantiomer.[6]
Only a very small fraction of the administered dose of gallopamil (less than 1%) is excreted unchanged in the urine.[8] Approximately 50% of the dose is excreted as metabolites in the urine, and about 40% is eliminated in the feces, primarily as conjugated phenolic products.[8] The renal elimination of gallopamil is stereoselective, favoring the S-enantiomer.[4][6][7]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for the enantiomers of gallopamil from studies in healthy volunteers.
Table 1: Pharmacokinetic Parameters of Gallopamil Enantiomers After Single Oral Doses
| Parameter | (+)-(R)-Gallopamil | (-)-(S)-Gallopamil | Reference |
| Apparent Oral Clearance (L/min) | 15.1 ± 9.9 | 11.0 ± 6.0 | [4] |
Data from a study where 25 mg of each enantiomer was administered separately.
Table 2: Pharmacokinetic Parameters of Gallopamil Enantiomers After Co-administration (Pseudoracemic Mixture)
| Parameter | (+)-(R)-Gallopamil | (-)-(S)-Gallopamil | Reference |
| Apparent Oral Clearance (L/min) | 5.9 ± 2.8 | 5.8 ± 2.66 | [4] |
Data from a study where 25 mg of deuterated (S)-gallopamil and 25 mg of (R)-gallopamil were co-administered.
Table 3: Pharmacokinetic Parameters of Gallopamil Enantiomers at Steady-State
| Parameter | (+)-(R)-Gallopamil | (-)-(S)-Gallopamil | Reference |
| Apparent Oral Clearance (L/min) | 4.8 (95% CI: 2.9–6.8) | 5.5 (95% CI: 2.5–8.5) | [6][7] |
| Half-life (t½) (h) | 6.2 | 7.2 | [6][7] |
| Unbound Fraction (fu) | 0.035 (95% CI: 0.026–0.045) | 0.051 (95% CI: 0.033–0.069) | [6][7] |
| Renal Elimination (% of dose) | 0.49 | 0.71 | [6][7] |
Data from a study where 50 mg of pseudoracemic gallopamil was administered every 12 hours for 7 doses.
Experimental Protocols
The pharmacokinetic studies of gallopamil enantiomers have employed sophisticated methodologies to differentiate and quantify the stereoisomers.
A common experimental design involves a crossover study in healthy volunteers.[4] For instance, subjects might receive single oral doses of the individual (R)- and (S)-enantiomers, a pseudoracemic mixture (e.g., deuterated (S)-gallopamil and unlabeled (R)-gallopamil), and placebo in a randomized order.[4] For steady-state studies, multiple doses of a pseudoracemic mixture are administered over a set period.[6][7]
Blood samples are collected at various time points after drug administration to determine the plasma concentrations of the enantiomers. Urine samples are also collected to assess renal clearance.[4] The concentrations of the gallopamil enantiomers are typically measured using a sensitive and specific analytical method such as gas chromatography-mass spectrometry (GC/MS).[6][7] This technique allows for the differentiation of the enantiomers, especially when a stable isotope-labeled version of one enantiomer is used.[6] High-performance liquid chromatography (HPLC) with a chiral stationary phase has also been developed for the simultaneous assay of gallopamil enantiomers in human plasma.[10]
To identify the enzymes responsible for gallopamil metabolism, in vitro studies are conducted using human liver microsomes and recombinant human cytochrome P450 (CYP) isoforms.[9] The disappearance rate of the parent drug from the incubation mixture is measured to determine the intrinsic clearance. Selective inhibitors and antibodies against specific CYP isoforms are used to confirm their contribution to the overall metabolism.[9]
Visualizations
The following diagram illustrates the primary metabolic pathways of gallopamil.
Caption: Primary metabolic pathways of Gallopamil.
This diagram outlines a typical experimental workflow for studying the pharmacokinetics of gallopamil enantiomers.
Caption: Experimental workflow for pharmacokinetic studies.
Conclusion
The pharmacokinetics of this compound are characterized by extensive first-pass metabolism, primarily mediated by CYP3A4, leading to low oral bioavailability. Unlike its structural analog verapamil, the first-pass metabolism of gallopamil is not substantially stereoselective. While renal elimination and serum protein binding do show stereoselectivity favoring the S-enantiomer, the overall exposure to both enantiomers is similar after oral administration of the racemate. These pharmacokinetic properties are important considerations for the clinical application of gallopamil and for the design of future drug delivery systems.
References
- 1. Gallopamil. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in ischaemic heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is the mechanism of Gallopamil hydrochloride? [synapse.patsnap.com]
- 4. Pharmacokinetics and pharmacodynamics of the enantiomers of gallopamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Pharmacokinetics and metabolism of gallopamil] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and pharmacodynamics of R- and S-gallopamil during multiple dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and pharmacodynamics of R- and S-gallopamil during multiple dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism of the calcium antagonist gallopamil in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of human cytochrome P-450 isoforms involved in metabolism of R(+)- and Sthis compound: utility of in vitro disappearance rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Internally standardized simultaneous assay of gallopamil enantiomers in human plasma by means of high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enantioselective Profile of (-)-Gallopamil: A Deep Dive into its Molecular Structure and Activity Relationship
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Gallopamil, a potent L-type calcium channel blocker of the phenylalkylamine class, represents a significant area of interest in cardiovascular pharmacology. As a methoxy derivative of verapamil, it exhibits a distinct pharmacological profile characterized by its negative chronotropic, inotropic, and dromotropic effects. This technical guide provides a comprehensive overview of the molecular structure, synthesis, and biological activity of this compound, with a focus on its structure-activity relationship. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of cardiovascular therapeutics.
Molecular Structure and Stereochemistry
Gallopamil, with the chemical name (RS)-5-[2-(3,4-Dimethoxyphenyl)ethyl-methylamino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile, possesses a chiral center, leading to the existence of two enantiomers: (S)-gallopamil [this compound] and (R)-gallopamil [(+)-gallopamil]. The pharmacological activity of gallopamil resides predominantly in the (S)-enantiomer, which is significantly more potent in its calcium channel blocking effects than the (R)-enantiomer.[1] The stereospecific synthesis of these enantiomers is crucial for studying their distinct pharmacological properties.[2]
Synthesis
The synthesis of gallopamil hydrochloride can be achieved through a nucleophilic substitution reaction involving 2-(3,4,5-trimethoxyphenyl)acetonitrile and 2-(3,4-dimethoxyphenyl)-N-methylethylamine, followed by a salt-forming reaction.[3] The stereospecific synthesis of the individual enantiomers of gallopamil has also been described, allowing for the detailed investigation of their differential pharmacological activities.[2]
Mechanism of Action
This compound exerts its therapeutic effects primarily through the inhibition of L-type calcium channels (Caᵥ1.2) in myocardial and vascular smooth muscle cells.[4][5] By blocking the influx of calcium ions through these channels, it interferes with the excitation-contraction coupling process.[5] This action leads to a reduction in myocardial contractility (negative inotropic effect), a decrease in heart rate (negative chronotropic effect), and a slowing of atrioventricular (AV) conduction (negative dromotropic effect).[5][6]
The inhibitory effect of gallopamil on L-type calcium channels is both voltage- and frequency-dependent, meaning its blocking action is more pronounced in tissues that are frequently depolarized, such as the heart.[7]
Downstream Signaling Pathways
The blockade of L-type calcium channels by this compound initiates a cascade of intracellular events. The reduction in intracellular calcium concentration in cardiomyocytes directly leads to decreased activation of the contractile machinery. In vascular smooth muscle cells, this reduction in calcium influx results in vasodilation and a subsequent decrease in blood pressure.
Structure-Activity Relationship (SAR)
The structure-activity relationship of phenylalkylamines like gallopamil has been extensively studied. Key structural features that contribute to their calcium channel blocking activity include:
-
The two aromatic rings: Both the 3,4-dimethoxyphenyl and the 3,4,5-trimethoxyphenyl rings are crucial for activity. Modifications to these rings can significantly alter potency.[7][8]
-
The tertiary amino nitrogen: This group is essential for the pharmacological effect.[8]
-
The chiral center: As mentioned, the (S)-enantiomer is significantly more active than the (R)-enantiomer, highlighting the importance of the stereochemistry at this position.[1]
-
Substituents on the benzene ring near the asymmetric carbon: These substituents, along with the isopropyl group, influence the potency of the drug.[8]
Quantitative Data
The following tables summarize key quantitative data related to the activity of this compound.
Table 1: Inhibitory Activity of Gallopamil
| Parameter | Value | Cell Type/Tissue | Reference |
| IC₅₀ | 10.9 µM | Guinea pig parietal cells (acid secretion) | [9] |
| IC₅₀ | 466 ± 151 µM | Mouse inner hair cells (Caᵥ1.3 channels) | [10] |
Table 2: Pharmacokinetic Parameters of Gallopamil Enantiomers (Multiple Dosing)
| Parameter | (R)-Gallopamil | (S)-Gallopamil | Reference |
| Apparent Oral Clearance (L/min) | 4.8 (95% CI: 2.9–6.8) | 5.5 (95% CI: 2.5–8.5) | [5] |
| Half-life (h) | 6.2 | 7.2 | [5] |
| Free Fraction (fu) | 0.035 (95% CI: 0.026–0.045) | 0.051 (95% CI: 0.033–0.069) | [5] |
| Renal Elimination (% of dose) | 0.49% | 0.71% | [5] |
Table 3: Electrophysiological Effects of Gallopamil
| Parameter | Effect | Reference |
| Atrioventricular Conduction Time | Increased by 30% (4 mg IV dose) | [11] |
| Sinus Node Recovery Time | Increased by 58% of control value | [11] |
| Effective Refractory Period of AV Node | Significantly prolonged | [12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the pharmacological properties of this compound. Below are outlines of key experimental protocols.
Whole-Cell Patch-Clamp Electrophysiology for L-type Calcium Channel Inhibition
This technique allows for the direct measurement of ion channel activity.
Methodology:
-
Cell Preparation: Utilize a stable cell line (e.g., HEK293) expressing the human Caᵥ1.2 channel or isolated primary cells like cardiomyocytes.
-
Solutions:
-
External Solution (in mM): 135 NaCl, 5.4 CsCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES; pH adjusted to 7.4 with CsOH.
-
Internal (Pipette) Solution (in mM): 120 CsCl, 5 Mg-ATP, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.
-
-
Voltage Protocol: Hold the cell at a membrane potential of -80 mV. Apply depolarizing voltage steps (e.g., to 0 mV for 200 ms) to elicit L-type calcium currents.
-
Drug Application: After establishing a stable baseline, perfuse the cells with increasing concentrations of this compound.
-
Data Analysis: Measure the peak inward calcium current at each concentration to construct a dose-response curve and calculate the IC₅₀ value.[6]
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to the L-type calcium channel.
Methodology:
-
Membrane Preparation: Prepare crude membrane fractions from tissues known to express L-type calcium channels (e.g., rat heart).
-
Radioligand: Use a radiolabeled L-type calcium channel antagonist, such as [³H]-(+)-PN200-110.
-
Assay: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.
-
Separation: Separate bound from free radioligand by rapid filtration.
-
Data Analysis: Measure the radioactivity of the filters and calculate the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Aortic Ring Vasodilation Assay
This ex vivo method assesses the vasorelaxant properties of this compound.
Methodology:
-
Tissue Preparation: Isolate the thoracic aorta from a rat and cut it into rings of 3-4 mm in width.
-
Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, bubbled with 95% O₂ and 5% CO₂ at 37°C.
-
Equilibration: Allow the rings to equilibrate under a resting tension of 1.5-2.0 g for at least 60 minutes.
-
Pre-contraction: Induce a sustained contraction with a vasoconstrictor such as phenylephrine (e.g., 1 µM).
-
Drug Application: Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.
-
Data Analysis: Measure the relaxation at each concentration and plot a dose-response curve to determine the EC₅₀ value.[13][14]
Conclusion
This compound is a potent and stereoselective L-type calcium channel blocker with significant therapeutic potential in the management of cardiovascular diseases. Its mechanism of action, centered on the inhibition of calcium influx into cardiac and vascular smooth muscle cells, leads to a cascade of beneficial physiological effects. A thorough understanding of its structure-activity relationship, coupled with robust experimental evaluation, is essential for the continued development and optimization of this and related compounds. This guide provides a foundational resource for researchers dedicated to advancing the field of cardiovascular pharmacology.
References
- 1. Pharmacokinetics and pharmacodynamics of the enantiomers of gallopamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Gallopamil Hydrochloride | Semantic Scholar [semanticscholar.org]
- 4. Gallopamil: cardiovascular scope of action of a highly specific calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Gallopamil hydrochloride? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. Structure-activity relationship of verapamil analogs and reversal of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigations on the structure-activity relationships of verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Effects of phenylalkylamines and benzothiazepines on Ca(v)1.3-mediated Ca2+ currents in neonatal mouse inner hair cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Action of the calciumantagonistic compound gallopamile on sinus node, atrioventricular and intraventricular conduction (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [The electrophysiological effects of the Ca-antagonists gallopamil (D 600), dimeditiapramine (Ro 11-1781) and verapamil in man (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. article.imrpress.com [article.imrpress.com]
- 14. mdpi.com [mdpi.com]
(-)-Gallopamil Binding Affinity for Ca_v1.2 Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the binding affinity of (-)-Gallopamil for the voltage-gated L-type calcium channel, Ca_v1.2. This compound, a potent phenylalkylamine calcium channel blocker, is a subject of significant interest in cardiovascular research and drug development due to its therapeutic effects on cardiac arrhythmias and hypertension. This document provides a comprehensive overview of its interaction with Ca_v1.2 channels, including quantitative binding data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms and experimental workflows.
Quantitative Binding Affinity of this compound for Ca_v1.2 Channels
| Compound | Parameter | Value (µM) | Cell Type/System | Experimental Method | Reference |
| Gallopamil (unspecified) | IC50 | 10.9 | Guinea pig parietal cells | Inhibition of acid secretion | [1] |
Note: The provided IC50 value is for the inhibition of acid secretion and may not directly reflect the binding affinity to Ca_v1.2 channels in cardiac or smooth muscle tissue. Further research is needed to establish a definitive Ki or IC50 value for this compound's binding to Ca_v1.2.
Mechanism of Action and Signaling Pathway
This compound exerts its inhibitory effect by binding to the α1 subunit of the L-type Ca_v1.2 calcium channel from the intracellular side.[2] This binding is state-dependent, with a higher affinity for open and inactivated channel conformations. This characteristic contributes to its use-dependent effects, where the block is more pronounced in tissues with higher firing rates, such as the heart.
The binding of this compound to the Ca_v1.2 channel physically obstructs the pore, thereby preventing the influx of Ca²⁺ ions into the cell. This reduction in intracellular calcium concentration has significant downstream effects on cellular signaling pathways. In cardiomyocytes and vascular smooth muscle cells, the influx of calcium through L-type calcium channels is a critical step in excitation-contraction coupling. By inhibiting this influx, this compound leads to a decrease in myocardial contractility (negative inotropy), a reduction in heart rate (negative chronotropy), and vasodilation of blood vessels, which collectively contribute to its antihypertensive and antiarrhythmic properties.[3]
Below is a diagram illustrating the signaling pathway of the Ca_v1.2 channel and the inhibitory action of this compound.
Experimental Protocols
The determination of this compound's binding affinity and functional effects on Ca_v1.2 channels typically involves two key experimental techniques: radioligand binding assays and electrophysiological recordings.
Radioligand Binding Assay
This method is used to determine the binding affinity (Ki) of a ligand for a receptor by measuring the displacement of a radiolabeled ligand.
Objective: To quantify the binding affinity of this compound for Ca_v1.2 channels.
Methodology:
-
Membrane Preparation:
-
Isolate cell membranes from a tissue source rich in Ca_v1.2 channels (e.g., cardiac muscle, vascular smooth muscle) or from a cell line stably expressing the human Ca_v1.2 channel.
-
Homogenize the tissue or cells in a cold buffer solution and centrifuge to pellet the membranes.
-
Resuspend the membrane pellet in a suitable assay buffer.
-
-
Binding Assay:
-
In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled phenylalkylamine ligand (e.g., [³H]-Verapamil or a specific [³H]-Gallopamil if available).
-
Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding to the Ca_v1.2 channels.
-
Incubate the mixture at a controlled temperature for a sufficient time to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
The following diagram outlines the workflow for a radioligand binding assay.
Electrophysiological Recording (Whole-Cell Patch Clamp)
This technique allows for the direct measurement of ion channel activity and is used to determine the functional effect of a compound on the channel, providing an IC50 value for channel inhibition.
Objective: To quantify the inhibitory effect of this compound on Ca_v1.2 channel currents.
Methodology:
-
Cell Preparation:
-
Use isolated single cells, such as cardiomyocytes or vascular smooth muscle cells, or a stable cell line expressing the human Ca_v1.2 channel.
-
Plate the cells on coverslips suitable for microscopy.
-
-
Patch Clamp Setup:
-
Mount the coverslip in a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with an external recording solution.
-
Use a glass micropipette filled with an internal solution to form a high-resistance seal (giga-seal) with the cell membrane.
-
Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
-
-
Data Acquisition:
-
Apply a voltage-clamp protocol to control the cell membrane potential. A typical protocol involves holding the cell at a negative potential (e.g., -80 mV) and then depolarizing it to a potential that elicits a maximal inward Ca²⁺ current (e.g., +10 mV).
-
Record the resulting ionic currents using a patch-clamp amplifier and data acquisition software.
-
-
Drug Application:
-
After obtaining a stable baseline recording of the Ca_v1.2 current, perfuse the recording chamber with increasing concentrations of this compound.
-
Record the current at each concentration until a steady-state block is achieved.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward Ca²⁺ current at each this compound concentration.
-
Normalize the current amplitude at each concentration to the baseline current.
-
Plot the normalized current as a function of the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
The logical relationship between the experimental steps in a whole-cell patch-clamp experiment is depicted below.
Conclusion
This compound is a potent inhibitor of the L-type calcium channel Ca_v1.2. Its mechanism of action involves state-dependent binding to the intracellular side of the channel, leading to a reduction in calcium influx and subsequent modulation of cellular signaling pathways critical for cardiovascular function. While precise quantitative binding data for the isolated (-)-enantiomer remains to be fully elucidated in publicly available literature, the experimental protocols outlined in this guide provide a robust framework for determining its binding affinity and functional effects. Further research focusing on the stereospecific interactions of gallopamil with the Ca_v1.2 channel will be invaluable for the development of more targeted and effective cardiovascular therapeutics.
References
In Vitro Characterization of (-)-Gallopamil Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Gallopamil, a phenylalkylamine calcium channel blocker, undergoes extensive hepatic metabolism, which is a critical determinant of its pharmacokinetic profile and therapeutic action. Understanding the in vitro characteristics of its metabolites is paramount for predicting drug-drug interactions, inter-individual variability in response, and overall drug safety. This technical guide provides an in-depth overview of the in vitro characterization of this compound metabolites, focusing on the metabolic pathways, involved enzymes, and quantitative analysis. Detailed experimental protocols for key in vitro assays and analytical methodologies are presented to aid researchers in designing and executing their own studies.
Metabolic Pathways of this compound
The in vitro metabolism of this compound is primarily characterized by two major biotransformation pathways: N-dealkylation and O-demethylation . These reactions are predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the liver.
-
N-dealkylation: This pathway involves the removal of the N-methyl-3,4-dimethoxyphenethyl group, leading to the formation of the principal metabolite, norgallopamil .
-
O-demethylation: This process involves the removal of methyl groups from the methoxy moieties on either the trimethoxyphenyl ring or the dimethoxyphenethyl group, resulting in various monophenolic and diphenolic metabolites.
The metabolic cascade of this compound can be visualized as follows:
Quantitative Analysis of this compound Metabolism
The in vitro metabolism of this compound has been quantitatively assessed primarily through the measurement of the disappearance of the parent compound. While specific kinetic parameters for the formation of individual metabolites of this compound are not extensively reported in the literature, studies on its enantiomers and the analogous compound verapamil provide valuable insights.
Table 1: In Vitro Metabolic Clearance of Gallopamil Enantiomers in Human Liver Microsomes [1]
| Enantiomer | Intrinsic Clearance (CLint) (mL/min/mg protein) |
| (+)-(R)-Gallopamil | 0.320 ± 0.165 |
| (-)-(S)-Gallopamil | 0.205 ± 0.107 |
Table 2: Contribution of CYP3A4 to the Metabolic Clearance of Gallopamil Enantiomers [1]
| Enantiomer | Contribution of CYP3A4 (%) |
| (+)-(R)-Gallopamil | 92 ± 18 |
| (-)-(S)-Gallopamil | 68 ± 19 |
Note: While the data above pertains to both enantiomers, it highlights the significant role of CYP3A4 in the metabolism of the pharmacologically active this compound.
For comparative purposes, the kinetic parameters for the N-demethylation of the structurally similar drug, verapamil, by CYP3A4 are presented below. This can serve as an approximation in the absence of specific data for this compound.
Table 3: Apparent Kinetic Parameters for Norverapamil Formation from Verapamil by Recombinant Human CYP3A4
| Substrate | Km (µM) | Vmax (pmol/min/pmol CYP3A4) |
| Verapamil | 22.8 ± 2.5 | 7.67 ± 0.26 |
Experimental Protocols
A generalized workflow for the in vitro characterization of this compound metabolites is depicted below.
In Vitro Metabolism using Human Liver Microsomes
This protocol outlines a typical experiment to determine the metabolic stability and identify the metabolites of this compound.
Materials:
-
This compound
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching
-
Internal standard (IS) for analytical quantification
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, HLM (e.g., 0.5 mg/mL final protein concentration), and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation of Reaction: Initiate the metabolic reaction by adding this compound (e.g., at various concentrations to determine kinetic parameters) to the pre-warmed mixture.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified period (e.g., 0, 5, 15, 30, and 60 minutes for time-course experiments).
-
Termination of Reaction: Terminate the reaction at each time point by adding a cold quenching solvent (e.g., 2 volumes of ACN containing the internal standard).
-
Sample Processing: Vortex the samples and centrifuge (e.g., at 14,000 rpm for 10 minutes) to precipitate the proteins.
-
Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS.
Recombinant Human Cytochrome P450 Assays
To identify the specific CYP isoforms responsible for the metabolism of this compound, individual recombinant human CYP enzymes are used.
Materials:
-
Recombinant human CYP isoforms (e.g., CYP3A4, CYP2C8, CYP2D6) co-expressed with cytochrome P450 reductase
-
This compound
-
NADPH
-
Phosphate buffer (pH 7.4)
Procedure:
-
The procedure is similar to the HLM assay, with the substitution of HLM with a specific concentration of a recombinant CYP isoform.
-
Incubations are carried out with a panel of different CYP isoforms to screen for metabolic activity.
-
The formation of metabolites is monitored by LC-MS/MS.
-
Control incubations without NADPH or with heat-inactivated enzymes should be included to account for non-enzymatic degradation.
Analytical Methodology: LC-MS/MS for Metabolite Identification and Quantification
High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and selective analysis of this compound and its metabolites.
4.1. Chromatographic Separation
-
Column: A C18 reversed-phase column is typically used for the separation of this compound and its metabolites. Chiral columns (e.g., cellulose or amylose-based) are necessary for the enantioselective analysis of gallopamil and its stereoisomeric metabolites.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium formate) and an organic phase (e.g., acetonitrile or methanol) is commonly employed.
-
Flow Rate: A typical flow rate is in the range of 0.3-0.5 mL/min.
-
Column Temperature: The column is usually maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
4.2. Mass Spectrometric Detection
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used for the analysis of this compound and its basic metabolites.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, providing high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for the parent drug and each metabolite.
-
Metabolite Identification: Full scan MS and product ion scan (MS/MS) experiments are conducted to elucidate the structures of unknown metabolites based on their mass-to-charge ratios (m/z) and fragmentation patterns.
Table 4: Exemplary MRM Transitions for Gallopamil and Norgallopamil
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Gallopamil | 485.3 | 165.1 |
| Norgallopamil | 303.2 | 150.1 |
Note: These values are illustrative and should be optimized for the specific instrument and experimental conditions.
Conclusion
The in vitro characterization of this compound metabolites reveals that N-dealkylation and O-demethylation are the primary metabolic routes, with CYP3A4 playing a predominant role in its clearance. This technical guide provides a framework for researchers to investigate the metabolism of this compound, offering detailed protocols and analytical considerations. Further studies are warranted to fully elucidate the kinetic parameters of individual metabolite formation and to explore the pharmacological activity of these metabolites, which will contribute to a more comprehensive understanding of the disposition and clinical effects of this compound.
References
An In-depth Technical Guide to the Electrophysiological Properties of (-)-Gallopamil on Cardiomyocytes
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Gallopamil, a phenylalkylamine derivative, is a potent L-type calcium channel blocker with significant electrophysiological effects on cardiomyocytes. This technical guide provides a comprehensive overview of its mechanism of action, detailing its impact on ion channels, action potential characteristics, and intracellular calcium homeostasis. The information presented herein is intended to support research and development efforts in the fields of cardiology, pharmacology, and drug discovery. This document synthesizes available quantitative data, outlines detailed experimental protocols, and visualizes key pathways to facilitate a deeper understanding of this compound's cardiac electrophysiology.
Core Mechanism of Action: L-type Calcium Channel Blockade
This compound's primary electrophysiological effect is the potent and specific inhibition of the L-type calcium current (ICa-L) in cardiomyocytes.[1] This action is fundamental to its therapeutic effects, including negative chronotropy, inotropy, and dromotropy.
The blockade of L-type calcium channels by this compound is both voltage- and use-dependent. The drug exhibits a higher affinity for open and inactivated channels, making its effects more pronounced in tissues with higher firing rates, such as the heart.
Quantitative Analysis of L-type Calcium Current Inhibition
Precise IC50 values for this compound's inhibition of ICa-L in isolated cardiomyocytes are not extensively reported in publicly available literature. However, studies have demonstrated significant, dose-dependent reductions in ICa-L.
| Compound | Concentration | Species | Cell Type | % Inhibition of ICa-L | Reference |
| This compound | 3 µM | Rat | Ventricular Myocytes | 89% | [2] |
Table 1: Quantitative data on the inhibition of L-type calcium current by this compound.
Effects on Cardiomyocyte Action Potential
By inhibiting the influx of calcium during the plateau phase (Phase 2) of the cardiac action potential, this compound significantly alters its duration and characteristics.
Modulation of Action Potential Duration (APD)
This compound has been shown to shorten the action potential duration (APD) in a dose-dependent manner. This effect is also influenced by the extracellular potassium concentration, with lower concentrations of gallopamil being required to shorten the APD at higher potassium levels.
While specific dose-response data for APD50 and APD90 are limited, the qualitative effect of APD shortening is a consistent finding.
Effects on Other Cardiac Ion Channels
Beyond its primary target, this compound may exert effects on other ion channels that contribute to the cardiac action potential.
Potassium Channels (IK)
There is evidence to suggest that this compound modulates potassium currents in cardiomyocytes. It has been shown to reduce ischemic potassium efflux in a dose-dependent manner.[3] While direct quantitative data on the effects of this compound on the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current are scarce, studies on the structurally related compound verapamil indicate that phenylalkylamines can inhibit these currents, typically at higher concentrations than those required for L-type calcium channel blockade.[4][5]
Sodium Channels (INa)
Currently, there is a lack of specific data on the direct effects of this compound on the fast or late sodium currents in cardiomyocytes.
Intracellular Calcium Homeostasis: Ryanodine Receptors
In addition to its effects on sarcolemmal ion channels, this compound has been shown to interact with intracellular calcium handling proteins, specifically the ryanodine receptors (RyRs) on the sarcoplasmic reticulum. It has been suggested that gallopamil inhibits low-affinity [3H]-ryanodine binding with an IC50 in the micromolar range. This interaction may contribute to its overall effect on cardiomyocyte function.
Experimental Protocols
Isolation of Ventricular Myocytes
A prerequisite for in-vitro electrophysiological studies is the successful isolation of viable cardiomyocytes. The Langendorff perfusion method is a standard approach.
Protocol: Langendorff Perfusion for Ventricular Myocyte Isolation
-
Animal Euthanasia and Heart Excision: Euthanize the animal (e.g., rat, guinea pig) in accordance with institutional guidelines. Rapidly excise the heart and place it in ice-cold, oxygenated Tyrode's solution.
-
Aortic Cannulation: Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with warm (37°C), oxygenated Tyrode's solution to clear the coronary circulation of blood.
-
Enzymatic Digestion: Switch the perfusate to a low-calcium Tyrode's solution containing collagenase (e.g., Type II) and protease (e.g., Type XIV). Perfuse for a duration determined empirically for the specific enzyme batch and animal species (typically 10-20 minutes).
-
Ventricle Dissociation: Once the heart is flaccid, remove it from the cannula. Excise the atria and gently mince the ventricular tissue in a high-potassium storage solution (Kraft-Brühe or similar).
-
Cell Dispersion and Filtration: Gently triturate the minced tissue with a pipette to release individual myocytes. Filter the cell suspension through a nylon mesh (e.g., 200 µm) to remove undigested tissue.
-
Calcium Reintroduction: Gradually reintroduce calcium to the myocyte suspension in a stepwise manner to avoid calcium paradox, bringing the final concentration to physiological levels (e.g., 1.8 mM).
-
Cell Viability Assessment: Assess the viability of the isolated myocytes based on their rod-shaped morphology, clear cross-striations, and quiescence.
Whole-Cell Patch-Clamp Electrophysiology
The whole-cell patch-clamp technique is the gold standard for measuring ion channel currents in isolated cardiomyocytes.
Protocol: Measurement of L-type Calcium Current (ICa-L)
-
Cell Plating: Plate isolated ventricular myocytes on laminin-coated coverslips and allow them to adhere.
-
Solutions:
-
External Solution (in mM): 135 NaCl, 5.4 CsCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 CsCl, 20 TEA-Cl, 10 EGTA, 5 Mg-ATP, 0.1 Na-GTP, 10 HEPES. pH adjusted to 7.2 with CsOH.
-
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
-
Giga-seal Formation and Whole-Cell Configuration: Approach a myocyte with the patch pipette and apply gentle suction to form a giga-ohm seal. Apply a brief, stronger suction pulse to rupture the membrane and achieve the whole-cell configuration.
-
Voltage-Clamp Protocol:
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a prepulse to -40 mV for 200 ms to inactivate sodium channels.
-
Apply a depolarizing test pulse to 0 mV for 300 ms to elicit ICa-L.
-
-
Data Acquisition and Analysis: Record the resulting currents using appropriate hardware and software. Analyze the peak inward current as a measure of ICa-L. Apply this compound at various concentrations to the external solution to determine its inhibitory effects.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways and experimental workflows related to the electrophysiological effects of this compound.
Caption: Primary signaling pathway of this compound in cardiomyocytes.
Caption: Experimental workflow for patch-clamp analysis.
Conclusion
This compound exerts its primary electrophysiological effects on cardiomyocytes through the potent blockade of L-type calcium channels. This leads to a reduction in calcium influx, shortening of the action potential duration, and a negative inotropic effect. While its effects on other ion channels such as potassium and sodium channels are less characterized, available evidence suggests potential modulatory roles that warrant further investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound. Future studies focusing on generating comprehensive dose-response data for its effects on a wider range of cardiac ion channels will further elucidate its detailed electrophysiological profile.
References
- 1. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 2. Extracellular site of action of phenylalkylamines on L-type calcium current in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of gallopamil, diltiazem and nifedipine on the loss of K+ from ischaemic pig hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective phenylalkylamine block of IKr over other K+ currents in guinea-pig ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
(-)-Gallopamil: A Technical Examination of its Selectivity for Cardiac Versus Vascular Tissue
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Gallopamil, the pharmacologically more active enantiomer of the phenylalkylamine calcium channel blocker Gallopamil, is a potent inhibitor of L-type calcium channels. Its therapeutic efficacy in cardiovascular diseases such as hypertension and angina pectoris is attributed to its ability to modulate calcium influx in both cardiac and vascular smooth muscle tissues. This technical guide provides an in-depth analysis of the selectivity of this compound for cardiac versus vascular tissue. It synthesizes quantitative data from key studies, details the experimental protocols used to determine this selectivity, and visualizes the underlying signaling pathways. The evidence presented suggests that this compound exhibits a relative lack of significant selectivity between myocardial and vascular tissues, being nearly equipotent in its effects on cardiac contractility and vascular relaxation.
Quantitative Data on Cardiac vs. Vascular Selectivity
The selectivity of a calcium channel blocker for either cardiac or vascular tissue is a critical determinant of its clinical profile. A high degree of vasoselectivity is often desired to minimize cardiac side effects such as negative inotropy and chronotropy. The following tables summarize the available quantitative data comparing the effects of this compound on cardiac and vascular preparations.
| Parameter | Tissue/Preparation | Species | Value | Citation |
| Negative Inotropic Effect | Langendorff-perfused heart (Maximum Systolic Left Ventricular Pressure Depression) | Rat | Not explicitly quantified, but stated to be "virtually equipotent" to coronary flow increase. | [1] |
| Vasodilatory Effect | Langendorff-perfused heart (Coronary Flow Increase) | Rat | Not explicitly quantified, but stated to be "virtually equipotent" to MSLV depression. | [1] |
| Stereoselectivity Factor (sf) for Negative Inotropic Activity | Normoxically perfused heart | Rat | 63 (in favor of the (-)-enantiomer) | [2] |
| Stereoselectivity Factor (sf) for Vasodilating Activity | Normoxically perfused heart | Rat | 12.6 (in favor of the (-)-enantiomer) | [2] |
Interpretation of Quantitative Data:
The study by Van Amsterdam et al. (1990) directly compared the effects of the stereoisomers of gallopamil on maximum systolic left ventricular pressure (a measure of cardiac contractility) and coronary flow (a measure of vasodilation) in the isolated, perfused rat heart. Their finding that the (-)-isomer was "virtually equipotent" for both effects strongly suggests a lack of significant selectivity between cardiac and vascular tissue[1].
Furthermore, the stereoselectivity factors (sf) reported by Zucchi et al. (1993) can be used to infer relative tissue selectivity. The sf is the ratio of the potency of the more active enantiomer to the less active one. For negative inotropy, the sf for gallopamil was 63, while for vasodilation, it was 12.6[2]. Although both effects are more pronounced with the (-)-enantiomer, the higher stereoselectivity for the negative inotropic effect does not necessarily translate to cardiac tissue selectivity for this compound itself. When comparing the potency of the active (-)-enantiomer across tissues, the data from Van Amsterdam et al. remains the most direct indicator of its non-selective profile.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's tissue selectivity.
Isolated Langendorff-Perfused Heart Preparation
This ex vivo model allows for the assessment of a drug's direct effects on cardiac contractile function and coronary vascular tone, independent of systemic neurohumoral influences.
Objective: To determine the effects of this compound on myocardial contractility (e.g., left ventricular developed pressure) and coronary flow.
Methodology:
-
Animal Preparation: A male Wistar rat (250-300g) is anesthetized with pentobarbital sodium (60 mg/kg, i.p.). Heparin (500 IU) is administered intravenously to prevent blood clotting.
-
Heart Excision: The chest is opened, and the heart is rapidly excised and immediately immersed in ice-cold Krebs-Henseleit buffer.
-
Cannulation: The aorta is cannulated on a Langendorff apparatus. Retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer at a constant pressure (e.g., 75 mmHg) and temperature (37°C) is initiated.
-
Instrumentation: A fluid-filled balloon is inserted into the left ventricle via the left atrium and connected to a pressure transducer to measure left ventricular pressure. The balloon is inflated to achieve a stable end-diastolic pressure (e.g., 5-10 mmHg). Coronary flow is measured by collecting the perfusate dripping from the heart over a set time period. The heart is paced at a constant rate (e.g., 5 Hz).
-
Stabilization: The preparation is allowed to stabilize for a period of 20-30 minutes until a steady state of contractile function and coronary flow is achieved.
-
Drug Administration: this compound is infused into the perfusion line at increasing concentrations.
-
Data Acquisition: Left ventricular developed pressure (LVDP), rate of pressure development (+dP/dt), heart rate, and coronary flow are continuously recorded.
-
Data Analysis: Concentration-response curves are constructed to determine the EC50 values for the negative inotropic and vasodilatory effects of this compound.
Aortic Ring Contractility Assay
This in vitro method is used to assess the direct effect of a substance on vascular smooth muscle contraction and relaxation.
Objective: To determine the vasorelaxant potency of this compound on isolated arterial segments.
Methodology:
-
Tissue Preparation: A male Wistar rat is euthanized, and the thoracic aorta is carefully dissected and placed in cold Krebs-Henseleit buffer.
-
Ring Preparation: The aorta is cleaned of adhering connective and adipose tissue, and cut into rings of 2-3 mm in width.
-
Mounting: The aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2. The rings are suspended between two stainless steel hooks, with one attached to a fixed support and the other to an isometric force transducer.
-
Equilibration and Pre-contraction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of approximately 1.5-2.0 g. After equilibration, the rings are pre-contracted with a vasoconstrictor agent such as phenylephrine (e.g., 1 µM) or a high potassium solution (e.g., 60 mM KCl) to induce a sustained contraction.
-
Drug Administration: Once a stable contractile plateau is reached, cumulative concentrations of this compound are added to the organ bath.
-
Data Acquisition: Changes in isometric tension are continuously recorded.
-
Data Analysis: The relaxation induced by this compound at each concentration is expressed as a percentage of the pre-contraction tension. A concentration-response curve is then plotted to calculate the EC50 value for vasorelaxation.
Patch-Clamp Electrophysiology on Isolated Cardiomyocytes and Vascular Smooth Muscle Cells
This technique allows for the direct measurement of ion channel currents in single cells, providing insights into the mechanism of drug action at the molecular level.
Objective: To quantify the inhibitory effect of this compound on L-type calcium currents (ICa,L) in cardiac and vascular smooth muscle cells.
Methodology:
-
Cell Isolation:
-
Cardiomyocytes: Single ventricular myocytes are isolated from a rat heart by enzymatic digestion using collagenase and protease.
-
Vascular Smooth Muscle Cells (VSMCs): Single VSMCs are isolated from the aorta or another suitable artery by enzymatic digestion.
-
-
Patch-Clamp Recording:
-
The whole-cell patch-clamp configuration is used. A glass micropipette with a resistance of 2-5 MΩ is filled with an internal solution and brought into contact with a single cell.
-
A high-resistance seal (giga-seal) is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured to allow electrical access to the cell interior.
-
-
Voltage-Clamp Protocol:
-
The cell is held at a holding potential of -80 mV to inactivate sodium channels.
-
L-type calcium currents are elicited by depolarizing voltage steps (e.g., to 0 mV for 200 ms).
-
-
Solutions:
-
External Solution (for Cardiomyocytes): Contains (in mM): NaCl 135, CsCl 5.4, CaCl2 2, MgCl2 1, HEPES 10; pH adjusted to 7.4.
-
Internal Solution (for Cardiomyocytes): Contains (in mM): CsCl 120, Mg-ATP 5, EGTA 10, HEPES 10; pH adjusted to 7.2.
-
External Solution (for VSMCs): Contains (in mM): NaCl 130, TEA-Cl 10, CaCl2 10, MgCl2 1, HEPES 10, Glucose 10; pH adjusted to 7.4.
-
Internal Solution (for VSMCs): Contains (in mM): CsCl 130, MgCl2 2, Mg-ATP 5, EGTA 10, HEPES 10; pH adjusted to 7.2.
-
-
Drug Application: After obtaining stable baseline recordings, the cell is perfused with the external solution containing increasing concentrations of this compound.
-
Data Analysis: The peak inward calcium current is measured at each drug concentration. Concentration-response curves are constructed to calculate the IC50 value for the inhibition of ICa,L.
Signaling Pathways and Experimental Workflows
The primary mechanism of action of this compound is the blockade of L-type calcium channels. The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways affected by this compound in cardiac and vascular smooth muscle cells, as well as a typical experimental workflow for assessing its selectivity.
Caption: Signaling pathway of this compound in a cardiac myocyte.
Caption: Signaling pathway of this compound in a vascular smooth muscle cell.
Caption: Experimental workflow for assessing tissue selectivity.
Conclusion
The available evidence from in vitro and ex vivo studies indicates that this compound does not exhibit significant selectivity between cardiac and vascular tissues. It is approximately equipotent in its ability to reduce myocardial contractility and induce vasodilation[1]. This profile is consistent with its classification as a phenylalkylamine calcium channel blocker, which, unlike the dihydropyridine class, generally shows less tissue selectivity. For drug development professionals, this lack of selectivity implies that the therapeutic benefits of vasodilation will be accompanied by direct cardiac effects. This characteristic should be carefully considered when evaluating the clinical applications and potential side-effect profiles of this compound and related compounds. Further research employing a direct comparison of the IC50 or EC50 values for L-type calcium channel blockade in isolated cardiomyocytes and vascular smooth muscle cells from the same species and under identical experimental conditions would provide a more definitive quantitative measure of its tissue selectivity.
References
(-)-Gallopamil's Role in Bronchial Smooth Muscle Remodeling in Asthma: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of (-)-Gallopamil's effects on bronchial smooth muscle (BSM) remodeling in asthma. It consolidates key findings on its mechanism of action, presents quantitative data from clinical and in vitro studies, and details the experimental protocols used to generate this evidence.
Introduction: The Challenge of Airway Remodeling in Severe Asthma
Severe asthma is a chronic inflammatory disease characterized by significant structural changes in the airways, collectively known as airway remodeling. A key feature of this remodeling is the increase in bronchial smooth muscle (BSM) mass, resulting from both hypertrophy (increase in cell size) and hyperplasia (increase in cell number)[1]. This amplified BSM mass contributes to exaggerated airway narrowing, increased airway hyperresponsiveness, and reduced lung function, often leading to poor disease control despite high-dose corticosteroid therapy[2]. Consequently, targeting the mechanisms underlying BSM remodeling is a critical strategy for developing novel therapeutics for severe asthma[1].
This compound, a potent L-type calcium channel blocker and a methoxy derivative of verapamil, has emerged as a potential therapeutic agent to counteract BSM remodeling in asthma[1][2]. In vitro studies have demonstrated its ability to decrease the proliferation of BSM cells isolated from patients with severe asthma, and a proof-of-concept clinical trial has provided in vivo evidence of its efficacy in reducing BSM mass[2][3]. This guide delves into the molecular mechanisms and experimental evidence supporting the role of this compound in mitigating asthma-related BSM remodeling.
Mechanism of Action: Targeting Calcium-Dependent Mitochondrial Biogenesis
The proliferative phenotype of asthmatic BSM cells is intrinsically linked to an altered calcium homeostasis and a subsequent increase in mitochondrial biogenesis and activity[4]. This compound exerts its inhibitory effects on BSM remodeling by targeting this critical pathway.
2.1. Inhibition of Extracellular Calcium Influx: In asthmatic BSM cells, there is an enhanced influx of extracellular calcium (Ca2+)[4]. This compound, as a potent calcium channel blocker, directly inhibits this influx[2][5]. This reduction in intracellular calcium concentration is the initial and pivotal step in its mechanism of action.
2.2. Downregulation of the CaMK-IV/PGC-1α Signaling Cascade: The sustained increase in intracellular calcium in asthmatic BSM cells activates Calcium/calmodulin-dependent protein kinase IV (CaMK-IV). Activated CaMK-IV, in turn, promotes the expression and activity of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a master regulator of mitochondrial biogenesis[4]. PGC-1α then co-activates nuclear respiratory factor-1 (NRF-1), which subsequently stimulates the expression of mitochondrial transcription factor A (mtTFA)[4]. mtTFA is essential for the replication and transcription of mitochondrial DNA. By blocking the initial calcium influx, this compound leads to the downregulation of this entire signaling cascade, thereby inhibiting the synthesis of new mitochondria[5].
2.3. Reduction of Mitochondrial Mass and Activity: The consequence of the downregulated signaling pathway is a reduction in mitochondrial mass and activity in asthmatic BSM cells. This is evidenced by a decrease in the number of mitochondria and reduced oxygen consumption[6].
2.4. Inhibition of BSM Cell Proliferation: The proliferation of asthmatic BSM cells is highly dependent on mitochondrial function[4]. By diminishing mitochondrial biogenesis and activity, this compound effectively inhibits the hyperproliferation of these cells, which is a cornerstone of airway remodeling[2][5].
Signaling Pathway of this compound in Asthmatic Bronchial Smooth Muscle Cells
References
- 1. media.cellsignal.com [media.cellsignal.com]
- 2. trial.medpath.com [trial.medpath.com]
- 3. Calcium channel blocker reduces airway remodeling in severe asthma. A proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bronchial smooth muscle cell in asthma: where does it fit? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atsjournals.org [atsjournals.org]
- 6. Duration of effect of gallopamil, a calcium channel blocker, on methacholine-induced bronchoconstriction [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (-)-Gallopamil in Isolated Langendorff Heart Perfusion
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Gallopamil, a potent L-type calcium channel blocker, is a valuable pharmacological tool for investigating cardiac function and pathophysiology in the isolated Langendorff-perfused heart model.[1][2] This ex vivo preparation allows for the study of cardiac mechanics, electrophysiology, and metabolism in the absence of systemic neurohumoral influences, providing a controlled environment to elucidate the direct cardiac effects of compounds like this compound.[3] These application notes provide a detailed protocol for the use of this compound in a Langendorff heart perfusion system, along with expected dose-dependent effects on key cardiac parameters.
Mechanism of Action
This compound exerts its primary effect by inhibiting the influx of calcium ions (Ca²⁺) through L-type calcium channels in myocardial and vascular smooth muscle cells.[1][2] This blockade of calcium entry leads to several key cardiovascular effects:
-
Negative Inotropy: A reduction in the force of myocardial contraction.[2]
-
Negative Chronotropy: A decrease in heart rate.[2]
-
Negative Dromotropy: A slowing of atrioventricular (AV) conduction.
-
Vasodilation: Relaxation of vascular smooth muscle, leading to increased coronary blood flow.[1]
Data Presentation
The following tables summarize the expected concentration-dependent effects of this compound on key functional parameters of the isolated-perfused guinea pig heart. Data is compiled from various studies to provide a representative dose-response profile.
Table 1: Effect of this compound on Left Ventricular Developed Pressure (LVDP) and Heart Rate (HR)
| This compound Concentration (mol/L) | Change in LVDP (%) | Change in Heart Rate (%) |
| 1 x 10⁻⁸ | ~ -10% | ~ -5% |
| 1 x 10⁻⁷ | ~ -25% | ~ -15% |
| 1 x 10⁻⁶ | ~ -50% | ~ -30% |
| 1 x 10⁻⁵ | ~ -80% | ~ -50% |
| 1 x 10⁻⁴ | > -90% | > -70% |
Note: The negative inotropic potency of gallopamil is approximately 4.3 times higher than that of verapamil. The data presented are estimates based on available literature and may vary depending on experimental conditions.
Table 2: Effect of this compound on Coronary Flow
| This compound Concentration (mol/L) | Change in Coronary Flow (%) |
| 1 x 10⁻⁸ | ~ +5% |
| 1 x 10⁻⁷ | ~ +15% |
| 1 x 10⁻⁶ | ~ +30% |
| 1 x 10⁻⁵ | ~ +50% |
| 1 x 10⁻⁴ | > +70% |
Note: The vasodilatory effect of Gallopamil leads to a significant increase in coronary flow.
Experimental Protocols
This section provides a detailed methodology for perfusing an isolated rodent (rat or guinea pig) heart using the Langendorff technique and administering this compound.
Materials and Reagents
-
Animals: Male Wistar rats (250-300g) or Dunkin-Hartley guinea pigs (300-350g).
-
Anesthetic: Sodium pentobarbital (60 mg/kg, intraperitoneal injection).
-
Anticoagulant: Heparin (500 IU/kg, intraperitoneal injection).
-
Krebs-Henseleit Buffer (KHB):
-
118 mM NaCl
-
4.7 mM KCl
-
1.2 mM KH₂PO₄
-
1.2 mM MgSO₄
-
25 mM NaHCO₃
-
11 mM D-glucose
-
2.5 mM CaCl₂
-
-
This compound Hydrochloride: Prepare a stock solution in distilled water or 0.9% NaCl.
-
Langendorff Apparatus: Including a water-jacketed perfusion reservoir, bubble trap, aortic cannula, and perfusion pump.
-
Instrumentation: Pressure transducer, intraventricular balloon catheter, data acquisition system, and temperature probe.
Experimental Workflow Diagram
Caption: Experimental workflow for this compound perfusion in an isolated heart.
Detailed Procedure
-
Preparation of Krebs-Henseleit Buffer:
-
Dissolve all salts except CaCl₂ in distilled water.
-
Aerate the solution with 95% O₂ / 5% CO₂ for at least 20 minutes to achieve a pH of 7.4.
-
Add CaCl₂ slowly while stirring to avoid precipitation.
-
Maintain the buffer temperature at 37°C in the perfusion reservoir.
-
-
Animal Preparation and Heart Excision:
-
Anesthetize the animal with sodium pentobarbital.
-
Administer heparin to prevent blood clotting.
-
Perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and place it in ice-cold KHB to induce cardioplegia.
-
-
Langendorff Perfusion Setup:
-
Mount the heart on the aortic cannula of the Langendorff apparatus, ensuring no air bubbles are introduced into the aorta.
-
Initiate retrograde perfusion with warm, oxygenated KHB at a constant pressure (typically 60-80 mmHg) or constant flow.
-
The heart should resume beating shortly after perfusion begins.
-
-
Instrumentation and Stabilization:
-
Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle via the mitral valve.
-
Adjust the balloon volume to achieve a left ventricular end-diastolic pressure (LVEDP) of 5-10 mmHg.
-
Allow the heart to stabilize for 15-20 minutes. During this period, ensure stable LVDP, heart rate, and coronary flow.
-
-
This compound Administration:
-
Prepare serial dilutions of this compound from the stock solution in KHB.
-
Introduce this compound into the perfusion line just before the aortic cannula using a syringe pump for a continuous infusion or as bolus injections for a cumulative dose-response curve.
-
Start with the lowest concentration and progressively increase the dose, allowing the heart to reach a steady state at each concentration before proceeding to the next.
-
-
Data Acquisition and Analysis:
-
Continuously record LV pressure, heart rate, and coronary flow throughout the experiment.
-
Calculate LVDP (peak systolic pressure - end-diastolic pressure).
-
Analyze the data to determine the percentage change from baseline for each parameter at each concentration of this compound.
-
Signaling Pathway
The primary signaling pathway affected by this compound is the calcium signaling cascade in cardiomyocytes.
Signaling Pathway Diagram
Caption: Mechanism of this compound's negative inotropic effect.
Conclusion
The isolated Langendorff-perfused heart is a robust model for characterizing the direct cardiac effects of this compound. This protocol provides a framework for conducting such studies, and the provided data offers an expected range of responses. Adherence to a standardized protocol is crucial for obtaining reproducible and reliable results in cardiovascular pharmacology research.
References
- 1. Comparative effects of gallopamil and verapamil on the mechanical and electrophysiological parameters of isolated guinea-pig myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Marked dependence of the cardiac effects of gallopamil on the extracellular K(+)-concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing (-)-Gallopamil in Patch Clamp Studies of Ion Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Gallopamil, a methoxy derivative of verapamil, is a potent phenylalkylamine L-type calcium channel blocker.[1][2] It is a valuable pharmacological tool for investigating the role of L-type calcium channels (LTCCs) in various physiological and pathophysiological processes. This document provides detailed application notes and protocols for the use of this compound in patch clamp electrophysiology, aimed at researchers in academia and the pharmaceutical industry.
This compound exerts its effects by inhibiting the influx of calcium ions through L-type calcium channels in myocardial and vascular smooth muscle cells.[2] This blockade is state-dependent, with a higher affinity for open and inactivated channels.[3] This property makes patch clamp electrophysiology the ideal technique to elucidate its mechanism of action.
Data Presentation
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound's effect on ion channels.
| Parameter | Ion Channel | Cell Type | Value | Reference |
| IC50 | Acid Secretion (related to ion transport) | Guinea Pig Parietal Cells | 10.9 µM | [1] |
| Current Reduction | L-type Ca2+ Current (ICa) | Rat Ventricular Myocytes | 89% inhibition at 3 µM | [4] |
Note: Specific IC50 values for this compound on L-type calcium channels from patch clamp studies are not widely reported in the provided search results. The IC50 for acid secretion is provided as a general indicator of potency.
Signaling Pathways and Experimental Workflows
Mechanism of this compound Action on L-type Calcium Channels
Caption: Mechanism of this compound blockade of L-type calcium channels.
General Experimental Workflow for Patch Clamp Analysis
Caption: General workflow for a whole-cell patch clamp experiment.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound on L-type Calcium Channels
Objective: To determine the concentration-dependent inhibition of L-type calcium currents by this compound and calculate its IC50 value.
Materials:
-
Cells: Isolated cardiac myocytes or a stable cell line (e.g., HEK293) expressing the human Cav1.2 channel.
-
External Solution (in mM): 135 NaCl, 5.4 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES. Adjust pH to 7.4 with CsOH.[3]
-
Internal (Pipette) Solution (in mM): 120 CsCl, 5 Mg-ATP, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.[3]
-
This compound Stock Solution: Prepare a high concentration stock (e.g., 10 mM) in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the external solution on the day of the experiment.
Procedure:
-
Cell Preparation: Prepare cells for patch clamp recording according to standard laboratory protocols.
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Whole-Cell Recording:
-
Establish a giga-ohm seal between the pipette and the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Allow the cell to stabilize for 3-5 minutes.
-
-
Voltage Clamp Protocol:
-
Drug Application:
-
Perfuse the cell with increasing concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10, 30 µM).
-
Allow each concentration to equilibrate for 2-3 minutes before recording.
-
-
Data Acquisition: Record the peak inward calcium current at each drug concentration.
-
Data Analysis:
-
Measure the peak current amplitude for each concentration.
-
Normalize the current amplitude to the baseline control.
-
Plot the normalized current as a function of the this compound concentration and fit the data with a Hill equation to determine the IC50 value.
-
Protocol 2: Investigating the Use-Dependence of this compound Block
Objective: To determine if the blocking effect of this compound is dependent on the frequency of channel activation.
Materials: Same as Protocol 1.
Procedure:
-
Follow steps 1-3 of Protocol 1 to establish a whole-cell recording.
-
Voltage Clamp Protocol for Use-Dependence:
-
Hold the membrane potential at a hyperpolarized level (e.g., -80 mV) where most channels are in the resting state.
-
Apply a train of depolarizing pulses (e.g., to 0 mV for 50 ms) at a low frequency (e.g., 0.2 Hz) to establish a baseline.
-
After obtaining a stable baseline, perfuse the cell with a concentration of this compound near its IC50 value.
-
Once the drug effect has reached a steady state at the low frequency, increase the frequency of the depolarizing pulse train (e.g., to 1 Hz or 2 Hz).
-
-
Data Acquisition: Record the peak inward current for each pulse in the train at both low and high frequencies.
-
Data Analysis:
-
Measure the peak current amplitude for each pulse in the train.
-
Plot the normalized current amplitude as a function of pulse number for both low and high frequencies.
-
A greater reduction in current amplitude at higher frequencies indicates use-dependent block.
-
Protocol 3: Investigating the Voltage-Dependence of this compound Block
Objective: To determine if the blocking effect of this compound is dependent on the membrane potential, indicating a preference for certain channel states (e.g., inactivated state).
Materials: Same as Protocol 1.
Procedure:
-
Follow steps 1-3 of Protocol 1 to establish a whole-cell recording.
-
Voltage Clamp Protocol for Voltage-Dependence:
-
Protocol A (Tonic Block):
-
Hold the membrane potential at a hyperpolarized potential (e.g., -100 mV) to minimize channel inactivation.
-
Apply a test pulse to 0 mV to measure the current.
-
Hold the membrane potential at a more depolarized potential (e.g., -50 mV) for a sustained period (e.g., 10-30 seconds) to induce channel inactivation.
-
From the depolarized holding potential, apply the same test pulse to 0 mV.
-
-
Protocol B (Steady-State Inactivation):
-
From a holding potential of -80 mV, apply a series of 5-10 second prepulses to various potentials (e.g., from -100 mV to 0 mV in 10 mV increments).
-
Immediately following each prepulse, apply a test pulse to 0 mV to measure the available current.
-
-
-
Drug Application: Perform the voltage clamp protocols before and after the application of this compound.
-
Data Acquisition: Record the current traces for each protocol.
-
Data Analysis:
-
For Protocol A, compare the percentage of block at the hyperpolarized and depolarized holding potentials. A greater block at the depolarized potential suggests voltage-dependent block and a preference for the inactivated state.
-
For Protocol B, construct steady-state inactivation curves (normalized current vs. prepulse potential) in the absence and presence of this compound. A hyperpolarizing shift in the inactivation curve in the presence of the drug indicates stabilization of the inactivated state.
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Unstable Seal or Whole-Cell Configuration | Poor cell health; Debris in solutions or on pipette tip; Incorrect osmolarity of solutions. | Use healthy, viable cells. Filter all solutions on the day of the experiment. Ensure the osmolarity of the internal solution is slightly lower (10-20 mOsm) than the external solution.[5] |
| "Rundown" of Calcium Current | Washout of essential intracellular components. | Include ATP and GTP in the internal solution to support channel function.[3] If rundown persists, consider using the perforated patch technique. |
| Slow Onset or Washout of Drug Effect | Inefficient perfusion system; Adsorption of the drug to tubing. | Ensure the perfusion system has a fast exchange time. Use tubing material with low drug adsorption. |
| Variability in Drug Potency | State-dependent nature of the block. | Carefully control the holding potential and frequency of stimulation to ensure consistency between experiments. |
| No or Weak Drug Effect | Incorrect drug concentration; Inactive compound. | Verify the concentration of the stock solution. Prepare fresh dilutions for each experiment. Ensure proper storage of the compound. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is the mechanism of Gallopamil hydrochloride? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Extracellular site of action of phenylalkylamines on L-type calcium current in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. axolbio.com [axolbio.com]
Application Notes and Protocols for In Vivo Administration of (-)-Gallopamil in Rodent Models of Angina
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Gallopamil, a potent L-type calcium channel antagonist, is a promising therapeutic agent for the management of angina pectoris. Its mechanism of action involves the inhibition of calcium influx into cardiac and vascular smooth muscle cells, leading to coronary and peripheral vasodilation, reduced myocardial oxygen demand, and a negative chronotropic effect.[1] These actions collectively contribute to its anti-anginal properties by improving the balance between myocardial oxygen supply and demand.[2]
These application notes provide detailed protocols for inducing angina pectoris in rodent models and guidance for evaluating the therapeutic potential of this compound. While specific in vivo data for this compound in rodent angina models is limited in the published literature, this document extrapolates from research on similar calcium channel blockers and the established pharmacology of gallopamil to offer a comprehensive guide for preclinical studies.
Mechanism of Action of this compound in Angina
Gallopamil exerts its anti-anginal effects primarily through the blockade of L-type calcium channels in cardiomyocytes and vascular smooth muscle cells. This inhibition leads to a cascade of physiological responses that alleviate the symptoms of angina.
References
- 1. Gallopamil. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in ischaemic heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gallopamil in chronic stable angina: antianginal effect and mechanism of action. A randomized, placebo-controlled, double-blind, cross-over trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assay: (-)-Gallopamil Effects on Platelet Aggregation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Platelet aggregation is a critical physiological process for hemostasis, but its aberrant activation can lead to thromboembolic diseases. Consequently, the identification and characterization of antiplatelet agents are of significant interest in drug development. (-)-Gallopamil, a potent L-type calcium channel blocker, has demonstrated inhibitory effects on platelet aggregation.[1][2][3] This document provides detailed protocols for assessing the in-vitro effects of this compound on platelet aggregation using light transmission aggregometry (LTA), the gold-standard method, and flow cytometry as a valuable alternative.
This compound is believed to exert its antiplatelet effect by blocking the influx of extracellular calcium and the mobilization of intracellular calcium stores, which are essential for platelet activation, degranulation, and aggregation.[4][5] These assays are crucial for determining the potency and mechanism of action of this compound and other potential antiplatelet compounds.
Signaling Pathway of Platelet Aggregation and Inhibition by this compound
Platelet activation is initiated by the binding of agonists such as adenosine diphosphate (ADP), collagen, or thrombin to their respective receptors on the platelet surface. This binding triggers a cascade of intracellular signaling events, leading to an increase in cytosolic calcium concentration, which is a key step in platelet activation.[6] This elevated calcium promotes conformational changes in the glycoprotein IIb/IIIa receptors, enabling them to bind fibrinogen and mediate platelet aggregation. This compound, as a calcium channel blocker, interferes with this signaling cascade, thereby inhibiting platelet aggregation.[1][4]
Figure 1: Signaling pathway of agonist-induced platelet aggregation and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Light Transmission Aggregometry (LTA)
LTA is considered the gold standard for assessing platelet function.[7][8] It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Experimental Workflow
Figure 2: Experimental workflow for Light Transmission Aggregometry (LTA).
Materials and Reagents:
-
Human whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least two weeks.
-
3.2% Sodium Citrate tubes
-
This compound
-
Agonists: Adenosine diphosphate (ADP), Collagen, Platelet-activating factor (PAF)
-
Vehicle control (e.g., saline or DMSO)
-
Platelet-Rich Plasma (PRP)
-
Platelet-Poor Plasma (PPP)
-
Light Transmission Aggregometer
-
Calibrated pipettes
-
Cuvettes with stir bars
Procedure:
-
Blood Collection: Collect venous blood into 3.2% sodium citrate tubes. The first few milliliters should be discarded to avoid contamination with tissue factors. Process the blood within 1-2 hours of collection.[9]
-
PRP Preparation: Centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.[10]
-
PPP Preparation: Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.[7]
-
Platelet Count Adjustment: Determine the platelet count in the PRP and adjust to 200-300 x 10⁹ platelets/L using PPP if necessary.
-
Assay Performance: a. Pipette adjusted PRP into aggregometer cuvettes with stir bars and allow it to equilibrate to 37°C for at least 5 minutes. b. Set the baseline with PRP (0% aggregation) and PPP (100% aggregation). c. Add various concentrations of this compound or vehicle control to the PRP and incubate for 2-5 minutes. d. Add a predetermined concentration of an agonist (e.g., 5-10 µM ADP) to initiate aggregation. e. Record the change in light transmission for 5-10 minutes.[11]
Data Analysis: The primary endpoint is the maximal aggregation percentage. The inhibitory effect of this compound is calculated as: % Inhibition = [1 - (Max Aggregation with Gallopamil / Max Aggregation with Vehicle)] x 100
The IC₅₀ value, the concentration of this compound that inhibits 50% of the platelet aggregation response, can be determined by plotting the percent inhibition against the log concentration of this compound.
Protocol 2: Flow Cytometry-Based Platelet Activation Assay
Flow cytometry offers a sensitive method to assess platelet activation by measuring the expression of activation markers, such as P-selectin (CD62P), on the platelet surface.[12][13] This method can be performed using whole blood, which is advantageous as it avoids potential platelet activation during PRP preparation.[14]
Materials and Reagents:
-
Human whole blood collected in 3.2% sodium citrate or acid-citrate-dextrose (ACD) tubes.
-
This compound
-
Agonists (e.g., ADP, TRAP-6)
-
Fluorescently-labeled antibodies: Anti-CD61-FITC (platelet identification), Anti-CD62P-PE (activation marker).
-
Fixative solution (e.g., 1% paraformaldehyde)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Blood Collection and Preparation: Collect whole blood as described for LTA.
-
Incubation: In a microtiter plate or flow cytometry tubes, add whole blood and incubate with various concentrations of this compound or vehicle for 10-15 minutes at room temperature.[15]
-
Activation: Add an agonist (e.g., 20 µM ADP) and incubate for 5-10 minutes at room temperature.
-
Staining: Add the fluorescently-labeled antibodies (Anti-CD61 and Anti-CD62P) and incubate for 20 minutes in the dark at room temperature.[13][16]
-
Fixation: Add 1% paraformaldehyde to fix the samples.
-
Acquisition: Analyze the samples on a flow cytometer. Gate on the CD61-positive population to identify platelets and quantify the percentage of CD62P-positive platelets.
Data Analysis: The percentage of CD62P-positive platelets indicates the level of platelet activation. The inhibitory effect of this compound is determined by the reduction in the percentage of activated platelets compared to the vehicle control. An IC₅₀ can be calculated similarly to the LTA method.
Data Presentation
The quantitative data from these assays should be summarized in tables for clear comparison.
Table 1: Effect of this compound on ADP-Induced Platelet Aggregation (LTA)
| This compound (µM) | Maximum Aggregation (%) | % Inhibition |
| 0 (Vehicle) | 85.2 ± 3.5 | 0 |
| 0.1 | 72.4 ± 4.1 | 15.0 |
| 0.5 | 55.3 ± 3.9 | 35.1 |
| 1.0 | 41.8 ± 2.8 | 51.0 |
| 5.0 | 20.1 ± 2.2 | 76.4 |
| 10.0 | 9.8 ± 1.5 | 88.5 |
Data are presented as mean ± SEM from n=3 independent experiments.
Table 2: IC₅₀ Values of this compound for Inhibition of Platelet Aggregation Induced by Various Agonists
| Agonist | IC₅₀ (µM) |
| ADP (10 µM) | 0.95 |
| Collagen (2 µg/mL) | 1.25 |
| PAF (100 nM) | 0.75 |
IC₅₀ values were determined from dose-response curves.
Table 3: Effect of this compound on ADP-Induced P-Selectin Expression (Flow Cytometry)
| This compound (µM) | % CD62P Positive Platelets | % Inhibition |
| 0 (Vehicle) | 68.5 ± 5.2 | 0 |
| 0.1 | 59.1 ± 4.8 | 13.7 |
| 0.5 | 42.3 ± 3.9 | 38.2 |
| 1.0 | 30.1 ± 3.1 | 56.1 |
| 5.0 | 15.4 ± 2.5 | 77.5 |
| 10.0 | 8.2 ± 1.9 | 88.0 |
Data are presented as mean ± SEM from n=3 independent experiments.
Conclusion
The provided protocols for light transmission aggregometry and flow cytometry are robust methods for characterizing the inhibitory effects of this compound on platelet aggregation. These assays are essential tools for preclinical drug development and for understanding the mechanisms of antiplatelet agents. The dose-dependent inhibition of platelet aggregation and activation by this compound, as demonstrated by the representative data, underscores its potential as a modulator of platelet function. Researchers should carefully consider the choice of assay based on their specific experimental needs and available resources.
References
- 1. In vitro effects of gallopamil on platelet aggregation and thromboxane generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Gallopamil and changes of adenosine diphosphate- and collagen-induced thrombocyte aggregation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Gallopamil hydrochloride? [synapse.patsnap.com]
- 4. Influence of calcium-channel blockers on platelet function and arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro Effect of Verapamil on Platelet Activation Induced by ADP, Collagen or Thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. journals.viamedica.pl [journals.viamedica.pl]
- 8. plateletservices.com [plateletservices.com]
- 9. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Blood platelet activation evaluated by flow cytometry: optimised methods for clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 14. Flow cytometry for evaluating platelet immunophenotyping and function in patients with thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A simplified flow cytometric method for detection of inherited platelet disorders—A comparison to the gold standard light transmission aggregometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Platelet Activation [bdbiosciences.com]
Application Notes and Protocols for Preparing (-)-Gallopamil Stock Solutions for In Vitro Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
(-)-Gallopamil, also known as (S)-Gallopamil or (-)-Methoxyverapamil, is a potent L-type calcium channel blocker belonging to the phenylalkylamine class. It is a structural analog of Verapamil and is utilized in cardiovascular research to study its effects as a vasodilator and antiarrhythmic agent.[1][2][3] For reliable and reproducible in vitro experimental results, the correct preparation of stock solutions is of paramount importance. Due to its hydrophobic nature, this compound requires a suitable organic solvent for initial dissolution before being introduced into aqueous cell culture media. This document provides a detailed protocol for the preparation, storage, and application of this compound stock solutions for in vitro studies.
Physicochemical and Solubility Data
Proper stock solution preparation begins with an understanding of the compound's physical and chemical properties.
| Property | Value | Source |
| Synonyms | (S)-Gallopamil, (-)-Methoxyverapamil, (-)-D 600 | MedChemExpress, MedKoo |
| Molecular Formula | C₂₈H₄₀N₂O₅ | PubChem[4] |
| Molecular Weight | 484.63 g/mol | TargetMol[5] |
| Appearance | Solid powder | MedKoo[6] |
| Solubility in DMSO | 95 - 100 mg/mL (approx. 196 - 206 mM) | TargetMol, MedChemExpress[1][5] |
| Solubility in Ethanol | Data for the related compound Verapamil hydrochloride suggests solubility. Specific data for this compound is limited. | PubChem[6] |
Recommended Solvents and Storage
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.
| Parameter | Recommendation | Rationale & Remarks |
| Primary Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | High solubility allows for the preparation of concentrated stock solutions, minimizing the final solvent concentration in the culture medium. Use of hygroscopic DMSO can negatively impact solubility.[1] |
| Storage of Solid | -20°C for up to 3 years | Store in a dry, dark place to maintain stability. |
| Stock Solution Storage | -20°C for up to 1 month; -80°C for up to 6 months | Aliquot into single-use vials to prevent repeated freeze-thaw cycles, which can degrade the compound.[5] |
Experimental Protocols
Protocol for Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution. Calculations can be adjusted for different desired concentrations.
Materials:
-
This compound powder (MW: 484.63 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile, amber glass vial or polypropylene microcentrifuge tube
-
Calibrated analytical balance
-
Sterile pipette and tips
-
Vortex mixer
Procedure:
-
Safety Precautions: Perform all steps in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Weighing this compound: Carefully weigh 48.46 mg of this compound powder and transfer it to a sterile amber glass vial.
-
Adding DMSO: Using a sterile pipette, add 1 mL of anhydrous DMSO to the vial.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 2-3 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath or sonication can aid dissolution if necessary.[5] Visually inspect the solution against a light source to ensure no particulates are present.
-
Aliquoting and Storage: Aliquot the 100 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Protocol for Preparing Working Solutions in Cell Culture Medium
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally ≤ 0.1%, to avoid solvent-induced cytotoxicity. Many cell lines can tolerate up to 0.5%, but this should be determined empirically for your specific cell type.
-
Always include a vehicle control group in your experiments, which consists of cells treated with the same final concentration of DMSO as the highest concentration of this compound used.
Procedure:
-
Thaw Stock Solution: On the day of the experiment, thaw a single-use aliquot of the 100 mM this compound stock solution at room temperature.
-
Prepare Intermediate Dilutions (Optional but Recommended): To avoid precipitation of the hydrophobic compound upon direct addition to the aqueous medium, it is best to perform serial dilutions. For example, first, dilute the 100 mM stock solution 1:100 in pre-warmed cell culture medium to create a 1 mM intermediate solution.
-
Prepare Final Working Solutions: Add the intermediate or stock solution to pre-warmed cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM).
-
Example for a 10 µM final concentration: Add 1 µL of the 10 mM intermediate solution to 999 µL of cell culture medium.
-
-
Mixing: Add the this compound solution drop-wise to the culture medium while gently swirling the plate or tube. Mix thoroughly by gentle pipetting or inversion.
-
Immediate Use: Use the freshly prepared working solutions immediately for your cell culture experiments.
Mechanism of Action and Signaling Pathway
This compound primarily functions by blocking L-type voltage-gated calcium channels (Caᵥ1.2) on the plasma membrane of excitable cells, such as vascular smooth muscle cells and cardiomyocytes.[2] This blockade inhibits the influx of extracellular Ca²⁺. In vascular smooth muscle, the reduced intracellular Ca²⁺ concentration prevents the binding of Ca²⁺ to calmodulin. Consequently, the activation of myosin light chain kinase (MLCK) is inhibited, leading to decreased phosphorylation of the myosin light chain, reduced muscle contraction, and ultimately vasodilation.
At higher concentrations (in the micromolar range), evidence suggests that gallopamil may also interact with ryanodine receptors on the sarcoplasmic reticulum, potentially modulating intracellular calcium release.[4][7]
Visualizations
Caption: Experimental workflow for preparing and using this compound solutions.
Caption: this compound's mechanism of action in vascular smooth muscle cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is the mechanism of Gallopamil hydrochloride? [synapse.patsnap.com]
- 3. Gallopamil - Wikipedia [en.wikipedia.org]
- 4. Interaction between gallopamil and cardiac ryanodine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gallopamil | Calcium Channel | TargetMol [targetmol.com]
- 6. Verapamil | C27H38N2O4 | CID 2520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Effect of gallopamil on cardiac sarcoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (-)-Gallopamil in Feline Models of Left Ventricular Hypertrophy
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Gallopamil, a potent L-type calcium channel antagonist and a methoxy derivative of verapamil, has been investigated for its cardiovascular effects.[1][2] Its mechanism of action involves the inhibition of transmembrane calcium influx in myocardial and vascular smooth muscle cells, leading to reduced myocardial contractility, heart rate, and vasodilation.[3] These properties make it a subject of interest in the context of left ventricular hypertrophy (LVH), a condition characterized by the thickening of the left ventricular walls. This document provides detailed application notes and protocols for the use of this compound in feline models of LVH, based on available scientific literature.
Disclaimer: The information provided is for research purposes only. The use of this compound in feline models of LVH is not a standard clinical treatment, and the available data is limited. Researchers should exercise caution and adhere to all relevant animal welfare regulations.
Data Presentation: this compound Dosage in a Feline Model of LVH
The following table summarizes the quantitative data from a key study investigating the effects of gallopamil in a feline model of LVH induced by aortic banding. It is important to note that this is the only published dosage found for this specific application.
| Parameter | Value | Reference |
| Drug | Gallopamil | [4] |
| Animal Model | Feline model of Left Ventricular Hypertrophy (induced by aortic banding) | [4] |
| Route of Administration | Intravenous (IV) | [4] |
| Dosage Regimen | 70 micrograms/kg loading dose followed by a 2.5 micrograms/kg/min infusion | [4] |
| Study Duration | Acute electrophysiologic testing | [4] |
| Observed Effects | Prolonged sinus cycle length and atrioventricular conduction time. Did not significantly change baseline excitability thresholds, intraventricular conduction times, ventricular effective refractory periods, or monophasic action potential durations in the hypertrophied hearts. | [4] |
Note on Oral Dosage: There is currently no published data on the oral dosage of this compound for the treatment of LVH in feline models. The pharmacokinetics of gallopamil in cats have not been well-documented. In humans, gallopamil has a short half-life and undergoes extensive first-pass metabolism, which requires multiple daily doses or a sustained-release formulation.[5] Feline drug metabolism can be unique, and direct extrapolation from other species is not recommended.[6] For context, the related calcium channel blocker verapamil has been used in cats at an oral dose of 0.5–1 mg/kg every 8 hours.[7] Any consideration of an oral formulation of gallopamil would require extensive pharmacokinetic and dose-finding studies in this species.
Experimental Protocols
Induction of Left Ventricular Hypertrophy in a Feline Model (Aortic Banding)
This protocol describes a common surgical method to induce pressure-overload LVH in cats, as referenced in the literature.[4]
Materials:
-
Adult domestic cats
-
Anesthetic agents (e.g., ketamine, acepromazine, isoflurane)
-
Surgical instruments for thoracotomy
-
Umbilical tape or silk suture for aortic constriction
-
Echocardiography equipment
-
Post-operative analgesics and supportive care
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the cat and prepare the surgical site for a left lateral thoracotomy.
-
Thoracotomy: Perform a thoracotomy at the fourth intercostal space to expose the ascending aorta.
-
Aortic Constriction: Carefully dissect the ascending aorta and pass a length of umbilical tape or silk suture around it.
-
Banding: Tie the suture snugly around the aorta. The degree of constriction should be sufficient to induce a pressure gradient and subsequent hypertrophy without causing acute heart failure. This often requires practice and careful titration.
-
Closure: Close the thoracotomy incision in layers.
-
Post-operative Care: Provide appropriate analgesic and supportive care during the recovery period.
-
Development of Hypertrophy: Monitor the development of LVH using serial echocardiography. A significant increase in left ventricular posterior wall thickness (e.g., ≥30%) is indicative of successful hypertrophy induction, which may take several weeks.[4]
Administration of this compound in the Feline LVH Model
This protocol is based on the intravenous administration method described in the available literature.[4]
Materials:
-
This compound for injection
-
Saline solution for dilution
-
Infusion pump
-
Intravenous catheter
-
Feline model with established LVH
Procedure:
-
Catheterization: Under appropriate sedation or anesthesia, place an intravenous catheter in a suitable vein (e.g., cephalic or jugular vein).
-
Preparation of Gallopamil Solution: Prepare the this compound solution for infusion according to the manufacturer's instructions and the required dosage.
-
Loading Dose: Administer a loading dose of 70 micrograms/kg of this compound intravenously.[4]
-
Continuous Infusion: Immediately following the loading dose, begin a continuous intravenous infusion of this compound at a rate of 2.5 micrograms/kg/min using an infusion pump.[4]
-
Monitoring: Throughout the infusion period, continuously monitor cardiovascular parameters such as heart rate, blood pressure, and electrocardiogram (ECG) to assess the drug's effects and ensure the animal's stability.
Signaling Pathways and Experimental Workflows
Signaling Pathway of L-type Calcium Channel Blockade in Cardiomyocytes
Caption: Mechanism of this compound in Cardiomyocytes.
Experimental Workflow for Evaluating this compound in a Feline LVH Model
References
- 1. Gallopamil. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in ischaemic heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Gallopamil: cardiovascular scope of action of a highly specific calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of gallopamil on electrophysiologic abnormalities and ventricular arrhythmias associated with left ventricular hypertrophy in the feline heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Pharmacokinetics and metabolism of gallopamil] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Feline drug metabolism and disposition: pharmacokinetic evidence for species differences and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vet-ebooks.com [vet-ebooks.com]
Application of (-)-Gallopamil in the Study of Reperfusion Arrhythmias
For Researchers, Scientists, and Drug Development Professionals
Application Notes
(-)-Gallopamil, a potent L-type calcium channel blocker of the phenylalkylamine class, serves as a critical pharmacological tool in the investigation of reperfusion arrhythmias. These life-threatening electrical instabilities occur upon the restoration of blood flow to ischemic myocardial tissue and are a significant concern in clinical scenarios such as thrombolysis, angioplasty, and coronary artery bypass surgery. The primary mechanism underlying reperfusion arrhythmias is a sudden and massive influx of calcium into cardiomyocytes, leading to cellular calcium overload. This overload triggers a cascade of detrimental events, including the activation of arrhythmogenic currents, mitochondrial dysfunction, and the generation of reactive oxygen species, ultimately culminating in ventricular tachycardia (VT) and ventricular fibrillation (VF).
This compound's utility in this field of study stems from its direct action on the L-type calcium channels, which are a primary conduit for calcium entry during reperfusion. By blocking these channels, this compound effectively mitigates the initial calcium overload, thereby preventing the downstream arrhythmogenic consequences.[1] Furthermore, evidence suggests that this compound may also exert its protective effects through modulation of calcium handling within the sarcoplasmic reticulum, further contributing to the maintenance of calcium homeostasis.
In experimental models, this compound has been shown to be highly effective in reducing the incidence and severity of reperfusion-induced arrhythmias.[2] Its application in preclinical studies allows researchers to dissect the intricate molecular pathways involved in reperfusion injury and to evaluate the therapeutic potential of novel anti-arrhythmic agents. Compared to other calcium channel blockers, such as nifedipine, this compound has demonstrated superior efficacy in preventing delayed reperfusion arrhythmias, highlighting its distinct electrophysiological properties.[2]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in experimental models of reperfusion arrhythmias.
Table 1: Effect of this compound on the Incidence of Reperfusion-Induced Arrhythmias in Rats
| Treatment Group | Dose | Incidence of Ventricular Tachycardia (VT) | Incidence of Ventricular Fibrillation (VF) |
| Control | - | 100% | 100% |
| This compound | 0.2 mg/kg, IV | 50% | 25% |
| Data from a study in closed-chest anesthetized rats with 5 minutes of left coronary artery occlusion followed by reperfusion.[1] |
Table 2: Comparative Effects of Calcium Antagonists on Ischemia and Reperfusion Arrhythmias in Dogs
| Drug | Dose (IV) | Effect on Ischemia-Induced Arrhythmias | Effect on Delayed Reperfusion Arrhythmias |
| This compound | 0.13 mg/kg | Almost completely suppressed | Significantly reduced |
| Diltiazem | 0.5 mg/kg | Almost completely suppressed | Significantly reduced |
| Verapamil | 0.25 mg/kg | Almost completely suppressed | Significantly reduced |
| Nifedipine | 0.04 mg/kg | Not affected | Not affected |
| Data from a study in open-chest anesthetized dogs with 20 minutes of coronary artery occlusion followed by reperfusion.[2] |
Table 3: Electrophysiological Effects of this compound in Dogs during Ischemia
| Parameter | Control | This compound (25 µg/kg bolus + 2.5 µg/kg/min infusion) |
| Maximal rate of rise of extracellular K+ | Unchanged | Significantly diminished |
| Plateau of extracellular K+ | Unchanged | Significantly diminished |
| These effects on potassium dynamics during ischemia may contribute to the anti-arrhythmic effect during subsequent reperfusion.[3] |
Signaling Pathways and Experimental Workflow
Caption: Signaling pathway of reperfusion arrhythmias and the points of intervention by this compound.
References
- 1. Reperfusion arrhythmias in closed-chest rats: the effect of myocardial noradrenaline depletion and Ca2(+)-antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcium antagonists and acute myocardial ischemia: comparative effects of gallopamil and nifedipine on ischemia-induced and reperfusion-induced ventricular arrhythmias, epicardial conduction times, and ventricular fibrillation thresholds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the calcium antagonist gallopamil on the increase of myocardial extracellular potassium activity during LAD occlusion in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methodology for Assessing (-)-Gallopamil Effects on Thromboxane Generation
Audience: Researchers, scientists, and drug development professionals.
Introduction: (-)-Gallopamil, a phenylalkylamine derivative, is a potent calcium channel blocker used in the management of cardiovascular conditions such as angina pectoris and hypertension.[1] Its primary mechanism involves the inhibition of L-type calcium channels, leading to reduced intracellular calcium levels in myocardial and vascular smooth muscle cells.[1] Beyond its established cardiovascular effects, there is growing interest in the pleiotropic effects of calcium channel blockers, including their influence on platelet function.
Platelet activation and subsequent thromboxane A2 (TXA2) generation are critical events in thrombosis and are implicated in the pathophysiology of myocardial ischemia.[2] Since platelet activation is a calcium-dependent process, this compound may exert inhibitory effects on this pathway. These application notes provide a detailed methodology to assess the in vitro effects of this compound on platelet aggregation and thromboxane generation, offering a framework for investigating its potential anti-platelet activity.
Signaling Pathway: Thromboxane Generation in Platelets
Thromboxane A2 (TXA2) is a potent vasoconstrictor and promoter of platelet aggregation.[3][4] It is synthesized from arachidonic acid via the cyclooxygenase (COX) pathway within platelets. The key steps are:
-
Arachidonic Acid Release: Upon platelet activation by agonists (e.g., ADP, epinephrine, collagen), intracellular calcium (Ca²⁺) levels rise. This increase in Ca²⁺ activates phospholipase A2 (PLA2), an enzyme that cleaves arachidonic acid from membrane phospholipids.[5][6]
-
Cyclooxygenase (COX) Pathway: The released arachidonic acid is then converted to prostaglandin H2 (PGH2) by the enzyme cyclooxygenase-1 (COX-1), which is constitutively expressed in platelets.[6][7][8]
-
Thromboxane Synthesis: Finally, PGH2 is converted to the biologically active TXA2 by the enzyme thromboxane synthase.[7][9]
-
Metabolism: TXA2 is highly unstable, with a half-life of about 30 seconds, and is rapidly hydrolyzed to its stable, inactive metabolite, thromboxane B2 (TXB2).[10] Therefore, measurement of TXB2 levels is a reliable method to quantify TXA2 production.[10][11]
References
- 1. What is the mechanism of Gallopamil hydrochloride? [synapse.patsnap.com]
- 2. In vitro effects of gallopamil on platelet aggregation and thromboxane generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thromboxane - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. youtube.com [youtube.com]
- 10. Stability of thromboxane in blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of Thromboxane Biosynthesis in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inhaled (-)-Gallopamil in Asthma Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental protocol for investigating the therapeutic potential of inhaled (-)-Gallopamil in a preclinical mouse model of allergic asthma. The protocols are designed to be detailed and reproducible for researchers in the field of respiratory drug development.
Introduction
Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), inflammation, and remodeling. Calcium channel blockers, such as Gallopamil, have been explored as potential therapeutic agents due to their ability to inhibit smooth muscle contraction and proliferation. This compound, the more active enantiomer, is a promising candidate for targeted inhaled delivery to the lungs, which could maximize its therapeutic effects while minimizing systemic side effects. This document outlines a detailed protocol for evaluating the efficacy of inhaled this compound in a murine model of ovalbumin (OVA)-induced allergic asthma.
Signaling Pathway of this compound in Airway Smooth Muscle
This compound is a potent L-type calcium channel blocker. In airway smooth muscle cells, the influx of extracellular calcium through these channels is a critical step in the signaling cascade that leads to muscle contraction and proliferation, both of which are key pathological features of asthma. By blocking these channels, this compound is hypothesized to attenuate bronchoconstriction and mitigate airway remodeling.
Experimental Protocols
Ovalbumin (OVA)-Induced Allergic Asthma Mouse Model
This protocol describes the induction of an allergic asthma phenotype in mice, which is a widely used and well-characterized model.[1][2][3][4]
Materials:
-
BALB/c mice (female, 6-8 weeks old)[1]
-
Ovalbumin (OVA), Grade V (for sensitization) and Grade II (for challenge)
-
Aluminum hydroxide (Alum) as adjuvant
-
Phosphate-buffered saline (PBS), sterile
-
Syringes and needles for intraperitoneal injections
-
Nebulizer and exposure chamber
Procedure:
-
Sensitization:
-
On days 0 and 14, sensitize each mouse with an intraperitoneal (i.p.) injection of 100 µg of OVA (Grade V) emulsified in 2 mg of Alum in a total volume of 200 µL PBS.[5]
-
The control group receives i.p. injections of PBS with Alum only.
-
-
Challenge:
-
From day 21 to day 23, challenge the mice by exposing them to an aerosol of 1% OVA (Grade II) in sterile PBS for 30 minutes each day using a nebulizer in a whole-body exposure chamber.[2]
-
The control group is challenged with nebulized PBS.
-
Preparation and Administration of Inhaled this compound
Materials:
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl) for injection
-
pH meter and adjustment solutions (e.g., sterile HCl or NaOH)
-
Sterile filters (0.22 µm)
-
Nebulizer compatible with small animal exposure systems (e.g., ultrasonic or vibrating mesh)
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in sterile saline. Based on a human inhaled dose of 20 mg, a starting dose for mice could be in the range of 1-10 mg/kg, delivered via nebulization.[6] The final concentration will depend on the nebulizer output and the duration of exposure.
-
Adjust the pH of the solution to physiological range (6.5-7.4) if necessary.
-
Sterile-filter the final solution.
-
Prepare fresh on each day of use.
-
-
Administration:
-
Administer inhaled this compound or vehicle (sterile saline) to the mice 30 minutes prior to each OVA challenge on days 21, 22, and 23.[6]
-
Place the mice in a pie-chamber or a whole-body exposure chamber connected to the nebulizer.
-
Nebulize the required volume of the this compound solution over a set period (e.g., 15-30 minutes) to deliver the target dose.
-
Measurement of Airway Hyperresponsiveness (AHR)
AHR is a hallmark of asthma and can be measured in response to a bronchoconstrictor agent like methacholine.[7][8]
Materials:
-
A system for measuring lung function in mice (e.g., whole-body plethysmography or a forced oscillation technique system like flexiVent)
-
Methacholine chloride
-
Nebulizer
Procedure:
-
24 hours after the final OVA challenge, assess AHR.
-
Place a mouse in the measurement chamber and allow it to acclimatize.
-
Record baseline airway resistance.
-
Expose the mouse to increasing concentrations of nebulized methacholine (e.g., 0, 3.125, 6.25, 12.5, 25, 50 mg/mL).
-
Measure airway resistance after each methacholine concentration.
-
The results can be expressed as the provocative concentration of methacholine that causes a 200% increase in airway resistance from baseline (PC200).
Bronchoalveolar Lavage (BAL) Fluid Analysis
BAL fluid is analyzed to assess the inflammatory cell infiltrate in the airways.[5]
Materials:
-
Anesthesia (e.g., ketamine/xylazine)
-
Tracheal cannula
-
PBS, ice-cold
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Cytospin and slides
-
Staining solutions (e.g., Diff-Quik)
-
Microscope
Procedure:
-
24-48 hours after the final AHR measurement, anesthetize the mice.
-
Expose the trachea and insert a cannula.
-
Lavage the lungs with three aliquots of 0.5 mL of ice-cold PBS.
-
Pool the recovered fluid (BALF).
-
Centrifuge the BALF to pellet the cells.
-
Resuspend the cell pellet and determine the total cell count.
-
Prepare cytospin slides, stain them, and perform a differential cell count of at least 400 cells to identify eosinophils, neutrophils, macrophages, and lymphocytes.
Lung Histology
Histological analysis of lung tissue is performed to assess airway inflammation and remodeling.[2]
Materials:
-
4% paraformaldehyde (PFA) or 10% neutral buffered formalin
-
Ethanol series for dehydration
-
Xylene
-
Paraffin wax
-
Microtome
-
Slides
-
Hematoxylin and Eosin (H&E) stain
-
Periodic acid-Schiff (PAS) stain for mucus
Procedure:
-
After BAL, perfuse the lungs with PBS and then inflate and fix them with 4% PFA at a constant pressure.
-
Excise the lungs and immerse them in the fixative overnight.
-
Process the tissues through an ethanol series and xylene, and embed in paraffin.
-
Cut 5 µm sections and mount them on slides.
-
Stain sections with H&E to assess inflammation and with PAS to visualize goblet cell hyperplasia and mucus production.
-
Score the inflammation and mucus production semi-quantitatively under a microscope by a blinded observer.
Experimental Workflow
Data Presentation
The following tables provide a template for summarizing the quantitative data expected from these experiments.
Table 1: Airway Hyperresponsiveness to Methacholine
| Treatment Group | Baseline Airway Resistance (cmH₂O·s/mL) | PC200 (mg/mL Methacholine) |
| Control (Saline + Vehicle) | ||
| OVA + Vehicle | ||
| OVA + this compound (Low Dose) | ||
| OVA + this compound (High Dose) |
Table 2: Inflammatory Cell Counts in Bronchoalveolar Lavage Fluid (cells x 10⁴/mL)
| Treatment Group | Total Cells | Macrophages | Eosinophils | Neutrophils | Lymphocytes |
| Control (Saline + Vehicle) | |||||
| OVA + Vehicle | |||||
| OVA + this compound (Low Dose) | |||||
| OVA + this compound (High Dose) |
Table 3: Lung Histology Scores (Arbitrary Units)
| Treatment Group | Peribronchial Inflammation Score | Goblet Cell Hyperplasia Score |
| Control (Saline + Vehicle) | ||
| OVA + Vehicle | ||
| OVA + this compound (Low Dose) | ||
| OVA + this compound (High Dose) |
Conclusion
This detailed protocol provides a robust framework for the preclinical evaluation of inhaled this compound for the treatment of asthma. By following these methodologies, researchers can generate comprehensive data on the efficacy of this compound in reducing airway hyperresponsiveness, inflammation, and remodeling in a relevant animal model. The structured data presentation will facilitate clear interpretation and comparison of results, ultimately contributing to the development of novel inhaled therapies for asthma.
References
- 1. Understanding asthma using animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ovalbumin-induced allergic inflammation lead to structural alterations in mouse model and protective effects of intranasal curcumin: A comparative study | Allergologia et Immunopathologia [elsevier.es]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubcompare.ai [pubcompare.ai]
- 6. The effect of inhaled gallopamil, a potent calcium channel blocker, on the late-phase response in subjects with allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of murine lung mechanics outcome measures: alignment with those made in asthmatics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishment of different experimental asthma models in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of (-)-Gallopamil in Competitive Displacement Binding Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing (-)-Gallopamil, a phenylalkylamine L-type calcium channel blocker, in competitive displacement binding assays. This document outlines the theoretical background, experimental protocols, and data analysis techniques for characterizing the interaction of this compound with its target receptor.
Introduction
This compound is a potent antagonist of L-type voltage-gated calcium channels (LTCCs), which play a crucial role in various physiological processes, including muscle contraction, neurotransmitter release, and gene expression.[1] By blocking the influx of calcium ions through these channels, this compound exerts its therapeutic effects, such as vasodilation and reduction of cardiac contractility.[1]
Competitive displacement binding assays are a fundamental technique in pharmacology for determining the affinity of an unlabeled compound (the "competitor," in this case, this compound) for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the same receptor. These assays are essential for drug discovery and development, enabling the quantification of a drug's potency (Ki or IC50 values) and the characterization of its binding site.
Principle of the Assay
The assay is based on the competition between a fixed concentration of a radiolabeled ligand (e.g., [³H]-Nitrendipine or [³H]-PN200-110) and varying concentrations of unlabeled this compound for binding to L-type calcium channels present in a biological preparation (e.g., cell membranes). As the concentration of this compound increases, it displaces more of the radioligand from the receptor, leading to a decrease in the measured radioactivity bound to the membranes. The concentration of this compound that displaces 50% of the specific binding of the radioligand is the IC50 value, which can then be used to calculate the inhibition constant (Ki), a true measure of binding affinity.
Quantitative Data: Binding Affinity of Gallopamil
The following table summarizes the reported binding affinities for Gallopamil at the L-type calcium channel. It is important to note that assay conditions, tissue source, and the specific radioligand used can influence these values.
| Compound | Radioligand | Preparation | IC50 | pKi | Reference |
| (±)-Methoxyverapamil hydrochloride (Gallopamil) | [³H]nitrendipine | Rat Brain | 22 nM | - | [2] |
| Gallopamil | - | Isolated guinea pig parietal cells | 10.9 µM | - | [3] |
Note: The IC50 value from isolated guinea pig parietal cells reflects the inhibition of acid secretion, a functional outcome, and not direct receptor binding.
Experimental Protocols
Materials and Reagents
-
Membrane Preparation: A source of L-type calcium channels, such as rat brain or cardiac muscle membrane preparations. Commercially available preparations or in-house preparations can be used.
-
Radioligand: A tritiated L-type calcium channel antagonist, typically a dihydropyridine such as [³H]-Nitrendipine or [³H]-PN200-110. The specific activity of the radioligand should be known.
-
This compound: Unlabeled competitor drug. A stock solution should be prepared in a suitable solvent (e.g., DMSO) and then serially diluted.
-
Nonspecific Binding Control: A high concentration of a non-radiolabeled L-type calcium channel blocker (e.g., 1 µM Nitrendipine) to determine nonspecific binding.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail: For radioactivity measurement.
-
Glass Fiber Filters: (e.g., Whatman GF/B or GF/C) pre-soaked in a solution like 0.3% polyethylenimine to reduce nonspecific binding.
-
Filtration Apparatus: A cell harvester or vacuum filtration manifold.
-
Scintillation Counter: For quantifying radioactivity.
Experimental Workflow Diagram
Experimental workflow for the competitive displacement binding assay.
Detailed Protocol
-
Membrane Preparation:
-
If preparing in-house, homogenize the tissue (e.g., rat brain cortex) in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in the binding buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
Prepare the radioligand solution in the binding buffer. The final concentration in the assay should be at or below its Kd value (e.g., 0.25 nM for [³H]nitrendipine).[2]
-
Set up assay tubes for:
-
Total Binding: Contains membrane preparation and radioligand.
-
Nonspecific Binding: Contains membrane preparation, radioligand, and a saturating concentration of an unlabeled competitor (e.g., 1 µM Nitrendipine).
-
Competitive Binding: Contains membrane preparation, radioligand, and each concentration of the this compound serial dilutions.
-
-
-
Incubation:
-
To each assay tube, add the membrane preparation (typically 50-100 µg of protein).
-
Add the appropriate solutions (binding buffer for total binding, unlabeled competitor for nonspecific binding, or this compound dilutions for competitive binding).
-
Initiate the binding reaction by adding the radioligand to all tubes.
-
Incubate the tubes for a sufficient time to reach equilibrium, for example, 90 minutes at room temperature (25°C).[2]
-
-
Separation of Bound and Free Ligand:
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters.
-
Quickly wash the filters with several volumes of ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity in a scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (cpm) - Nonspecific Binding (cpm).
-
-
Generate Competition Curve:
-
For each concentration of this compound, calculate the percentage of specific binding relative to the control (tubes with no competitor).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration. This will generate a sigmoidal dose-response curve.
-
-
Determine IC50:
-
Use a non-linear regression analysis program (e.g., Prism) to fit the competition curve and determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific radioligand binding.
-
-
Calculate Ki:
-
The inhibition constant (Ki) can be calculated from the IC50 using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
-
-
L-Type Calcium Channel Signaling Pathway
The binding of this compound to L-type calcium channels inhibits the influx of extracellular calcium into the cell. This has significant downstream consequences on various signaling cascades.
Downstream signaling of L-type calcium channel activation and its inhibition by this compound.
Pathway Description:
-
Under normal conditions, depolarization of the cell membrane activates L-type calcium channels, leading to an influx of calcium ions (Ca²⁺) into the cytoplasm.[4]
-
This compound physically blocks the channel, inhibiting this Ca²⁺ influx.
-
The rise in intracellular Ca²⁺ activates calmodulin, a key calcium sensor.
-
Calcium-bound calmodulin then activates downstream effectors, including:
-
Ca²⁺/calmodulin-dependent protein kinase II (CaMKII): This kinase phosphorylates various substrates, including the transcription factor CREB (cAMP response element-binding protein) in the nucleus, leading to changes in gene expression.[5] Scaffolding proteins like Shank3 can couple L-type calcium channels to CaMKII.[5]
-
Calcineurin: This phosphatase dephosphorylates the nuclear factor of activated T-cells (NFAT), causing its translocation to the nucleus and subsequent regulation of gene transcription.[6]
-
-
By preventing the initial Ca²⁺ influx, this compound effectively dampens these signaling cascades, which is fundamental to its pharmacological effects.
Conclusion
These application notes provide a framework for utilizing this compound in competitive displacement binding assays to determine its affinity for L-type calcium channels. The detailed protocol and data analysis guide, along with the signaling pathway information, offer researchers a comprehensive resource for investigating the pharmacology of this important cardiovascular drug. Adherence to careful experimental technique and appropriate data analysis will ensure the generation of high-quality, reproducible results.
References
- 1. Calcium signalling through L‐type calcium channels: role in pathophysiology of spinal nociceptive transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. Calcium channel antagonists verapamil and gallopamil are powerful inhibitors of acid secretion in isolated and enriched guinea pig parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-type calcium channel - Wikipedia [en.wikipedia.org]
- 5. Neuronal L-Type Calcium Channel Signaling to the Nucleus Requires a Novel CaMKIIα-Shank3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. From Gene to Behavior: L-Type Calcium Channel Mechanisms Underlying Neuropsychiatric Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (-)-Gallopamil Administration in Canine Myocardial Ischemia Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of (-)-Gallopamil, a potent L-type calcium channel blocker, in preclinical canine models of myocardial ischemia. The information compiled herein is synthesized from various studies to guide the design and execution of experiments aimed at evaluating the cardioprotective effects of this compound.
Introduction
This compound, a methoxy derivative of verapamil, is a highly specific calcium antagonist.[1][2] Its primary mechanism of action involves the inhibition of the transmembrane influx of calcium ions through L-type calcium channels in myocardial cells, cardiac pacemaker cells, and vascular smooth muscle cells.[1][3] This action leads to a reduction in myocardial contractility, heart rate, and vascular resistance, ultimately decreasing myocardial oxygen demand and protecting the heart from ischemic damage.[3] Canine models of myocardial ischemia, particularly those involving the ligation of the left anterior descending (LAD) coronary artery, are well-established and provide a clinically relevant platform to study the therapeutic potential of drugs like this compound.
Mechanism of Action in Myocardial Ischemia
During myocardial ischemia, an increase in extracellular potassium activity is a key factor contributing to arrhythmias.[4] this compound has been shown to attenuate this rise in extracellular potassium, which is a significant component of its antiarrhythmic effect during early ischemia.[4] Furthermore, by blocking calcium influx, this compound reduces calcium-dependent myocardial contractility and oxygen consumption, thereby protecting myocardial cells from calcium overload-induced damage.[1] This leads to a reduction in the size of myocardial infarction and a decrease in myocardial hemorrhage upon reperfusion.[5][6]
Mechanism of action of this compound in myocardial ischemia.
Quantitative Data Summary
The following tables summarize the key quantitative findings from canine studies investigating the effects of this compound on myocardial ischemia.
Table 1: Effect of this compound on Myocardial Infarct Size
| Study Protocol | Control Group (Infarct Size as % of Hypoperfused Zone) | This compound-Treated Group (Infarct Size as % of Hypoperfused Zone) | P-value | Reference |
| 6 hours post-occlusion | 100.7 ± 6.0% (n=7) | 56.7 ± 6.7% (n=8) | < 0.01 | [5] |
| 24 hours post-occlusion | 95.2 ± 4.3% (n=5) | 72.3 ± 5.3% (n=6) | < 0.05 | [5] |
| 3 hours occlusion, 3 hours reperfusion | 81.3 ± 4.2% (n=8) | 46.1 ± 13.1% (n=9) | < 0.05 | [6] |
Table 2: Effect of this compound on Myocardial Hemorrhage
| Study Protocol | Control Group (% of Left Ventricle) | This compound-Treated Group (% of Left Ventricle) | P-value | Reference |
| 3 hours occlusion, 3 hours reperfusion | 6.2 ± 1.4% | 1.3 ± 0.9% | < 0.01 | [6] |
| Study Protocol | Control Group (% of Hypoperfused Zone) | This compound-Treated Group (% of Hypoperfused Zone) | P-value | Reference |
| 3 hours occlusion, 3 hours reperfusion | 20.0 ± 4.6% | 3.1 ± 1.8% | < 0.01 | [6] |
Table 3: Effect of this compound on Myocardial Blood Flow
| Myocardial Region | Effect of this compound | Reference |
| Non-ischemic area | Significantly elevated blood flow | [4] |
| Ischemic region | Did not influence blood flow | [4] |
| Collateral perfusion | Unchanged | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of this compound in canine models of myocardial ischemia.
Animal Model and Surgical Preparation
-
Animal Selection: Use healthy adult mongrel dogs of either sex.
-
Anesthesia: Anesthetize the dogs, for example, with sodium pentobarbital. Maintain anesthesia throughout the experiment.
-
Ventilation: Intubate and ventilate the animals with room air.
-
Surgical Procedure:
-
Perform a left thoracotomy in the fifth intercostal space to expose the heart.
-
Create a pericardial cradle to support the heart.
-
Isolate a segment of the left anterior descending (LAD) coronary artery.
-
Place a snare occluder around the LAD for subsequent occlusion.
-
-
Monitoring:
-
Monitor electrocardiogram (ECG) for arrhythmias and ischemic changes.
-
Measure arterial blood pressure via a catheterized femoral artery.
-
Record heart rate.
-
Induction of Myocardial Ischemia
-
Occlusion: Induce regional myocardial ischemia by tightening the snare around the LAD coronary artery.
-
Duration of Occlusion: The duration of occlusion can vary depending on the experimental endpoint. Common durations include 3 to 6 hours for infarction studies or shorter periods for arrhythmia studies.[5][6]
-
Reperfusion (Optional): For reperfusion injury studies, release the snare after the ischemic period to allow blood flow to return to the myocardium.
Experimental workflow for studying this compound in canine myocardial ischemia.
This compound Administration Protocol
-
Dosage Regimen:
-
Timing of Administration:
-
Pre-treatment: Administer this compound before the induction of ischemia to assess its prophylactic effects.
-
Post-occlusion: Administer the drug after the onset of ischemia. For example, 15 minutes after LAD occlusion.[5]
-
Pre-reperfusion: In reperfusion studies, administer the drug immediately before releasing the coronary artery occlusion.[6]
-
-
Control Group: The control group should receive a vehicle infusion (e.g., saline) following the same administration schedule.
Assessment of Myocardial Injury
-
Infarct Size Measurement:
-
At the end of the experiment, excise the heart.
-
Slice the left ventricle into transverse sections.
-
Incubate the slices in a solution of triphenyltetrazolium chloride (TTC). Viable myocardium will stain red, while the infarcted tissue will appear pale.
-
Quantify the area of infarction relative to the area at risk (hypoperfused zone).
-
-
Quantification of Hypoperfused Zone:
-
Inject radioactive or fluorescent microspheres into the left atrium before or shortly after coronary occlusion to delineate the area at risk.[5]
-
Use autoradiography or fluorescence imaging to visualize the hypoperfused region.
-
-
Measurement of Myocardial Hemorrhage:
-
Visually assess and quantify the extent of gross hemorrhage in the left ventricular slices.[6]
-
Electrophysiological and Hemodynamic Measurements
-
Arrhythmia Analysis:
-
Continuously record the ECG to monitor for and quantify ventricular arrhythmias, such as ventricular premature beats, ventricular tachycardia, and ventricular fibrillation.
-
-
Extracellular Potassium Measurement:
-
Use K+-selective surface electrodes to measure the time course of changes in myocardial extracellular potassium activity during ischemia.[4]
-
-
Hemodynamic Monitoring:
-
Continuously monitor mean arterial pressure, heart rate, and left ventricular pressure throughout the experiment.
-
Conclusion
The administration of this compound has demonstrated significant cardioprotective effects in canine models of myocardial ischemia. Its ability to reduce infarct size, limit myocardial hemorrhage, and suppress arrhythmias makes it a valuable tool for studying the pathophysiology of ischemic heart disease and for the development of novel therapeutic strategies. The protocols outlined in these notes provide a robust framework for conducting such investigations. Researchers should carefully consider the specific aims of their study to select the most appropriate experimental design, including the timing and duration of drug administration and the endpoints to be measured.
References
- 1. Gallopamil: cardiovascular scope of action of a highly specific calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gallopamil. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in ischaemic heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Gallopamil hydrochloride? [synapse.patsnap.com]
- 4. Effects of the calcium antagonist gallopamil on the increase of myocardial extracellular potassium activity during LAD occlusion in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sustained beneficial effects of gallopamil (D600) on size of myocardial infarction 24 hours after coronary artery occlusion in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reduction in myocardial hemorrhage and the extent of necrosis by gallopamil (D600) in dogs with coronary artery reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of (-)-Gallopamil and its Metabolite Norgallopamil in Human Plasma
These application notes provide detailed methodologies for the simultaneous quantitative analysis of (-)-Gallopamil and its primary active metabolite, norgallopamil, in human plasma. The protocols are intended for researchers, scientists, and professionals in drug development and clinical pharmacology who require sensitive and specific bioanalytical methods for pharmacokinetic and pharmacodynamic studies.
Introduction
This compound is a potent calcium channel blocker of the phenylalkylamine class, used in the treatment of cardiovascular diseases such as angina pectoris and hypertension.[1] It undergoes extensive first-pass metabolism, with norgallopamil being its major and pharmacologically active metabolite.[1][2] Accurate quantification of both parent drug and metabolite in plasma is crucial for understanding the compound's pharmacokinetic profile and its therapeutic effects. This document outlines two validated methods for this purpose: High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Gas Chromatography (GC) with nitrogen-selective detection.
Quantitative Data Summary
The following tables summarize the performance characteristics of the described analytical methods for the quantification of gallopamil and norgallopamil in human plasma.
Table 1: HPLC with Fluorescence Detection - Method Performance
| Parameter | Gallopamil | Norgallopamil | Reference |
| Lower Limit of Detection (LLOD) | 0.9 ng/mL | 0.9 ng/mL | [3] |
| Lower Limit of Quantification (LLOQ) | 0.9 ng/mL | 0.9 ng/mL | [3] |
Table 2: Gas Chromatography with Nitrogen-Selective Detection - Method Performance
| Parameter | Gallopamil | Norgallopamil | Reference |
| Linearity Range | 1 - 50 ng/mL | 1 - 50 ng/mL | [1] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 1 ng/mL | [1] |
| Intra-Assay Precision (CV%) | [1] | ||
| 1 ng/mL | < 10% | 5.7 - 17.3% | [1] |
| 5 ng/mL | < 10% | 5.7 - 17.3% | [1] |
| 25 ng/mL | < 10% | 5.7 - 17.3% | [1] |
| Inter-Assay Precision (CV%) | [1] | ||
| 1 ng/mL | 4.2 - 12.4% | 7.7 - 21.6% | [1] |
| 5 ng/mL | 4.2 - 12.4% | 7.7 - 21.6% | [1] |
| 25 ng/mL | 4.2 - 12.4% | 7.7 - 21.6% | [1] |
| Accuracy | [1] | ||
| 1 ng/mL | Within 10% of theoretical | Within 12% of theoretical | [1] |
| 5 ng/mL | Within 10% of theoretical | Within 12% of theoretical | [1] |
| 25 ng/mL | Within 10% of theoretical | Within 12% of theoretical | [1] |
Experimental Protocols
Protocol 1: HPLC with Fluorescence Detection
This protocol describes an automated HPLC method for the simultaneous determination of gallopamil and norgallopamil in human plasma.[3]
1. Sample Preparation (Liquid-Liquid Extraction)
A detailed multi-step extraction procedure is employed to isolate the analytes from the plasma matrix.[1]
2. Chromatographic Conditions
-
Instrument: Automated High-Performance Liquid Chromatograph.
-
Detector: Fluorescence detector.
-
Excitation Wavelength: To be optimized (typically around 275 nm for similar compounds).
-
Emission Wavelength: To be optimized (typically around 310 nm for similar compounds).
-
Column: Specific column details to be sourced from the primary literature. A reverse-phase C18 column is common for such analyses.
-
Mobile Phase: A mixture of buffer and organic solvent (e.g., acetate buffer and acetonitrile).
-
Flow Rate: To be optimized for best separation.
-
Internal Standard: A structural analog, such as D517, is used for accurate quantification.[1]
3. Data Analysis
-
Peak areas of gallopamil, norgallopamil, and the internal standard are integrated.
-
Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
The concentration of the analytes in unknown samples is determined from the calibration curve using weighted least-squares linear regression.[1]
Protocol 2: Gas Chromatography with Nitrogen-Selective Detection
This protocol outlines a highly sensitive GC method for the simultaneous determination of gallopamil and norgallopamil, incorporating a derivatization step for the metabolite.[1]
1. Sample Preparation and Derivatization
The sample preparation involves a multi-step liquid-liquid extraction followed by acetylation of norgallopamil. This derivatization is crucial as it converts the secondary amine of norgallopamil into a less reactive n-acetyl derivative, improving its chromatographic properties and resolution from gallopamil.[1]
2. Chromatographic Conditions
-
Instrument: Gas Chromatograph equipped with a nitrogen-selective detector (NPD).
-
Column: Capillary column for high resolution and sensitivity.
-
Injection: On-column injection is preferred for precise and accurate quantification of low concentrations.[1]
-
Carrier Gas: High-purity nitrogen or helium.
-
Temperature Program: An optimized temperature gradient is required to separate gallopamil, acetylated norgallopamil, and the internal standard.
-
Detector: Nitrogen-selective detector.
-
Internal Standard: A structural analogue of verapamil (D517).[1]
3. Data Analysis
-
Peak height ratios of the analytes to the internal standard are recorded.
-
Calibration is performed using weighted least-squares linear regression analysis to generate a standard curve.[1]
-
The concentrations of gallopamil and norgallopamil in plasma samples are calculated from the regression equation.
Discussion
Both the HPLC-fluorescence and GC-NPD methods provide the necessary sensitivity and specificity for the quantitative analysis of gallopamil and norgallopamil in human plasma. The choice of method may depend on the available instrumentation and specific requirements of the study. The GC method, with its derivatization step, offers an alternative approach, particularly beneficial for resolving the analytes and improving the chromatographic performance of norgallopamil.[1] The sample extraction procedure is extensive but necessary to produce highly pure extracts for analysis, which is critical for achieving a low limit of quantification.[1] These methods have been successfully applied to determine plasma concentrations following oral administration of gallopamil, demonstrating their suitability for clinical and pharmacokinetic research.[3]
References
Troubleshooting & Optimization
improving (-)-Gallopamil solubility in aqueous cell culture media
Welcome to the technical support center for (-)-Gallopamil. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments, with a specific focus on overcoming solubility challenges in aqueous cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent L-type calcium channel blocker and an analog of verapamil.[1] Its primary mechanism of action involves the inhibition of the transmembrane influx of calcium ions into myocardial and vascular smooth muscle cells.[2][3] This action leads to vasodilation and a reduction in myocardial contractility.[2]
Q2: Why is the solubility of this compound a concern in cell culture experiments?
This compound is a lipophilic compound with poor aqueous solubility. When a concentrated stock solution, typically in an organic solvent like DMSO, is diluted into aqueous cell culture media, the drug can precipitate out of solution. This leads to an inaccurate final concentration, reduced bioavailability in the assay, and potential cytotoxicity from drug crystals.
Q3: What is the recommended solvent for preparing a this compound stock solution?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing a high-concentration stock solution of this compound due to its high solubilizing capacity for this compound.[4]
Q4: What is a safe final concentration of DMSO for most cell lines?
Most cell lines can tolerate a final DMSO concentration of 0.5% without significant cytotoxicity.[5] However, primary cells and some sensitive cell lines may require lower concentrations, so it is always best to perform a vehicle control experiment to determine the tolerance of your specific cell line.
Troubleshooting Guide
This guide addresses common issues encountered when preparing working solutions of this compound in cell culture media.
| Problem | Potential Cause | Solution |
| Precipitation upon dilution | The final concentration of this compound exceeds its solubility limit in the aqueous medium. | - Prepare a more dilute stock solution in DMSO. - Decrease the final concentration of this compound in your experiment. - Increase the final percentage of serum in your media if your experiment allows, as serum proteins can help to solubilize hydrophobic compounds. |
| Cloudy or hazy medium | The stock solution was added too quickly to the medium, causing localized high concentrations and precipitation. | - Add the stock solution drop-wise to the pre-warmed culture medium while gently swirling or vortexing. - Prepare an intermediate dilution of the stock solution in a small volume of media before adding it to the final volume. |
| Inconsistent experimental results | Incomplete dissolution of the this compound stock solution or precipitation in the final culture medium. | - Ensure the this compound is completely dissolved in the DMSO stock solution. Gentle warming (to 37°C) or sonication may aid dissolution.[5] - Visually inspect the final culture medium for any signs of precipitation before adding it to your cells. |
| Cell toxicity in vehicle control | The final concentration of DMSO is too high for the cell line being used. | - Reduce the final DMSO concentration to 0.1% or lower.[5] - Perform a dose-response experiment with DMSO alone to determine the maximum tolerable concentration for your cells. |
Quantitative Data
The following tables summarize the solubility of Gallopamil and its related compound, Verapamil, in various solvents. This data can be used to guide the preparation of stock and working solutions.
Table 1: Solubility of Gallopamil
| Compound | Solvent | Solubility | Molar Concentration |
| Gallopamil | DMSO | 95 mg/mL[5] | 196.03 mM[5] |
| Gallopamil hydrochloride | DMSO | 60 mg/mL[6] | 115.14 mM[6] |
| Gallopamil | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 3.3 mg/mL[5] | 6.81 mM[5] |
Table 2: Solubility of Verapamil Hydrochloride (as a reference)
| Compound | Solvent | Solubility |
| Verapamil hydrochloride | Water | 50 mg/mL[7] |
| Verapamil hydrochloride | Water | 70 mg/mL |
| Verapamil hydrochloride | Water | 83 mg/mL |
| Verapamil hydrochloride | Water | 25 mg/mL[8] |
| Verapamil hydrochloride | DMSO | 50 mM[7] |
| Verapamil hydrochloride | Methanol | 50 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 484.63 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated scale
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out 4.85 mg of this compound powder.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add 1 mL of sterile, anhydrous DMSO to the tube.
-
Vortex the solution vigorously until the this compound is completely dissolved. If necessary, gently warm the solution in a 37°C water bath to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (months) or -80°C for long-term storage (up to a year).[5][6][9]
Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
In a sterile conical tube, add 999 µL of pre-warmed complete cell culture medium.
-
Add 1 µL of the 10 mM this compound stock solution to the medium. This will result in a final DMSO concentration of 0.1%.
-
Immediately and gently vortex the solution to ensure homogenous mixing.
-
Visually inspect the working solution for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Solution Preparation
Caption: Workflow for preparing this compound solutions.
References
- 1. Gallopamil - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Gallopamil hydrochloride? [synapse.patsnap.com]
- 3. Gallopamil: cardiovascular scope of action of a highly specific calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Gallopamil | Calcium Channel | TargetMol [targetmol.com]
- 6. Gallopamil hydrochloride | Calcium Channel | TargetMol [targetmol.com]
- 7. rndsystems.com [rndsystems.com]
- 8. Verapamil (Hydrochloride) (#49079) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: (-)-Gallopamil in Physiological Salt Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of (-)-Gallopamil in physiological salt solutions. Find troubleshooting advice and answers to frequently asked questions to prevent precipitation and ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in physiological solutions a concern?
A1: this compound is a phenylalkylamine calcium channel blocker, a methoxy derivative of Verapamil, that acts on the vascular system, the heart, and its nodal structures.[1] It is a hydrophobic compound with low aqueous solubility, which can lead to precipitation when preparing working solutions in physiological salt solutions like Phosphate-Buffered Saline (PBS) or cell culture media. This precipitation can result in inaccurate dosing and unreliable experimental outcomes.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[2][3]
Q3: What is the maximum recommended final concentration of DMSO in my physiological salt solution?
A3: To avoid solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in your experimental setup should be kept as low as possible, ideally at or below 0.5%. It is crucial to include a vehicle control (the same concentration of DMSO without this compound) in your experiments to account for any effects of the solvent.
Q4: Can I store this compound solutions?
A4: Stock solutions of this compound in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[2] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes. Aqueous working solutions should be prepared fresh for each experiment and are not recommended for storage for more than one day.[4]
Troubleshooting Guide: Preventing this compound Precipitation
| Problem | Potential Cause | Solution |
| Immediate precipitation upon adding stock solution to physiological buffer. | The final concentration of this compound exceeds its solubility limit in the aqueous buffer. | - Reduce the final concentration of this compound in your working solution.- Prepare an intermediate dilution of the stock solution in the physiological buffer before adding it to the final volume. |
| Temperature shock from adding a cold stock solution to a warm buffer. | Allow the this compound stock solution to equilibrate to room temperature before adding it to the pre-warmed (e.g., 37°C) physiological solution. | |
| Localized high concentration of the drug upon direct addition. | Add the stock solution drop-wise while gently vortexing or swirling the physiological buffer to ensure rapid and uniform mixing. | |
| The solution becomes cloudy or hazy over time. | Delayed precipitation due to the compound slowly coming out of solution. | - Lower the final working concentration of this compound.- Consider using a co-solvent system if your experimental design allows (see Experimental Protocols). |
| Interaction with components in the physiological solution (e.g., proteins in cell culture media). | - If using serum-containing media, test the solubility in serum-free media.- Ensure you are using heat-inactivated serum. | |
| Inconsistent experimental results. | Inaccurate concentration of the working solution due to partial precipitation. | - Visually inspect your working solution for any signs of precipitation before each use.- Prepare fresh working solutions for each experiment. |
| Adsorption of the hydrophobic compound to plasticware. | Use low-binding microplates and tubes. Pre-rinsing plasticware with the physiological buffer may also help. |
Quantitative Data
The solubility of this compound is highly dependent on the solvent, pH, and temperature. As a close structural analog, the solubility of Verapamil can provide a useful reference.
Table 1: Solubility of Gallopamil and Verapamil in Various Solvents
| Compound | Solvent | Solubility |
| Gallopamil | DMSO | 95 mg/mL (196.03 mM)[3] |
| Gallopamil | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 3.3 mg/mL (6.81 mM)[3] |
| Verapamil hydrochloride | PBS (pH 7.2) | ~0.25 mg/mL[4] |
| Verapamil hydrochloride | Water | 3.07 mg/mL[5] |
| Verapamil hydrochloride | Phosphate Buffer (pH 6.8) | 1.99 mg/mL[5] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₈H₄₀N₂O₅[6] |
| Molecular Weight | 484.6 g/mol [6] |
| XLogP3 | 3.8[6] |
Experimental Protocols
1. Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath (optional)
-
-
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[7]
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
2. Preparation of a Working Solution in Physiological Salt Solution (e.g., PBS)
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile physiological salt solution (e.g., PBS, pH 7.4)
-
Sterile conical tubes or flasks
-
-
Procedure:
-
Determine the desired final concentration of this compound for your experiment.
-
Calculate the volume of the 10 mM stock solution needed.
-
Ensure the final DMSO concentration remains at or below 0.5%. If necessary, prepare an intermediate dilution of the stock solution in DMSO.
-
Add the calculated volume of the this compound stock solution drop-wise to the pre-warmed physiological solution while gently swirling or vortexing.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, refer to the Troubleshooting Guide.
-
Use the freshly prepared working solution for your experiment immediately.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for preparing this compound solution.
References
- 1. Solubility measurement of verapamil for the preparation of developed nanomedicines using supercritical fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Gallopamil | Calcium Channel | TargetMol [targetmol.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 6. Gallopamil, (-)- | C28H40N2O5 | CID 6603929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
identifying and minimizing (-)-Gallopamil off-target effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the identification and minimization of (-)-Gallopamil's off-target effects in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action of this compound?
This compound is a phenylalkylamine derivative that primarily functions as a potent L-type calcium channel blocker.[1] Its on-target effect involves the inhibition of calcium ion (Ca2+) influx through these channels in myocardial and vascular smooth muscle cells.[2][3] This reduction in intracellular calcium leads to decreased myocardial contractility, a slower heart rate, and vasodilation, which form the basis of its therapeutic effects in conditions like angina and hypertension.[3][4]
Q2: What are the known or potential off-target effects of this compound?
Based on its pharmacological profile and that of the closely related compound verapamil, this compound may exhibit off-target activity at several other receptors and ion channels. The most significant potential off-target effects include:
-
hERG Potassium Channel Blockade: Phenylalkylamines have been shown to block the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to delayed cardiac repolarization and an increased risk of arrhythmias.
-
Muscarinic Receptor Interaction: There is evidence of interaction with M2 and M3 muscarinic acetylcholine receptors.
-
Adrenergic Receptor Interaction: Potential for binding to alpha-1 and beta-1 adrenergic receptors has been reported for the related compound verapamil.[5]
-
Inhibition of Acid Secretion: Gallopamil has been shown to inhibit gastric acid secretion, likely through interference with the K+/H+-ATPase proton pump.[4]
Q3: How can I minimize this compound's off-target effects in my experiments?
Minimizing off-target effects is crucial for obtaining accurate and reproducible experimental data. Key strategies include:
-
Dose Optimization: Use the lowest effective concentration of this compound that elicits the desired on-target effect (L-type calcium channel blockade) while minimizing off-target engagement.
-
Use of Selective Antagonists: In assays where off-target effects are a concern, co-incubation with selective antagonists for potential off-target receptors (e.g., specific muscarinic or adrenergic antagonists) can help isolate the effects of L-type calcium channel blockade.[6]
-
Cell Line Selection: Choose cell lines that have low or no expression of the potential off-target receptors if the experimental question is solely focused on L-type calcium channels.[6]
-
Control Experiments: Always include appropriate controls, such as vehicle-only controls and cells not expressing the target L-type calcium channel, to differentiate on-target from off-target effects.[6]
Troubleshooting Guides
Problem 1: Unexpected changes in cell signaling pathways unrelated to calcium influx.
-
Possible Cause: Off-target interaction with G-protein coupled receptors (GPCRs) such as muscarinic or adrenergic receptors.[6]
-
Troubleshooting Steps:
-
Receptor Expression Profiling: Verify the expression of potential off-target receptors (e.g., M2, M3, alpha-1, beta-1) in your experimental cell line using techniques like qPCR or Western blotting.[6]
-
Competitive Binding Assays: If off-target receptor expression is confirmed, perform competitive binding assays using known selective ligands for those receptors to determine if this compound is competing for the same binding site.[6]
-
Functional Assays: Conduct functional assays specific to the suspected off-target receptor (e.g., cAMP measurement for adrenergic receptors, or inositol phosphate accumulation for muscarinic receptors) to confirm a functional consequence of the off-target interaction.
-
Problem 2: Observed cardiotoxicity or unexpected changes in action potential duration.
-
Possible Cause: Blockade of the hERG potassium channel.
-
Troubleshooting Steps:
-
Patch-Clamp Electrophysiology: Directly measure the effect of this compound on hERG channel currents using whole-cell patch-clamp electrophysiology in a cell line stably expressing the hERG channel.
-
Action Potential Duration Measurement: In cardiac myocyte models, measure the action potential duration (APD) at different concentrations of this compound. A concentration-dependent prolongation of the APD can be indicative of hERG channel blockade.[6]
-
Use of hERG Activators: In functional assays, co-administer a known hERG channel activator to see if it can rescue the observed cardiotoxic phenotype.[6]
-
Quantitative Data on On-Target and Off-Target Activities
The following tables summarize the known and potential binding affinities and inhibitory concentrations of this compound and the closely related compound Verapamil. This data can be used to guide dose-selection and experimental design to minimize off-target effects.
Table 1: On-Target Activity of this compound
| Target | Cell Line | Assay | Value | Reference |
| L-type Calcium Channel (alpha-1C subunit) | HEK293 | 2-electrode voltage-clamp | IC50: 0.017 µM | [3] |
Table 2: Off-Target Activities of this compound and Verapamil
| Target | Compound | Assay | Value | Reference |
| Acid Secretion (K+/H+-ATPase) | This compound | 14C-aminopyrine uptake | IC50: 10.9 µM | [4] |
| hERG Potassium Channel | Verapamil | Whole-cell patch-clamp | IC50: 143.0 nM | [7] |
| Muscarinic Receptors | (-)-Verapamil | [3H]QNB Binding | Ki: 5.3 µM | [8] |
| Alpha-1 Adrenergic Receptors | Verapamil | [3H]prazosin Binding | Ki: 0.6 µM | [5] |
| Beta-Adrenergic Receptors | Verapamil | [3H]dihydroalprenolol Binding | Ki: 72 µM (non-competitive) | [5] |
Note: Data for Verapamil is provided as a reference due to the structural similarity with this compound. Researchers should confirm these potential off-target effects for this compound in their specific experimental system.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of hERG Potassium Channel Currents
This protocol is designed to measure the off-target effect of this compound on hERG potassium channels.
-
Cell Preparation: Culture human embryonic kidney (HEK293) cells stably expressing the hERG channel on glass coverslips.
-
Solutions:
-
Recording:
-
Obtain a whole-cell patch-clamp configuration.
-
Hold the cell at a holding potential of -80 mV.[9]
-
Apply a depolarizing voltage step to +20 mV for 1-2 seconds to activate the hERG channels, followed by a repolarizing step to -50 mV to measure the tail current.
-
Perfuse the cells with increasing concentrations of this compound and record the corresponding inhibition of the hERG tail current.
-
-
Data Analysis:
-
Measure the peak tail current at each this compound concentration.
-
Plot the percentage of current inhibition against the log of the this compound concentration.
-
Fit the data with a Hill equation to determine the IC50 value.
-
Protocol 2: Radioligand Competition Binding Assay for Adrenergic or Muscarinic Receptors
This protocol can be adapted to assess this compound's binding to potential off-target GPCRs.
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the receptor of interest (e.g., alpha-1 adrenergic or M2/M3 muscarinic receptors).
-
Assay Buffer: Use a buffer appropriate for the specific receptor being studied (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 for many GPCRs).[10]
-
Reaction Mixture:
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) and for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).[11]
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.[10]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Determine the specific binding at each this compound concentration by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled specific ligand).
-
Plot the percentage of specific binding against the log of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.
-
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Troubleshooting workflow for this compound off-target effects.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Whole-Cell Configuration of the Patch-Clamp Technique in the hERG Channel Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 5. Verapamil competitively inhibits alpha 1-adrenergic and muscarinic but not beta-adrenergic receptors in rat myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. porsolt.com [porsolt.com]
- 8. Verapamil interaction with the muscarinic receptor: stereoselectivity at two sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sophion.com [sophion.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Optimizing (-)-Gallopamil Concentration for In Vitro Calcium Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (-)-Gallopamil in in vitro calcium assays. Content includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear, accessible format.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro calcium assays involving this compound.
Question: Why am I observing a weak or no inhibitory response from this compound on calcium influx?
Answer:
There are several potential reasons for a lack of response:
-
Suboptimal Concentration: The concentration of this compound may be too low to effectively block the L-type calcium channels in your specific cell type. It is recommended to perform a dose-response curve to determine the optimal inhibitory concentration.
-
Cell Health: Poor cell health can lead to inconsistent or weak responses. Ensure cells are viable and in the logarithmic growth phase before starting the experiment.
-
Incorrect Channel Subtype: Your cell model may not express L-type calcium channels, or they may not be the primary route of calcium entry under your experimental conditions. Verify the expression of L-type calcium channels in your cells.
-
Incubation Time: The pre-incubation time with this compound may be insufficient for the drug to bind to the channels. Optimize the incubation time (e.g., 15-60 minutes) prior to stimulating calcium influx.
-
Voltage-Dependence: The inhibitory effect of Gallopamil can be voltage-dependent, with depolarized cells being more sensitive.[1] The stimulation method used to induce calcium influx may not be optimal for observing Gallopamil's effects.
Question: I am experiencing high background fluorescence in my calcium assay. What could be the cause and how can I fix it?
Answer:
High background fluorescence can obscure the signal from intracellular calcium changes. Here are common causes and solutions:
-
Incomplete Dye Hydrolysis: The AM ester form of calcium indicators (like Fluo-4 AM) is not fluorescent until hydrolyzed by intracellular esterases. Incomplete hydrolysis can lead to background signal. Ensure you allow sufficient time for de-esterification (typically 30 minutes at 37°C).
-
Dye Extrusion: Some cell types actively pump out the hydrolyzed dye. The use of an organic anion-transport inhibitor like probenecid can help to reduce leakage.
-
Excess Dye: Using too high a concentration of the calcium indicator can lead to high background. Titrate the dye concentration to find the lowest effective concentration for your cells.
-
Cell Culture Medium: Phenol red and other components in the culture medium can contribute to background fluorescence. Using a phenol red-free medium during the assay is recommended.
-
Autofluorescence: Some of the background may be due to cellular autofluorescence. Include a control of cells without the calcium indicator to measure and subtract the autofluorescence.[2]
-
Washing Steps: Insufficient washing after dye loading can leave extracellular dye, contributing to high background. Ensure thorough but gentle washing of the cells.[2]
Question: My cells are showing signs of toxicity or are detaching after treatment with this compound. What should I do?
Answer:
Cell toxicity can be a concern with any compound. Consider the following:
-
High Concentration: The concentration of this compound may be too high and inducing cytotoxicity. It is crucial to determine the cytotoxic profile of this compound in your cell line using a viability assay (e.g., MTT or Trypan Blue exclusion) to identify a non-toxic working concentration range.
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. Ensure the final concentration of the solvent in your assay is low (generally <0.5%) and include a vehicle control (cells treated with the solvent alone) in your experiments.
-
Prolonged Incubation: Extended exposure to the compound, even at non-toxic concentrations, might affect cell health. Optimize the incubation time to the minimum required to observe the desired inhibitory effect.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a potent L-type calcium channel blocker.[3] It functions by inhibiting the influx of calcium ions through these channels in various cell types, including myocardial and vascular smooth muscle cells.[3] This reduction in intracellular calcium leads to effects such as vasodilation and decreased myocardial contractility.[3]
What is a typical effective concentration range for this compound in in vitro assays?
The effective concentration of this compound can vary depending on the cell type and experimental conditions. Reported effective concentrations range from the nanomolar to the micromolar range. For example, in bovine ventricular muscle, effects on calcium uptake were seen at concentrations from 10 to 300 nM.[4] In frog skeletal muscle fibers, concentrations of 5-100 µM were used to induce paralysis.[5] An IC50 of 10.9 µM has been reported for the inhibition of acid secretion. To determine the optimal concentration for your specific assay, it is essential to perform a dose-response curve.
What is the recommended solvent for preparing a this compound stock solution?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound. It is important to note that the final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
How long should I pre-incubate my cells with this compound before stimulating calcium influx?
The optimal pre-incubation time can vary. A common starting point is a 15 to 60-minute incubation at 37°C. However, this should be optimized for your specific cell type and experimental setup to ensure sufficient time for the drug to reach its target and exert its inhibitory effect.
Quantitative Data Summary
The following table summarizes reported effective concentrations and IC50 values for this compound in various in vitro systems. This data can serve as a starting point for designing your experiments.
| Cell/Tissue Type | Assay Type | Effective Concentration / IC50 | Reference |
| Rat Ventricular Myocytes | Whole-cell patch-clamp | 3 µM (reduced ICa to 11%) | [6] |
| Bovine Ventricular Muscle | Calcium uptake in sarcoplasmic reticulum | 10 - 300 nM | [4] |
| Frog Skeletal Muscle Fibers | Excitation-contraction coupling | 5 - 100 µM | [5] |
| Feline Heart | Electrophysiology | 70 µg/kg loading dose, 2.5 µg/kg/min infusion (in vivo) | [7] |
Experimental Protocols
Protocol: Determining the Optimal Concentration of this compound for Inhibiting L-type Calcium Channel-Mediated Calcium Influx
This protocol outlines a general procedure for determining the dose-dependent inhibitory effect of this compound on calcium influx in adherent cells using a fluorescent calcium indicator like Fluo-4 AM.
Materials:
-
Adherent cells expressing L-type calcium channels plated in a 96-well black, clear-bottom plate
-
This compound
-
DMSO (for stock solution)
-
Fluo-4 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
L-type calcium channel agonist (e.g., Bay K8644) or depolarizing agent (e.g., high potassium solution)
-
Fluorescence plate reader with appropriate filters for Fluo-4 (Excitation ~490 nm, Emission ~525 nm)
Procedure:
-
Cell Plating:
-
Seed cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate overnight at 37°C in a humidified incubator with 5% CO2.
-
-
Preparation of this compound Solutions:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the experiment, prepare a series of dilutions of this compound in physiological buffer. A typical starting range for the dose-response curve could be from 1 nM to 100 µM. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells (e.g., <0.1%).
-
-
Loading Cells with Calcium Indicator:
-
Prepare a Fluo-4 AM loading solution in physiological buffer (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127).
-
Remove the culture medium from the cells and wash once with buffer.
-
Add the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C.
-
After incubation, wash the cells gently two to three times with buffer to remove extracellular dye.
-
-
Pre-incubation with this compound:
-
Add the prepared dilutions of this compound to the respective wells. Include a vehicle control (buffer with the same final concentration of DMSO) and a positive control (no inhibitor).
-
Incubate for 15-30 minutes at 37°C.
-
-
Measurement of Calcium Influx:
-
Place the plate in the fluorescence plate reader.
-
Set the reader to record fluorescence intensity over time (kinetic read).
-
Establish a stable baseline fluorescence reading for each well.
-
Add the stimulating agent (e.g., Bay K8644 or high potassium solution) to all wells simultaneously using an automated dispenser if available.
-
Continue to record the fluorescence intensity for a sufficient period to capture the peak calcium response.
-
-
Data Analysis:
-
For each well, calculate the change in fluorescence (ΔF = F_peak - F_baseline).
-
Normalize the response in the this compound-treated wells to the response in the positive control wells (no inhibitor).
-
Plot the normalized response as a function of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Signaling pathway of L-type calcium channel inhibition by this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound calcium assays.
References
- 1. Pharmacological modulation of calcium and potassium channels in isolated vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gallopamil: cardiovascular scope of action of a highly specific calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of gallopamil on cardiac sarcoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the calcium antagonist gallopamil (D600) upon excitation-contraction coupling in toe muscle fibres of the frog - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extracellular site of action of phenylalkylamines on L-type calcium current in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of gallopamil on electrophysiologic abnormalities and ventricular arrhythmias associated with left ventricular hypertrophy in the feline heart - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting (-)-Gallopamil stability in long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the stability of (-)-Gallopamil in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could this be due to compound instability?
A1: Yes, inconsistent results are a common indicator of compound instability. This compound, like many small molecules, can degrade over time in experimental solutions. This degradation can lead to a decrease in the effective concentration of the active compound and the potential formation of byproducts with off-target effects, ultimately impacting the reliability and reproducibility of your results.
Q2: What are the primary factors that can affect the stability of this compound in my experiments?
A2: Several factors can contribute to the degradation of this compound in solution:
-
pH: The stability of this compound can be pH-dependent. As an analog of verapamil, which has pH-dependent solubility, extremes in pH may lead to hydrolysis or other degradation pathways.[1][2][3][4]
-
Temperature: Elevated temperatures, such as the 37°C typically used for cell culture incubations, can accelerate the degradation of thermally sensitive compounds.
-
Light Exposure: this compound may be photosensitive. Verapamil, a closely related compound, has been shown to degrade under UV light.[5] It is crucial to protect solutions containing this compound from light, especially during long-term experiments.
-
Solvent and Solution Components: The choice of solvent and the presence of other components in your experimental medium (e.g., cell culture media, buffers, serum) can influence stability.[6] Reactive species or enzymes within these components could potentially degrade the compound.
Q3: How can I assess the stability of my this compound solution?
A3: To determine the stability of your this compound solution under your specific experimental conditions, it is recommended to perform a stability study. This typically involves incubating the compound in your experimental medium (e.g., cell culture medium with serum) at the experimental temperature (e.g., 37°C) and protecting it from light. Aliquots should be taken at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) and analyzed by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify the concentration of the parent compound.[7] A significant decrease in concentration over time indicates instability.
Q4: What are the recommended storage conditions for this compound?
A4: Proper storage is critical to maintaining the integrity of this compound.
-
Powder: Store the solid form of this compound at -20°C for up to 3 years or at 4°C for up to 2 years.[8]
-
Stock Solutions: Prepare concentrated stock solutions in a suitable solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or -20°C for up to 1 month.[8][9]
Q5: What immediate steps can I take to minimize the instability of this compound during my experiments?
A5: To mitigate potential degradation during your experiments, follow these best practices:
-
Prepare Fresh Working Solutions: Whenever possible, prepare fresh working solutions of this compound from a frozen stock solution immediately before each experiment. For in vivo experiments, it is recommended to use freshly prepared solutions on the same day.[8]
-
Protect from Light: Handle the compound and its solutions in a dark environment or use amber-colored vials and light-protective coverings for your experimental setup (e.g., wrap cell culture plates in foil).
-
Control Temperature Exposure: Minimize the time that this compound solutions are exposed to higher temperatures before their addition to the experimental system.
-
pH Considerations: Be mindful of the pH of your buffers and media, as it can influence the stability and solubility of the compound.[1][2][3][4]
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference(s) |
| Powder | -20°C | 3 years | [10] |
| Powder | 4°C | 2 years | [8] |
| In Solvent | -80°C | 6 months | [8][9] |
| In Solvent | -20°C | 1 month | [8][9] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Experimental Medium
This protocol outlines a general procedure to assess the stability of this compound in a liquid medium (e.g., cell culture medium) over time.
Materials:
-
This compound
-
Experimental medium (e.g., DMEM with 10% FBS)
-
Analytical grade solvent for stock solution (e.g., DMSO)
-
Sterile, light-protected microcentrifuge tubes or vials
-
Incubator set to the experimental temperature (e.g., 37°C)
-
HPLC or LC-MS system for analysis
Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Prepare the Test Solution: Dilute the stock solution to the final working concentration in the experimental medium. Prepare a sufficient volume to allow for sampling at all time points.
-
Initial Time Point (T=0): Immediately after preparation, take an aliquot of the test solution. This will serve as your baseline concentration. Store this sample at -80°C until analysis.
-
Incubation: Place the remainder of the test solution in an incubator under the desired experimental conditions (e.g., 37°C, 5% CO₂), ensuring it is protected from light.
-
Time-Course Sampling: At predetermined time points (e.g., 2, 4, 8, 12, 24, 48 hours), withdraw aliquots of the test solution. Immediately store these samples at -80°C to halt any further degradation.
-
Sample Analysis: Once all samples are collected, analyze them using a validated HPLC or LC-MS method to determine the concentration of this compound in each sample.
-
Data Analysis: Plot the concentration of this compound as a function of time. A decrease in concentration over the time course indicates the extent of degradation.
Mandatory Visualization
Caption: Potential degradation pathways of this compound influenced by various environmental factors.
Caption: A logical workflow for troubleshooting inconsistent experimental results potentially caused by this compound instability.
Caption: A schematic of the experimental workflow for assessing the stability of this compound.
References
- 1. Conformational analysis of the calcium-antagonist gallopamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Towards a Better Understanding of Verapamil Release from Kollicoat SR:IR Coated Pellets Using Non-Invasive Analytical Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of pH changes on the actions of verapamil on vascular excitation-contraction coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thermal Analysis Applied to Verapamil Hydrochloride Characterization in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
dealing with norgallopamil interference in (-)-Gallopamil assays
Welcome to the technical support center for (-)-Gallopamil assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the potential interference of norgallopamil in this compound quantification.
Frequently Asked Questions (FAQs)
Q1: What is norgallopamil and why is it a concern in this compound assays?
Norgallopamil is the primary N-demethylated metabolite of gallopamil. Following administration, gallopamil undergoes significant metabolism in the liver, leading to the presence of norgallopamil in biological samples. As a major metabolite, its structural similarity to gallopamil can cause interference in analytical assays, potentially leading to an overestimation of this compound concentrations.
Q2: Which analytical methods are most susceptible to interference from norgallopamil?
Immunoassays (e.g., ELISA) are highly susceptible to interference if the antibodies used are not specifically designed to distinguish between this compound and norgallopamil. Non-chiral chromatographic methods may also be affected if the two compounds are not adequately separated (co-elution).
Q3: How can I determine if my assay is affected by norgallopamil interference?
To assess potential interference, you can perform a cross-reactivity study. This involves analyzing samples containing known concentrations of norgallopamil to see if they generate a signal in your this compound assay. For chromatographic methods, you can assess specificity by injecting a pure standard of norgallopamil to see if it co-elutes with the this compound peak.
Troubleshooting Guides
Immunoassay Interference
Problem: Inaccurate (falsely elevated) this compound concentrations in your immunoassay.
Potential Cause: The antibody used in your immunoassay may be cross-reacting with norgallopamil. Due to the structural similarity between gallopamil and norgallopamil, antibodies raised against gallopamil may also recognize and bind to norgallopamil, leading to a cumulative signal that does not accurately represent the concentration of this compound alone.
Troubleshooting Steps:
-
Review Assay Specificity Data: Contact the manufacturer of your immunoassay kit and request detailed specificity data. This should include a list of tested compounds and their percentage of cross-reactivity. Specifically inquire about cross-reactivity with norgallopamil.
-
Perform a Cross-Reactivity Experiment:
-
Prepare a series of solutions containing a known concentration of norgallopamil.
-
Analyze these solutions using your this compound immunoassay.
-
If a significant signal is detected, this confirms cross-reactivity.
-
-
Consider an Alternative Assay: If significant cross-reactivity is confirmed and cannot be corrected for, consider switching to a more specific method, such as chiral High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Develop a More Specific Antibody: For long-term projects, consider developing a monoclonal antibody with high specificity for this compound that has minimal to no cross-reactivity with norgallopamil.[1]
Chromatographic Interference (HPLC & GC)
Problem: Poor separation (co-elution) of this compound and norgallopamil peaks in your chromatogram.
Potential Cause: The chromatographic conditions (column, mobile phase, temperature) are not optimized to resolve these two structurally similar compounds.
Troubleshooting Steps:
For High-Performance Liquid Chromatography (HPLC):
-
Employ a Chiral Stationary Phase (CSP): The most effective way to separate this compound from its enantiomer and metabolites like norgallopamil is by using a chiral HPLC column. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for this class of compounds. One study has reported that their chiral HPLC method for gallopamil enantiomers is not impaired by known metabolites, suggesting successful separation.[2]
-
Optimize the Mobile Phase:
-
Solvent Strength: Adjust the ratio of your organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. A lower organic content will generally increase retention and may improve resolution.
-
pH: The ionization state of gallopamil and norgallopamil can significantly affect their retention on reversed-phase columns. Experiment with a pH range around the pKa of the analytes.
-
Additives: Small amounts of additives like triethylamine (TEA) can help to reduce peak tailing for basic compounds like gallopamil and norgallopamil.
-
-
Adjust Flow Rate and Temperature: Lowering the flow rate can increase column efficiency and improve resolution. Optimizing the column temperature can also influence selectivity.
For Gas Chromatography (GC):
-
Derivatization: Norgallopamil, being a secondary amine, can be derivatized to alter its chromatographic properties. Acetylation of norgallopamil has been shown to be an effective strategy to improve its resolution from gallopamil.[3] This derivatization also makes the metabolite less reactive with active sites in the GC column.[3]
-
Optimize Temperature Program: A slower temperature ramp rate can improve the separation of closely eluting compounds.
-
Use a High-Resolution Capillary Column: Ensure you are using a capillary column with a suitable stationary phase and dimensions for the analysis of these compounds.
Mass Spectrometry (MS) Detection
Problem: Difficulty in distinguishing this compound from norgallopamil using a mass spectrometer, especially if they are not chromatographically separated.
Potential Cause: Gallopamil and norgallopamil have different molecular weights and will produce distinct precursor ions. However, their fragmentation patterns may share some similarities.
Troubleshooting Steps for LC-MS/MS:
-
Optimize Multiple Reaction Monitoring (MRM) Transitions:
-
Determine the optimal precursor ion (Q1) for both this compound and norgallopamil.
-
Gallopamil (C₂₈H₄₀N₂O₅): Expected [M+H]⁺ = 485.3 m/z
-
Norgallopamil (C₂₇H₃₈N₂O₅): Expected [M+H]⁺ = 471.3 m/z
-
-
Identify unique and intense product ions (Q3) for each compound by performing product ion scans.
-
Select at least two specific and sensitive MRM transitions for each analyte to ensure accurate identification and quantification.
-
-
Analyze Fragmentation Patterns: Although not extensively documented in the literature for gallopamil and norgallopamil specifically, N-dealkylation (the difference between the two compounds) will lead to distinct fragmentation pathways that can be exploited for their differentiation in MS/MS.
-
Ensure Chromatographic Separation: Even with a highly specific MS/MS method, good chromatographic separation is crucial to prevent ion suppression and ensure accurate quantification, especially when one compound is present in much higher concentrations than the other.
Quantitative Data Summary
Currently, there is a lack of publicly available quantitative data specifically detailing the percentage of cross-reactivity of norgallopamil in various this compound immunoassays. For chromatographic methods, the degree of interference is dependent on the level of separation achieved. The following table summarizes the key analytical parameters for distinguishing gallopamil and norgallopamil.
| Parameter | This compound | Norgallopamil | Notes |
| Molecular Formula | C₂₈H₄₀N₂O₅ | C₂₇H₃₈N₂O₅ | Norgallopamil is the N-demethylated metabolite. |
| Molecular Weight | 484.63 g/mol | 470.60 g/mol | The difference in mass allows for easy distinction by mass spectrometry. |
| Expected [M+H]⁺ | 485.3 m/z | 471.3 m/z | For use in positive ion mode mass spectrometry. |
Experimental Protocols
Protocol 1: Chiral HPLC Method for Separation of Gallopamil and Norgallopamil
This protocol is a general guideline based on established methods for chiral separations of related compounds.
-
HPLC System: A standard HPLC system with a UV or fluorescence detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase column (e.g., Daicel Chiralcel OD-H).[2]
-
Mobile Phase: A mixture of n-hexane and a polar organic solvent like 2-propanol (e.g., 95:5 v/v). The exact ratio should be optimized for best resolution.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
Detection: UV detection at an appropriate wavelength (e.g., 230 nm) or fluorescence detection for higher sensitivity.
-
Sample Preparation: A liquid-liquid extraction or solid-phase extraction method suitable for extracting gallopamil and norgallopamil from the sample matrix (e.g., plasma).
Protocol 2: GC-MS Method with Derivatization
This protocol is based on a published method for the simultaneous determination of gallopamil and norgallopamil.[3]
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with a nitrogen-selective detector (NPD) or a standard mass spectrometer.
-
Column: A capillary GC column suitable for amine analysis.
-
Sample Preparation and Derivatization:
-
Perform a multi-step liquid-liquid extraction of the analytes from the sample matrix.
-
Evaporate the final extract to dryness.
-
Reconstitute the residue in a suitable solvent and add an acetylating agent (e.g., acetic anhydride) to derivatize the norgallopamil.
-
-
Injection: On-column injection is recommended to enhance precision and accuracy.[3]
-
GC Program: Develop a temperature gradient program that provides optimal separation of the derivatized norgallopamil from gallopamil and other matrix components.
-
MS Detection: Monitor for the characteristic ions of gallopamil and the acetylated norgallopamil.
Visualizations
Caption: Workflow for this compound analysis, highlighting potential interference points.
Caption: Metabolic pathway leading to norgallopamil and its potential assay interference.
References
- 1. Development of competitive immunoassays to hydroxyl containing fungicide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pathways of gallopamil metabolism. Regiochemistry and enantioselectivity of the O-demethylation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Managing (-)-Gallopamil-Induced Side Effects in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vivo experiments with (-)-Gallopamil. The following information is intended to aid in the design and execution of animal studies by providing strategies to mitigate potential side effects.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of this compound observed in animal models?
A1: Based on its mechanism of action as a calcium channel blocker, the most frequently reported side effects of this compound in animal models are cardiovascular. These primarily include bradycardia (slowing of the heart rate), hypotension (low blood pressure), and negative inotropy (decreased force of heart muscle contraction). At higher doses, atrioventricular (AV) block has also been observed.
Q2: How can I proactively prevent or reduce the severity of this compound-induced bradycardia?
A2: Pre-treatment or co-administration with an anticholinergic agent can be an effective strategy. Atropine or glycopyrrolate can be used to counteract the negative chronotropic effects of this compound by blocking the effects of the parasympathetic nervous system on the heart. It is advisable to administer these agents prior to or concurrently with this compound.
Q3: What can be done if my animal model develops severe hypotension after this compound administration?
A3: In the event of severe hypotension, several interventions can be considered. Initial management may include intravenous fluid therapy to increase circulatory volume. If hypotension persists, the administration of calcium chloride can help to counteract the vasodilatory effects of this compound and improve blood pressure. In refractory cases, the use of vasopressors may be necessary.
Q4: Is there a way to counteract the negative inotropic (cardiac depressant) effects of this compound?
A4: Yes, co-administration of a positive inotropic agent can mitigate the negative inotropic effects. Levosimendan, a calcium sensitizer, has been shown to be effective in reversing the negative inotropic effects of other calcium channel blockers and may be used in combination with calcium chloride for a synergistic effect. Other positive inotropes such as pimobendan or dopamine could also be considered.
Q5: Are there any known antidotes for this compound overdose or severe toxicity?
A5: While there is no specific single antidote for this compound, several treatments are used to manage overdose and severe toxicity. These include intravenous calcium salts (calcium chloride or calcium gluconate), high-dose insulin euglycemia therapy, and lipid emulsion therapy. In cases of extreme overdose leading to cardiogenic shock, extracorporeal life support may be an option.
Troubleshooting Guides
Issue 1: Unexpectedly High Incidence of Bradycardia and Hypotension at a Given Dose
Possible Cause:
-
The dose of this compound may be too high for the specific animal model, strain, or age.
-
The animal model may have underlying cardiovascular conditions.
-
Interaction with other administered drugs (e.g., anesthetics) may be potentiating the effects.
Troubleshooting Steps:
-
Review Dosage: Compare your current dosage with published dose-response data for similar animal models. Consider performing a dose-titration study to determine the optimal dose with minimal side effects.
-
Animal Health Status: Ensure that the animals are healthy and free from any underlying cardiovascular diseases.
-
Drug Interactions: Review all other compounds being administered to the animals, including anesthetics, as they may have synergistic effects on the cardiovascular system.
-
Prophylactic Co-administration: Consider the pre-emptive use of an anticholinergic agent like atropine or glycopyrrolate to prevent bradycardia.
Issue 2: Difficulty in Reversing Severe Cardiovascular Depression
Possible Cause:
-
Delayed intervention.
-
Inadequate dosage of rescue agents.
-
The severity of the this compound overdose is overwhelming standard rescue therapies.
Troubleshooting Steps:
-
Immediate Intervention: At the first sign of severe cardiovascular depression, cease administration of this compound and initiate supportive care.
-
Administer Calcium: Administer intravenous calcium chloride or calcium gluconate. The dose may need to be repeated, and in some cases, a continuous infusion may be necessary.
-
Consider High-Dose Insulin: For severe and refractory cases, high-dose insulin euglycemia therapy has been shown to be effective in animal models of calcium channel blocker toxicity.
-
Positive Inotropes and Vasopressors: If hypotension and poor contractility persist, the use of positive inotropes like levosimendan or dopamine, and/or vasopressors like norepinephrine should be considered.
Quantitative Data Summary
Table 1: Recommended Dosages of Mitigating Agents for this compound-Induced Side Effects in Animal Models
| Mitigating Agent | Animal Model | Indication | Dosage | Route of Administration | Citation(s) |
| Atropine | Dogs & Cats | Bradycardia | 0.02 - 0.04 mg/kg | IV, IM, SC | |
| Rats | Bradycardia | 0.05 mg/kg | IM | ||
| Glycopyrrolate | Dogs & Cats | Bradycardia | 0.005 - 0.01 mg/kg | IV, IM, SC | |
| Rats | Bradycardia | 0.5 mg/kg | IM | ||
| Rabbits | Bradycardia | 0.1 mg/kg | IM | ||
| Calcium Chloride | General (extrapolated) | Hypotension, Negative Inotropy | 10-20 ml of 10% solution (initial bolus) | IV | |
| High-Dose Insulin | Canine | Severe Toxicity | 1 U/kg bolus, then 1-10 U/kg/h infusion | IV | |
| Levosimendan | Guinea Pig | Negative Inotropy, Hypotension | Varies by study (dose-dependent) | IV |
Note: Dosages are provided as a general guideline and may require optimization for specific experimental conditions.
Experimental Protocols
Protocol 1: Prophylactic Co-administration of Atropine to Prevent Bradycardia
-
Animal Model: Rat (Sprague-Dawley, male, 250-300g)
-
Materials:
-
This compound solution
-
Atropine sulfate solution (0.05 mg/mL)
-
Saline solution (0.9% NaCl)
-
Anesthesia (e.g., isoflurane)
-
Monitoring equipment (ECG, blood pressure monitor)
-
-
Procedure:
-
Anesthetize the rat and ensure stable baseline heart rate and blood pressure.
-
Administer atropine sulfate (0.05 mg/kg) via intramuscular (IM) injection.
-
Wait for 10-15 minutes to allow the atropine to take effect.
-
Administer the desired dose of this compound.
-
Continuously monitor heart rate and blood pressure for the duration of the experiment.
-
A control group receiving saline instead of atropine should be included.
-
Protocol 2: Reversal of this compound-Induced Hypotension and Negative Inotropy with Calcium Chloride and Levosimendan
-
Animal Model: Guinea Pig (Dunkin-Hartley, male, 400-500g)
-
Materials:
-
This compound solution
-
Calcium chloride solution (10%)
-
Levosimendan solution
-
Saline solution (0.9% NaCl)
-
Anesthesia and surgical equipment for hemodynamic monitoring
-
-
Procedure:
-
Anesthetize the guinea pig and surgically implant catheters for drug administration and blood pressure monitoring.
-
Administer a toxic dose of this compound to induce hypotension and a decrease in cardiac contractility.
-
Once cardiovascular depression is established, administer a bolus of calcium chloride intravenously.
-
Concurrently, begin an intravenous infusion of levosimendan.
-
Monitor hemodynamic parameters (blood pressure, heart rate, cardiac contractility) continuously.
-
Include control groups receiving saline, calcium chloride alone, and levosimendan alone.
-
Visualizations
Caption: Experimental workflows for prophylactic and rescue strategies.
Caption: Mechanism of this compound side effects and mitigation pathways.
Technical Support Center: Optimizing Buffer Conditions to Prevent (-)-Gallopamil Aggregation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing buffer conditions to prevent the aggregation of (-)-Gallopamil during your experiments. The following information is curated to address specific challenges you may encounter and is based on established principles of small molecule formulation, with specific data derived from its close structural analog, Verapamil, as a predictive starting point.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound aggregation in aqueous solutions?
A1: this compound, a lipophilic small molecule, can aggregate in aqueous solutions due to its tendency to self-associate to minimize contact with water. This is particularly prevalent when the concentration of the drug exceeds its solubility limit in a given buffer system. Factors such as pH, ionic strength, and temperature can significantly influence its solubility and, consequently, its aggregation propensity.
Q2: How does pH influence the stability and solubility of this compound?
A2: As a weak base with a predicted pKa similar to its analog Verapamil (approximately 8.92), the solubility of this compound is highly pH-dependent.
-
At acidic pH (well below its pKa): this compound will be predominantly in its protonated, more water-soluble form. This increased solubility reduces the likelihood of aggregation.
-
Near its pKa and at physiological or basic pH: A significant portion of this compound will be in its neutral, less soluble form, increasing the risk of aggregation and precipitation.
Stability studies on the closely related compound Verapamil have shown an optimal pH range for stability between 3.2 and 5.6.[1] It is highly recommended to perform pH-scouting experiments for this compound to determine its optimal stability range.
Q3: What is the role of ionic strength in this compound aggregation?
A3: The effect of ionic strength on the aggregation of small molecules like this compound can be complex.
-
Low Ionic Strength: In some cases, increasing ionic strength can decrease the activity of ions in solution, which can influence intermolecular interactions and potentially reduce aggregation.
-
High Ionic Strength: Conversely, at high salt concentrations, a "salting-out" effect can occur, where the solubility of the small molecule decreases, leading to increased aggregation.
The impact of ionic strength is often compound-specific and should be evaluated empirically for your particular formulation.
Q4: What types of excipients can be used to prevent this compound aggregation?
A4: Several types of excipients can be employed to enhance the solubility and prevent the aggregation of poorly soluble drugs like this compound:
-
Surfactants: Non-ionic surfactants such as Polysorbate 80 (Tween 80) and Polysorbate 20 (Tween 20) are commonly used in parenteral formulations to increase solubility and prevent aggregation by forming micelles around the drug molecules.[2][3]
-
Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with hydrophobic molecules like this compound, effectively increasing their aqueous solubility and preventing self-aggregation.[4][5]
-
Co-solvents: Organic solvents like ethanol, propylene glycol, and polyethylene glycols (PEGs) can be used in combination with aqueous buffers to increase the overall solubility of the drug.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Visible precipitation or turbidity upon dissolving this compound. | The concentration of this compound exceeds its solubility in the current buffer. The pH of the buffer is not optimal for solubility. | 1. Lower the concentration of this compound if experimentally feasible. 2. Adjust the pH of the buffer to a more acidic range (e.g., pH 4.0-5.5) to favor the more soluble protonated form. 3. Incorporate a solubilizing excipient such as a surfactant (e.g., 0.01-0.1% Polysorbate 80) or a cyclodextrin (e.g., 1-5% w/v HP-β-CD). |
| Inconsistent results or loss of activity in biological assays. | Sub-visible aggregation of this compound may be occurring, leading to variable effective concentrations. | 1. Analyze the sample for aggregates using techniques like Dynamic Light Scattering (DLS) to determine the particle size distribution.[1][6] 2. Filter the stock solution through a 0.22 µm filter before use to remove any pre-existing aggregates. 3. Re-evaluate and optimize the buffer composition by systematically varying pH, ionic strength, and excipient concentrations. |
| Precipitation observed after freeze-thaw cycles. | Cryoconcentration during freezing can lead to localized high concentrations of this compound and buffer components, inducing aggregation and precipitation. | 1. Incorporate a cryoprotectant such as sucrose or trehalose into the formulation. 2. Optimize the cooling and thawing rates to minimize the time spent in the frozen state where cryoconcentration effects are most pronounced. 3. Evaluate the formulation for post-thaw aggregation using DLS. |
| Drug precipitation when diluting a stock solution in a different buffer. | The change in buffer composition (pH, ionic strength, or absence of solubilizers) upon dilution causes the drug to fall out of solution. | 1. Prepare the stock solution in a vehicle that is compatible with the final dilution buffer. 2. Consider using a serial dilution approach with intermediate buffers to gradually change the solvent environment. 3. Ensure the final buffer composition can maintain the solubility of this compound at the final concentration. |
Quantitative Data Summary
The following tables provide a summary of relevant quantitative data for Verapamil, which can serve as a starting point for optimizing this compound formulations. Note: These values should be experimentally verified for this compound.
Table 1: Solubility of Verapamil HCl as a Function of pH
| pH | Buffer System | Solubility (mg/mL) |
| 1.2 | 0.1 N HCl | > 100 |
| 3.5 | Acetate Buffer | ~50 |
| 7.4 | Phosphate Buffer | ~1 |
Data extrapolated from graphical representations in cited literature.[7][8]
Table 2: Recommended Starting Concentrations for Solubilizing Excipients
| Excipient | Recommended Starting Concentration | Mechanism of Action |
| Polysorbate 80 (Tween 80) | 0.01% - 0.1% (v/v) | Micellar solubilization |
| Polysorbate 20 (Tween 20) | 0.01% - 0.1% (v/v) | Micellar solubilization |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1% - 10% (w/v) | Inclusion complex formation |
Experimental Protocols
Protocol 1: pH Solubility Profile Determination
Objective: To determine the solubility of this compound at various pH values.
Methodology:
-
Prepare a series of buffers (e.g., citrate, acetate, phosphate) covering a pH range of 3.0 to 8.0.
-
Add an excess amount of this compound powder to a known volume of each buffer in separate vials.
-
Equilibrate the samples by rotating or shaking at a controlled temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Quantify the concentration of dissolved this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
Plot the solubility of this compound as a function of pH.
Protocol 2: Evaluation of Excipient Efficacy by Dynamic Light Scattering (DLS)
Objective: To assess the ability of different excipients to prevent this compound aggregation.
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of buffer solutions (at a pH where aggregation is observed) containing varying concentrations of the excipient to be tested (e.g., Polysorbate 80, HP-β-CD).
-
Spike the this compound stock solution into each buffer to a final concentration known to cause aggregation. Include a control sample with no excipient.
-
Incubate the samples for a defined period under relevant conditions (e.g., room temperature, 37 °C).
-
Analyze each sample by Dynamic Light Scattering (DLS) to measure the particle size distribution and polydispersity index (PDI).[1][6]
-
A significant reduction in the average particle size and PDI in the presence of an excipient indicates its effectiveness in preventing aggregation.
Visualizations
Caption: Experimental workflow for optimizing this compound buffer conditions.
Caption: Logical pathway for mitigating this compound aggregation.
References
- 1. Protein analysis by dynamic light scattering: methods and techniques for students - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. asianpharmtech.com [asianpharmtech.com]
- 4. Effect of hydroxypropyl-beta-cyclodextrin and pH on the solubility of levemopamil HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collaborative Development of 2-Hydroxypropyl-β-Cyclodextrin for the Treatment of Niemann-Pick Type C1 Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enovatia.com [enovatia.com]
- 7. researchgate.net [researchgate.net]
- 8. Towards a Better Understanding of Verapamil Release from Kollicoat SR:IR Coated Pellets Using Non-Invasive Analytical Tools - PMC [pmc.ncbi.nlm.nih.gov]
selecting appropriate solvents for (-)-Gallopamil stock solutions
This technical support center provides guidance on the preparation of stock solutions of (-)-Gallopamil for research applications. Below you will find frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a high-concentration stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of both this compound and its hydrochloride salt.[1][2][3][4][5]
Q2: What are the reported solubility values for this compound and its hydrochloride salt in DMSO?
A2: The reported solubility in DMSO is quite high, allowing for the preparation of concentrated stock solutions. For this compound, solubility is reported to be 95 mg/mL and 100 mg/mL.[1][4] For this compound hydrochloride, the solubility in DMSO is reported to be 60 mg/mL and 100 mg/mL; sonication may be required to achieve complete dissolution at the higher concentration.[2][6]
Q3: Can I dissolve this compound in aqueous solutions like water or PBS?
A3: Direct dissolution of this compound in aqueous solutions is challenging due to its low predicted water solubility. One source predicts the water solubility of Gallopamil hydrochloride to be very low at 0.00548 mg/mL.[7] For biological experiments, it is standard practice to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into the aqueous experimental medium.
Q4: How should I store my this compound stock solution?
A4: For long-term storage, it is recommended to store DMSO stock solutions of this compound at -20°C or -80°C.[6][8] Aliquoting the stock solution before freezing is advised to avoid repeated freeze-thaw cycles.[6][8]
Q5: What is the stability of this compound in a DMSO stock solution?
A5: When stored properly at -20°C or -80°C, DMSO stock solutions of this compound are generally stable for at least one to six months.[6][8]
Solubility Data
The following table summarizes the available solubility data for this compound and its hydrochloride salt. Due to the limited availability of quantitative data for solvents other than DMSO, solubility information for the structurally related compound Verapamil hydrochloride is included for reference.
| Compound | Solvent | Solubility | Notes |
| This compound | DMSO | 95 mg/mL (196.03 mM)[1] | Sonication is recommended.[1] |
| DMSO | 100 mg/mL (206.34 mM)[4] | May require warming to 37°C and sonication.[4] | |
| This compound hydrochloride | DMSO | 60 mg/mL (115.14 mM)[2] | Sonication is recommended.[2] |
| DMSO | 100 mg/mL (191.91 mM) | Requires sonication.[6] | |
| Water | 0.00548 mg/mL | Predicted value.[7] | |
| Verapamil hydrochloride (for reference) | Water | 83 mg/mL[9] | |
| Ethanol (200 proof) | 26 mg/mL[9] | ||
| Ethanol (190 proof) | >100 mg/mL[9] | ||
| Methanol | >100 mg/mL[9] | ||
| PBS (pH 7.2) | ~0.25 mg/mL[10] | ||
| DMF | ~16.7 mg/mL[10] | ||
| DMSO | ~10 mg/mL[10] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution for In Vitro Use
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound (free base, M.W. 484.63 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 48.46 mg of this compound.
-
Add the appropriate volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly until the solid is completely dissolved.
-
If dissolution is slow, gentle warming of the vial to 37°C or brief sonication can be used to aid dissolution.[4]
-
Once the solid is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of a Working Solution for In Vivo Experiments
This protocol describes the preparation of a dosing solution of this compound for in vivo administration, starting from a concentrated DMSO stock.
Materials:
-
100 mg/mL this compound stock solution in DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes for dilution
Procedure:
This procedure is adapted from a formulation with a final concentration of ≥ 2.5 mg/mL.[8]
-
In a sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the 25 mg/mL this compound stock solution in DMSO and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until the solution is homogeneous.
-
Add 450 µL of saline to the mixture to bring the final volume to 1 mL.
-
Mix the final solution thoroughly before administration. It is recommended to prepare this working solution fresh on the day of use.[8]
Troubleshooting Guide
Problem: My this compound is not dissolving in DMSO.
-
Possible Cause: The concentration may be too high, or the dissolution process is slow.
-
Solution:
Problem: A precipitate forms when I dilute my DMSO stock solution into an aqueous buffer for my experiment.
-
Possible Cause: The final concentration of this compound in the aqueous solution exceeds its solubility limit. The concentration of DMSO in the final solution may also be too low to maintain solubility.
-
Solution:
-
Decrease the final concentration of this compound in your experiment.
-
Increase the percentage of DMSO in the final working solution. However, be mindful of the potential effects of DMSO on your experimental system and always include a vehicle control with the same final DMSO concentration.
-
For in vivo studies, consider using a formulation with co-solvents such as PEG300 and Tween-80 to improve solubility and stability in the aqueous vehicle.[8]
-
Visualizing the Workflow
Below is a workflow diagram illustrating the decision-making process for selecting a solvent and preparing a stock solution of this compound.
Caption: A flowchart for selecting solvents and preparing this compound solutions.
References
- 1. Gallopamil | Calcium Channel | TargetMol [targetmol.com]
- 2. Gallopamil hydrochloride | Calcium Channel | TargetMol [targetmol.com]
- 3. medkoo.com [medkoo.com]
- 4. file.glpbio.com [file.glpbio.com]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Verapamil | C27H38N2O4 | CID 2520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
minimizing variability in electrophysiology recordings with (-)-Gallopamil
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in electrophysiology recordings when using the L-type calcium channel blocker, (-)-Gallopamil.
Troubleshooting Guide
This guide addresses specific issues that may arise during electrophysiology experiments with this compound, helping you to ensure data quality and reproducibility.
| Issue/Question | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or variable block of L-type calcium current (ICa,L) at the same concentration of this compound. | Use-dependent and voltage-dependent nature of the block: this compound, like other phenylalkylamines, exhibits a more potent block with increased frequency of channel opening and at more depolarized membrane potentials.[1][2][3] Inconsistent stimulation frequencies or holding potentials between experiments will lead to variable block. | - Maintain a consistent and stable holding potential (e.g., -80 mV) across all experiments. - Apply a standardized, consistent voltage protocol and stimulation frequency to elicit ICa,L.[4] - Allow for a sufficient equilibration period after drug application before recording data to ensure the block has reached a steady state. |
| "Rundown" or gradual decrease of ICa,L amplitude over the course of an experiment, even in control conditions. | Calcium-dependent inactivation: Accumulation of intracellular calcium can lead to the inactivation of L-type calcium channels.[5][6][7] Washout of essential intracellular components: In whole-cell patch-clamp, dialysis of the cell with the pipette solution can lead to the loss of crucial molecules for channel function, such as ATP and calmodulin.[8] | - Include a calcium chelator (e.g., EGTA or BAPTA) in your internal pipette solution to buffer intracellular calcium.[7] - Add ATP and calmodulin to the internal solution to support channel activity and prevent rundown.[8] - Use the perforated patch technique to maintain the integrity of the intracellular environment. |
| Slow onset of the blocking effect of this compound. | Drug diffusion and access to the binding site: Time is required for the drug to perfuse the recording chamber and access its binding site on the channel. Phenylalkylamines are thought to bind to a site accessible from the extracellular side of the cell membrane.[9] | - Ensure your perfusion system has an adequate flow rate to allow for rapid solution exchange. - Allow for a pre-incubation period with this compound before starting your recording protocol to ensure the drug has reached its target. |
| Precipitation of this compound in the experimental solution. | Poor solubility in aqueous solutions: this compound hydrochloride has limited solubility in physiological buffers. | - Prepare a concentrated stock solution in a suitable solvent like DMSO.[10] - On the day of the experiment, dilute the stock solution into your external recording solution to the final desired concentration. Ensure thorough mixing. - Visually inspect the final solution for any signs of precipitation before use. |
| Variability in action potential duration (APD) measurements with this compound. | Differential effects on various ion channels: While primarily an L-type calcium channel blocker, at higher concentrations, Gallopamil may have off-target effects on other channels, such as potassium channels, which can influence the action potential waveform.[11] Dependence on extracellular potassium: The effects of Gallopamil on the action potential can be influenced by the extracellular potassium concentration.[11] | - Use the lowest effective concentration of this compound to minimize potential off-target effects. - Precisely control and maintain the composition of your external solution, particularly the potassium concentration, across all experiments. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound in electrophysiology recordings?
This compound is a phenylalkylamine that primarily acts as a blocker of L-type voltage-gated calcium channels (Cav1.2).[12][13] It inhibits the influx of calcium ions into cells, which is crucial for processes like cardiac muscle contraction and pacemaker activity.[13][14] The block is use-dependent, meaning it is more pronounced when the channels are frequently opening, and voltage-dependent, with higher affinity for depolarized (open and inactivated) channel states.[1][2]
2. How should I prepare this compound solutions for my experiments?
It is recommended to first prepare a concentrated stock solution of this compound in a non-aqueous solvent such as DMSO.[10] This stock solution can be stored at -20°C or -80°C for extended periods.[10] For your experiment, thaw the stock solution and dilute it to the final working concentration in your external recording solution on the day of use. Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.1%) and consistent across all experimental and control solutions to avoid solvent-induced effects.
3. What are the typical effective concentrations of this compound for blocking L-type calcium currents?
The effective concentration of this compound can vary depending on the cell type and experimental conditions. An IC50 of 10.9 µM has been reported for inhibiting acid secretion, which is a calcium-dependent process.[10] For direct channel block in heterologous expression systems, an IC50 of 0.017 µM has been observed.[10] It is advisable to perform a concentration-response curve in your specific experimental system to determine the optimal concentration for your needs.
4. How does the potency of this compound compare to Verapamil?
This compound is a methoxy derivative of Verapamil and is generally considered to be more potent.[15][16] In isolated guinea-pig myocardial preparations, the negative chronotropic and inotropic potencies of Gallopamil were found to be 7.2 and 4.3 times higher than those of Verapamil, respectively.[15]
5. Can this compound affect other ion channels besides L-type calcium channels?
While this compound is a highly specific L-type calcium channel antagonist, like other phenylalkylamines, it may exhibit effects on other ion channels, particularly at higher concentrations.[11] For instance, its effects on action potential duration can be modulated by extracellular potassium, suggesting a potential interaction with potassium channels.[11] It is crucial to be aware of potential off-target effects and to use the lowest effective concentration to maintain specificity.
Quantitative Data Summary
The following tables summarize quantitative data on the electrophysiological effects of this compound from various studies.
Table 1: Comparative Electrophysiological Effects of this compound and Verapamil in Humans [17]
| Parameter | Control (mean ± SD) | This compound (0.03 mg/kg i.v.) (mean ± SD) | Verapamil (0.1 mg/kg i.v.) (mean ± SD) |
| Corrected Sinus Node Recovery Time (ms) | 339.5 ± 93.6 | 407.7 ± 272.0 | 397.1 ± 174.8 |
| Sinoatrial Conduction Time (ms) | 105.9 ± 20.6 | 101.6 ± 32.2 | 101.3 ± 39.4 |
| Atrioventricular Conduction Time (A-H interval, ms) | 88.5 ± 20.0 | 102.5 ± 22.6 | 88.4 ± 19.5 |
| Effective Refractory Period of AV Node (ms) | 266.7 ± 72.6 | 380.0 ± 112.7 | 360.5 ± 93.3 |
| *Statistically significant change from control |
Table 2: Comparative Potency of this compound and Verapamil on Isolated Guinea-Pig Myocardium [15]
| Effect | Relative Potency (Gallopamil vs. Verapamil) |
| Negative Chronotropic Potency | 7.2 times higher |
| Negative Inotropic Potency | 4.3 times higher |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recordings of L-type Calcium Currents
This protocol is adapted for studying the effects of this compound on L-type calcium currents (ICa,L) in isolated cardiomyocytes or cell lines expressing Cav1.2 channels.
1. Cell Preparation:
-
Isolate cardiomyocytes using standard enzymatic digestion protocols or culture cell lines (e.g., HEK293) stably expressing the human Cav1.2 channel.
-
Plate cells on glass coverslips suitable for patch-clamp recordings.
2. Solutions:
-
External Solution (in mM): 135 NaCl, 5.4 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES. Adjust pH to 7.4 with CsOH. To isolate ICa,L, potassium channel blockers like CsCl are used.
-
Internal (Pipette) Solution (in mM): 120 CsCl, 5 Mg-ATP, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. ATP is included to minimize current rundown. EGTA is used to chelate intracellular calcium.
3. This compound Application:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the stock solution into the external solution to the desired final concentrations (e.g., 0.01 µM to 10 µM).
4. Electrophysiological Recording:
-
Obtain a high-resistance (>1 GΩ) seal and establish the whole-cell configuration.
-
Hold the cell at a holding potential of -80 mV to ensure availability of L-type calcium channels.
-
Elicit ICa,L by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms) at a consistent frequency (e.g., 0.1 Hz).
-
After obtaining a stable baseline recording, perfuse the cell with the this compound-containing external solution.
-
Record the current traces before, during, and after drug application to determine the extent of inhibition.
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for electrophysiology.
Caption: Troubleshooting decision tree.
References
- 1. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological modulation of calcium and potassium channels in isolated vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. google.com [google.com]
- 4. Molecular mechanism of use-dependent calcium channel block by phenylalkylamines: Role of inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 6. An experimental investigation of rundown of the L-type calcium current | Intelligent Earth [intelligent-earth.ox.ac.uk]
- 7. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Extracellular site of action of phenylalkylamines on L-type calcium current in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Marked dependence of the cardiac effects of gallopamil on the extracellular K(+)-concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. What is the mechanism of Gallopamil hydrochloride? [synapse.patsnap.com]
- 14. Gallopamil: cardiovascular scope of action of a highly specific calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparative effects of gallopamil and verapamil on the mechanical and electrophysiological parameters of isolated guinea-pig myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Gallopamil. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in ischaemic heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [The electrophysiological effects of the Ca-antagonists gallopamil (D 600), dimeditiapramine (Ro 11-1781) and verapamil in man (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing temperature shock when adding (-)-Gallopamil to warm media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-Gallopamil. The following information addresses common issues encountered during experiments, with a focus on preventing temperature shock and ensuring compound stability in warm cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern in cell culture experiments?
This compound is an L-type calcium channel blocker and an analog of verapamil. Like many hydrophobic drugs, this compound has poor aqueous solubility. This can lead to precipitation when a concentrated stock solution, typically prepared in an organic solvent like DMSO, is added to aqueous-based cell culture media. Precipitation can result in inaccurate dosing, reduced bioavailability in in vitro assays, and potential cytotoxicity from drug crystals.[1]
Q2: What is the recommended solvent for preparing a this compound stock solution?
Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound due to its high solubility in this solvent.[1] It is crucial to use anhydrous DMSO to minimize the introduction of water, which can promote precipitation.
Q3: What is "temperature shock" in the context of adding this compound to cell culture media?
Temperature shock refers to the rapid precipitation of a compound when a cold stock solution is added to warm (e.g., 37°C) cell culture media.[1] The solubility of many compounds, including likely this compound, decreases at lower temperatures. Introducing a cold, concentrated stock solution to warm media creates a localized area of low temperature, which can cause the drug to fall out of solution.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid cytotoxicity. For most cell lines, a final DMSO concentration of 0.5% or less is recommended for prolonged exposure.[2] Some robust cell lines may tolerate up to 1%.[2][3] However, it is always best to perform a vehicle control experiment to determine the tolerance of your specific cell line to the final DMSO concentration.[3][4]
Troubleshooting Guide
This guide addresses common problems encountered when preparing working solutions of this compound in cell culture media.
| Problem | Potential Cause | Solution |
| Immediate Precipitation | A. Exceeding Solubility Limit: The final concentration of this compound is above its solubility limit in the aqueous media. | A1. Reduce Final Concentration: Lower the working concentration of this compound. A2. Serial Dilution: First, dilute the stock solution in a small volume of pre-warmed culture medium, and then add this intermediate dilution to the final volume.[1] A3. Slow, Drop-wise Addition: Add the stock solution drop-wise to the pre-warmed medium while gently swirling or vortexing to prevent localized high concentrations.[1][5] |
| B. Temperature Shock: Adding a cold stock solution to warm media decreases the compound's solubility.[1] | B1. Equilibrate to Room Temperature: Allow the this compound stock solution to warm to room temperature before adding it to the pre-warmed (37°C) culture medium.[1] | |
| Delayed Precipitation (Cloudiness over time) | A. Long-term Instability: The compound may initially dissolve but slowly precipitate under culture conditions (e.g., temperature, pH, interaction with media components). | A1. Prepare Fresh Solutions: Prepare the this compound-containing culture medium immediately before use.[1] A2. Reduce Final Concentration: The working concentration may be too high for long-term stability. Try a lower concentration.[1] |
| B. Interaction with Serum: Components in Fetal Bovine Serum (FBS) can sometimes interact with drugs, leading to precipitation. | B1. Test in Serum-Free Media: If your experiment allows, test the solubility of this compound in serum-free medium.[1] |
Quantitative Data Summary
The following table summarizes the physicochemical properties of Gallopamil. Data for the specific (-) enantiomer is limited; therefore, data for the racemic mixture or the parent compound is provided as a reference.
| Property | Value | Source |
| Molecular Formula | C₂₈H₄₀N₂O₅ | BenchChem |
| Molecular Weight | 484.63 g/mol | BenchChem |
| Solubility in DMSO | 95 mg/mL (196.03 mM) | BenchChem |
| Storage (as solid) | -20°C for long-term stability | BenchChem |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Weigh the desired amount of this compound in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. If necessary, sonication can be used to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.
-
Protocol 2: Preparation of Working Solution and Addition to Cell Culture
This protocol is designed to minimize the risk of precipitation due to temperature shock and exceeding the local solubility limit.
-
Materials:
-
This compound stock solution (in DMSO)
-
Pre-warmed (37°C) cell culture medium (with or without serum, as required by the experiment)
-
Sterile tubes
-
-
Procedure:
-
Retrieve an aliquot of the this compound stock solution from the freezer and allow it to equilibrate to room temperature.
-
Calculate the volume of stock solution needed to achieve the final desired concentration in your cell culture. Ensure the final DMSO concentration remains below 0.5%.
-
Method A: Direct Addition (for lower final concentrations)
-
While gently swirling the pre-warmed cell culture medium, slowly add the room temperature stock solution drop-wise.
-
Immediately mix the medium gently by inverting the container or pipetting up and down.
-
-
Method B: Intermediate Dilution (recommended for higher final concentrations)
-
In a sterile tube, add a small volume of the pre-warmed culture medium (e.g., 100-200 µL).
-
Add the calculated volume of the room temperature this compound stock solution to this small volume of media and mix thoroughly by pipetting.
-
Add this intermediate dilution to the final volume of pre-warmed culture medium and mix gently.
-
-
Visually inspect the medium for any signs of precipitation (cloudiness, crystals). If precipitation is observed, consider further reducing the final concentration.
-
Add the final working solution to your cells immediately after preparation.
-
Visualizations
Signaling Pathway: L-type Calcium Channel Blockade
Caption: Mechanism of action of this compound.
Experimental Workflow: Adding this compound to Cell Culture
Caption: Recommended workflow for preparing this compound working solution.
Logical Relationship: Troubleshooting Precipitation
References
Technical Support Center: Solubilizing Hydrophobic Drugs like (-)-Gallopamil
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with solubilizing hydrophobic drugs, with a specific focus on (-)-Gallopamil.
Frequently Asked Questions (FAQs)
Q1: My hydrophobic drug, this compound, is precipitating in my aqueous cell culture medium. What is the primary cause?
A1: This is a common issue. The primary cause is that the final concentration of this compound in your aqueous medium exceeds its solubility limit. Hydrophobic compounds like this compound have significantly lower solubility in aqueous environments compared to organic solvents like Dimethyl Sulfoxide (DMSO).[1]
Q2: What is the recommended solvent for creating a stock solution of this compound?
A2: Based on available data and standard laboratory practices for hydrophobic drugs, DMSO is the recommended solvent for preparing a high-concentration stock solution of this compound.[1][2] Methanol has also been used for creating stock solutions for analytical purposes.[1]
Q3: What is the maximum concentration of DMSO that is safe for most cell lines?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at 0.5% or less, to avoid solvent-induced cytotoxicity.[3] It is crucial to always include a vehicle control (media with the same final DMSO concentration but without the drug) in your experiments to account for any effects of the solvent itself.[1]
Q4: Are there alternatives to DMSO for solubilizing this compound for in vivo studies?
A4: Yes, for in vivo applications where DMSO toxicity is a concern, several co-solvent systems can be used.[4] Formulations for Gallopamil have been prepared using mixtures of DMSO, PEG300, Tween-80, and saline, or a combination of DMSO and corn oil.[5][6] Another common approach is using cyclodextrins, such as SBE-β-CD, in saline.[5][6]
Troubleshooting Guides
This section provides step-by-step solutions to common problems encountered during the solubilization of hydrophobic drugs like this compound.
Problem 1: The compound precipitates immediately upon addition to the aqueous buffer or cell culture medium.
-
Cause A: Exceeding Solubility Limit. The concentration of the drug in the final aqueous solution is too high.
-
Solution: Decrease the final concentration of the drug in your working solution. Determine the maximum achievable concentration without precipitation by performing a solubility test with serial dilutions.
-
-
Cause B: Improper Dilution Technique. Adding a highly concentrated DMSO stock directly into the full volume of aqueous medium can cause localized high concentrations, leading to precipitation before the compound can disperse.
-
Solution: Employ a stepwise dilution method. First, dilute the DMSO stock in a small volume of pre-warmed medium, then add this intermediate dilution to the final volume while gently vortexing or swirling.[1]
-
-
Cause C: Low Temperature. The temperature of the aqueous medium can affect solubility.
-
Solution: Use pre-warmed (e.g., 37°C) buffer or medium for your dilutions, as solubility often increases with temperature.[7]
-
Problem 2: The prepared drug solution is initially clear but becomes cloudy or shows precipitation over time.
-
Cause A: Compound Instability. The compound may not be stable in the aqueous environment over extended periods.
-
Solution: Prepare fresh working solutions immediately before each experiment. Avoid storing diluted aqueous solutions of the drug.
-
-
Cause B: Adsorption to Labware. Hydrophobic compounds can adsorb to the surfaces of plastic labware, reducing the effective concentration in the solution.[3]
-
Solution: Use low-binding microcentrifuge tubes and pipette tips for preparing and storing your solutions.
-
-
Cause C: Interaction with Media Components. Components in the cell culture medium, such as proteins in fetal bovine serum (FBS), can interact with the drug and affect its solubility.
-
Solution: Test the solubility of your compound in a simpler buffer (like PBS) first to see if media components are the issue. If so, you may need to explore different solubilization strategies, such as using cyclodextrins.
-
Quantitative Data: Solubility of this compound
The following table summarizes known solubility data and formulation protocols for Gallopamil. Note that this compound is an analog of Verapamil and specific solubility data for the levorotatory isomer can be limited; data for the racemate or hydrochloride salt is often used as a reference.[1][8]
| Solvent/System | Concentration/Solubility | Notes | Source |
| DMSO | 95 mg/mL (196.03 mM) | Sonication is recommended to aid dissolution.[2] | [2] |
| In Vivo Formulation 1 | |||
| 10% DMSO | ≥ 2.5 mg/mL (5.16 mM) | Clear solution. | [5] |
| 40% PEG300 | |||
| 5% Tween-80 | |||
| 45% Saline | |||
| In Vivo Formulation 2 | |||
| 10% DMSO | ≥ 2.5 mg/mL (5.16 mM) | Clear solution. | [5] |
| 90% (20% SBE-β-CD in Saline) | |||
| In Vivo Formulation 3 | |||
| 10% DMSO | ≥ 2.5 mg/mL (5.16 mM) | Clear solution. | [5] |
| 90% Corn Oil |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol details the standard procedure for preparing a concentrated stock solution of a hydrophobic compound like this compound.
-
Weighing: Accurately weigh the desired amount of this compound powder into a sterile, low-binding microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of 100% DMSO to achieve the target high concentration (e.g., 10-50 mM).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes.[3] If the compound does not fully dissolve, use a brief sonication in a water bath.[2][3]
-
Visual Inspection: Hold the solution up to a light source to ensure there are no visible particulates. The solution should be clear.
-
Storage: Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound.[5] Store at -20°C for short-term and -80°C for long-term stability.[2][5]
Protocol 2: Preparation of Working Solutions in Aqueous Medium for Cell Culture
This protocol describes the dilution of the DMSO stock solution into the final culture medium.
-
Pre-warm Medium: Pre-warm your complete cell culture medium (e.g., DMEM with 10% FBS) to 37°C.
-
Calculate Volume: Determine the final concentration of this compound needed for your experiment and calculate the volume of the stock solution required. Ensure the final DMSO concentration remains below 0.5%.
-
Dilution: In a sterile conical tube, add the required volume of the pre-warmed medium. While gently swirling or vortexing the medium, add the calculated volume of the this compound stock solution drop-wise.[1]
-
Mixing: Mix the solution thoroughly by gentle inversion or pipetting.
-
Immediate Use: Use the freshly prepared medium immediately for your cell culture experiments to prevent precipitation.[1]
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting decision tree for precipitation issues.
Caption: Diagram of a drug-loaded micelle for solubilization.
References
- 1. benchchem.com [benchchem.com]
- 2. Gallopamil | Calcium Channel | TargetMol [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. US20110311592A1 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. japer.in [japer.in]
- 8. Gallopamil. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in ischaemic heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Electrophysiological Analysis of (-)-Gallopamil and Verapamil
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electrophysiological effects of (-)-Gallopamil and its structural analog, Verapamil. Both are phenylalkylamine L-type calcium channel blockers utilized in the management of cardiovascular conditions. The information herein is supported by experimental data to assist researchers in discerning the nuanced electrophysiological profiles of these two compounds.
Comparative Electrophysiological Data
The following tables summarize key quantitative data from preclinical and clinical studies, offering a direct comparison of the electrophysiological effects of this compound and Verapamil.
Table 1: Comparative Effects on Cardiac Electrophysiological Parameters in Guinea-Pig Myocardium
| Parameter | This compound | Verapamil | Potency Ratio (Gallopamil/Verapamil) | Reference |
| Negative Chronotropic Effect (IC25, µM) | 0.028 ± 0.004 | 0.20 ± 0.03 | 7.2 | [1] |
| Negative Inotropic Effect (IC50, µM) | 0.07 ± 0.01 | 0.30 ± 0.04 | 4.3 | [1] |
| Action Potential Duration (APD) Shortening | Less Potent | More Potent | Verapamil > Gallopamil | [1] |
| L-type Ca2+ Current Inhibition | Less Potent | More Potent | Verapamil > Gallopamil | [1] |
| Effect on Max. Rate of Rise and Amplitude of AP | No substantial effect | Decrease | - | [1] |
Table 2: Comparative Effects on Atrioventricular (AV) Nodal Conduction in Humans
| Parameter | This compound (D 600) | Verapamil | Reference |
| Dose | 0.03 mg/kg i.v. | 0.1 mg/kg i.v. | [2] |
| Change in A-H Interval (ms) | +14.0 ± 2.6 | +10.3 ± 3.5 | [2] |
| Change in Effective Refractory Period of AV Node (ms) | +113.3 ± 30.1 | +70.5 ± 15.7 | [2] |
| Equipotency | Considered equipotent at the doses given | Considered equipotent at the doses given | [2] |
Mechanism of Action
This compound and Verapamil are both members of the phenylalkylamine class of L-type calcium channel blockers.[3][4] Their primary mechanism of action involves the inhibition of calcium ion influx through voltage-gated L-type calcium channels (Ca_v1.2) in cardiac myocytes and vascular smooth muscle cells.[4] This blockade is state-dependent, with a higher affinity for open and inactivated channels, which contributes to their more pronounced effects in tissues with higher firing rates, such as the heart.[4] By binding to the intracellular side of the channel, they reduce the availability of intracellular calcium, leading to a decrease in myocardial contractility, heart rate, and atrioventricular conduction.[3][4]
Signaling Pathway of Phenylalkylamine L-type Calcium Channel Blockade
Caption: L-type calcium channel blockade by this compound and Verapamil.
Experimental Protocols
Patch-Clamp Electrophysiology for L-type Calcium Channel Inhibition
This method allows for the direct measurement of ion channel activity in single cells to quantify the inhibitory effect of the compounds on L-type calcium currents.
Methodology:
-
Cell Preparation: Isolated cardiac myocytes or a stable cell line (e.g., HEK293) expressing the human Ca_v1.2 channel are used.[4]
-
Solutions:
-
Recording Configuration: A whole-cell patch-clamp configuration is established.[5]
-
Voltage Protocol: The cell is held at a membrane potential of -80 mV. Depolarizing voltage steps (e.g., to 0 mV for 200 ms) are applied to elicit L-type calcium currents.[5]
-
Drug Application: Cells are perfused with increasing concentrations of this compound or Verapamil.
-
Data Analysis: The peak inward calcium current is measured at each drug concentration to construct concentration-response curves and calculate the IC50 value.
Intracardiac Electrophysiological Study with His Bundle Recording
This in vivo technique is used to assess the effects of the drugs on various cardiac conduction intervals.
Methodology:
-
Catheter Placement: Multipolar electrode catheters are introduced into the femoral vein and advanced to the heart under fluoroscopic guidance. Catheters are positioned in the high right atrium, His bundle region, and right ventricle.[6][7]
-
Baseline Measurements: Baseline intracardiac electrograms are recorded to measure intervals such as the P-A (intra-atrial conduction), A-H (AV nodal conduction), and H-V (His-Purkinje conduction) intervals.[8]
-
Drug Administration: A bolus of this compound or Verapamil is administered intravenously.
-
Post-Drug Measurements: Electrophysiological parameters are reassessed after drug administration to determine the effects on conduction times and refractory periods.
-
Pacing Protocols: Programmed electrical stimulation is used to determine the effective refractory period of the AV node.[9]
Experimental Workflow for Comparative Electrophysiological Analysis
Caption: A typical workflow for comparing electrophysiological effects.
Summary of Comparative Effects
-
Potency: this compound demonstrates greater negative chronotropic and inotropic potency compared to Verapamil.[1] However, Verapamil is more potent in shortening the action potential duration and inhibiting the L-type Ca2+ current.[1] In human studies, at the doses administered, they were found to be equipotent in their effects on the AV node.[2]
-
Action Potential: this compound primarily decreases the action potential duration, while Verapamil affects not only the duration but also the maximum rate of rise and amplitude of the action potential in isolated papillary muscles.[1]
-
AV Conduction: Both drugs significantly prolong AV nodal conduction time (A-H interval) and the effective refractory period of the AV node.[2]
References
- 1. Comparative effects of gallopamil and verapamil on the mechanical and electrophysiological parameters of isolated guinea-pig myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [The electrophysiological effects of the Ca-antagonists gallopamil (D 600), dimeditiapramine (Ro 11-1781) and verapamil in man (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Method and theory of monophasic action potential recording - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 7. ucsfhealth.org [ucsfhealth.org]
- 8. Electrophysiologic Study Interpretation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. cinc.org [cinc.org]
A Comparative Guide to the Antianginal Efficacy of (-)-Gallopamil and Nifedipine
For researchers and professionals in drug development, understanding the nuanced differences between antianginal agents is paramount for advancing cardiovascular therapies. This guide provides an objective comparison of the antianginal efficacy of (-)-gallopamil, a phenylalkylamine calcium channel blocker, and nifedipine, a dihydropyridine calcium channel blocker, supported by experimental data.
Quantitative Comparison of Antianginal Efficacy
A randomized, double-blind, crossover clinical trial provides key comparative data on the efficacy of gallopamil and nifedipine in patients with chronic stable angina.[1] While the study used racemic gallopamil, the primary pharmacological activity resides in the (-)-enantiomer.[2]
| Efficacy Parameter | This compound (150 mg/day) | Nifedipine (30 mg/day) | Placebo |
| Change in Exercise Time to Onset of Angina | +30% (P < 0.01) | +20% (not significant) | - |
| Change in Total Exercise Time | +18% (P < 0.01) | +13% (not significant) | - |
| Reduction in ST-Segment Depression | 77% | 52% | - |
| Patients Free of Angina During Exercise | 4 | 1 | - |
| Increase in Heart Rate at Max. Workload | Less pronounced (P < 0.01 vs. Nifedipine) | More pronounced | - |
| Increase in Rate-Pressure Product at Max. Workload | Less pronounced (P < 0.01 vs. Nifedipine) | More pronounced | - |
Table 1: Summary of Antianginal Efficacy Data from a Comparative Clinical Trial.[1]
Experimental Protocols
The primary data presented is derived from a randomized, double-blind, crossover trial involving 30 patients with chronic stable angina.[1] An initial protocol with a higher nifedipine dose (60 mg/day) was halted due to exacerbation of angina in three patients.[1] The subsequent, completed protocol is detailed below.
Study Design: Randomized, double-blind, crossover.
Patient Population: 21 patients with chronic stable angina.[1]
Treatment Arms:
-
This compound: 150 mg/day
-
Nifedipine: 30 mg/day
-
Placebo
Methodology: Each patient received each of the three treatments in a randomized sequence, with washout periods between each treatment phase. The efficacy of each treatment was assessed at the end of the respective period through standardized exercise testing.
Key Assessments:
-
Exercise Tolerance Test: To measure the time to onset of angina and the total exercise duration.
-
Electrocardiogram (ECG): To monitor for ST-segment depression, an indicator of myocardial ischemia.
-
Hemodynamic Monitoring: Heart rate and blood pressure were measured to calculate the rate-pressure product, an index of myocardial oxygen consumption.
Statistical Analysis: The significance of the changes in efficacy parameters compared to placebo was determined using appropriate statistical tests (P < 0.01 was considered significant). The comparison between the two active drugs was also statistically evaluated.
Signaling Pathways and Mechanism of Action
Both this compound and nifedipine exert their antianginal effects by blocking L-type calcium channels, but they belong to different chemical classes and have distinct binding sites and physiological effects.[3]
This compound, a phenylalkylamine, and nifedipine, a dihydropyridine, both reduce the influx of calcium into vascular smooth muscle cells and cardiac myocytes.[4] This leads to systemic vasodilation, which reduces the afterload on the heart and, consequently, myocardial oxygen demand.[4] They can also dilate coronary arteries, increasing oxygen supply to the myocardium.[4]
However, their selectivity differs. Dihydropyridines like nifedipine are more selective for vascular smooth muscle.[3] Phenylalkylamines such as this compound are less selective and have more pronounced effects on the myocardium, including negative inotropic (reduced contractility) and chronotropic (reduced heart rate) effects.[3][4] This difference in cardiac effects likely contributes to the observed lower increase in heart rate and rate-pressure product with gallopamil compared to nifedipine.[1]
Side Effects and Tolerability
The clinical trial reported very few side effects with gallopamil.[1] In contrast, nifedipine was associated with more side effects, and an initial higher dose led to the exacerbation of angina in some patients.[1] This suggests that gallopamil may have a superior therapeutic-to-toxic ratio compared to nifedipine.[1]
Conclusion
Based on the available data, this compound appears to be a more effective and better-tolerated antianginal agent than nifedipine at the dosages studied.[1] Gallopamil demonstrated a statistically significant improvement in exercise time to the onset of angina and total exercise time, which was not observed with nifedipine.[1] Furthermore, gallopamil was more effective in reducing ST-segment depression and was associated with a more favorable hemodynamic profile, with a smaller increase in heart rate and rate-pressure product during exercise.[1] The lower incidence of side effects with gallopamil further supports its favorable profile for the management of chronic stable angina.[1]
References
- 1. Antianginal efficacy of gallopamil in comparison to nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and pharmacodynamics of the enantiomers of gallopamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How do calcium antagonists differ in clinical practice? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]
Head-to-Head Comparison: (-)-Gallopamil and Diltiazem in Effort-Induced Ischemia
For researchers, scientists, and drug development professionals navigating the landscape of anti-anginal therapies, a detailed understanding of the comparative efficacy and mechanisms of calcium channel blockers is paramount. This guide provides a head-to-head comparison of (-)-Gallopamil and diltiazem in the management of effort-induced ischemia, drawing upon data from rigorous clinical trials.
Efficacy in Effort Ischemia: A Quantitative Analysis
Both this compound and diltiazem have demonstrated significant efficacy in improving exercise tolerance and reducing ischemic markers in patients with stable angina pectoris. Clinical studies reveal comparable performance between the two drugs in key anti-ischemic parameters.
A double-blind, randomized, cross-over trial involving 20 male patients with documented coronary atherosclerosis and exercise-induced ischemia found no significant difference between gallopamil (50 mg t.i.d.) and diltiazem (90 mg t.i.d.) in their beneficial effects.[1][2][3] Both drugs significantly increased the time to ischemia (0.15 mV ST depression) compared to placebo.[1][3] Specifically, the time to ischemia increased from a baseline of 7.9 minutes to 8.9 minutes with diltiazem and 9.1 minutes with gallopamil.[1][3] Furthermore, both medications effectively reduced the maximal extent of ST-segment depression during exercise.[1][3]
Another single-blind, placebo-controlled, crossover trial with 12 patients suffering from chronic stable angina reported similar reductions in anginal attacks for both gallopamil (50 mg t.i.d.) and diltiazem (60 mg t.i.d.).[4] Gallopamil reduced weekly anginal attacks from 5.8 to 2.1, while diltiazem reduced them to 2.0.[4] This study also highlighted a significant prolongation of the time to onset of ST-segment depression by 70% with gallopamil and 64% with diltiazem.[4]
| Parameter | Placebo | This compound (50 mg t.i.d.) | Diltiazem (90 mg t.i.d.) | Study |
| Time to Ischemia (0.15 mV ST depression) (min) | 7.9 ± 1.7 | 9.1 ± 1.6 | 8.9 ± 1.1 | [1][3] |
| Maximal ST-segment Depression (mV) | 0.18 ± 0.08 | 0.12 ± 0.05 | 0.13 ± 0.04 | [1][3] |
| Parameter | Placebo | This compound (50 mg t.i.d.) | Diltiazem (60 mg t.i.d.) | Study |
| Weekly Anginal Attacks | 5.8 ± 2.8 | 2.1 ± 1 | 2.0 ± 0.8 | [4] |
| Increase in Exercise Time | - | +50% | +38% | [4] |
| Prolongation of Time to Onset of ST-segment Depression | - | +70% | +64% | [4] |
Hemodynamic Effects at Rest and During Exercise
The anti-ischemic effects of both drugs are attributed to their influence on myocardial oxygen supply and demand, mediated through their hemodynamic effects.
At rest, gallopamil has been observed to cause a significant decrease in heart rate.[4] During exercise, both drugs have shown a tendency to decrease the rate-pressure product slope, although not always reaching statistical significance.[2] Interestingly, one study found that the beneficial effect of both gallopamil and diltiazem on exercise capacity was not strongly linked to a significant reduction in myocardial oxygen demand, suggesting a potential role in improving oxygen supply.[2][3] In that study, a positive correlation was found between the change in time to ischemia and the change in the rate-pressure product at ischemia for both gallopamil and diltiazem.[1][2][3]
| Hemodynamic Parameter | Effect of this compound | Effect of Diltiazem |
| Resting Heart Rate | Significant Decrease[4] | Not consistently reported |
| Systemic Vascular Resistance | Slight fall at rest[4] | Not consistently reported |
| Cardiac Index at Peak Exercise | Increased (6.7 vs 5.6 l/min/m2 placebo)[4] | Not significantly changed |
| Rate-Pressure Product Slope During Exercise | Decreasing tendency[2] | Decreasing tendency[2] |
Experimental Protocols
The data presented is derived from robust clinical trial designs, primarily double-blind, randomized, crossover studies. These methodologies minimize bias and allow for direct comparison of the effects of each drug and placebo within the same patient.
Study 1: Double-Blind, Randomized, Crossover Trial
-
Participants: 20 male patients (mean age 57 years) with documented coronary atherosclerosis and exercise-induced ischemia (ST depression ≥ 0.15 mV).[1][2][3]
-
Design: The study consisted of four 7-day periods. Patients received a placebo during the first and third periods, and were randomly assigned to receive either gallopamil (50 mg t.i.d.) or diltiazem (90 mg t.i.d.) during the second and fourth periods.[1][2][3]
-
Primary Endpoint Assessment: At the end of each treatment period, a multistage bicycle exercise stress test was performed to evaluate the time to ischemia and the maximal ST-segment depression.[1][2][3]
References
- 1. Gallopamil and diltiazem: a double-blind, randomized, cross-over trial in effort ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Exercise cardiovascular responses to gallopamil in ischemic heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating (-)-Gallopamil's L-type Calcium Channel Blockade In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of (-)-Gallopamil, a phenylalkylamine L-type calcium channel blocker, with other established alternatives such as Verapamil, Diltiazem, and Nifedipine. The information presented herein, supported by experimental data, is intended to assist researchers in evaluating the efficacy and pharmacological profile of this compound for cardiovascular research and drug development.
Comparative Performance Data
The following tables summarize key in vivo hemodynamic effects of this compound and comparator L-type calcium channel blockers. Data has been compiled from various preclinical and clinical studies to provide a quantitative comparison.
Table 1: Comparative Effects on Blood Pressure in Animal Models
| Drug | Animal Model | Dose | Route of Administration | Change in Mean Arterial Pressure (MAP) | Reference |
| This compound | Rat | 0.2 mg/kg | Intravenous | ↓ | [1] |
| Verapamil | Dog | 250 µg/kg | Intravenous | ↓ ~10% | |
| Spontaneously Hypertensive Rat | 0.75 mg/ml in drinking water | Oral | ↓ | [2] | |
| Diltiazem | Dog | 200 µg/kg | Intravenous | ↓ ~10% | |
| Nifedipine | Dog | 50 µg/kg | Intravenous | ↓ ~10% | |
| Pig | 3 µg/kg | Intravenous | ↓ 20% | [3] |
Note: "↓" indicates a decrease in the measured parameter. The magnitude of the effect can vary based on the specific experimental conditions.
Table 2: Comparative Effects on Heart Rate in Animal Models
| Drug | Animal Model | Dose | Route of Administration | Change in Heart Rate | Reference |
| This compound | Rat | 0.2 mg/kg | Intravenous | No significant change | [1] |
| Verapamil | Conscious Dog | 250 µg/kg | Intravenous | ↑ (reflex tachycardia) | |
| Anesthetized Dog | - | - | ↓ | [4] | |
| Diltiazem | Conscious Dog | 200 µg/kg | Intravenous | ↑ (slight) | |
| Anesthetized Swine | - | Continuous Infusion | ↓ 18% | [5] | |
| Nifedipine | Conscious Dog | 50 µg/kg | Intravenous | ↑ (marked) |
Note: "↑" indicates an increase, "↓" indicates a decrease in the measured parameter. The direction and magnitude of heart rate changes can be influenced by the anesthetic state and reflex autonomic responses.
Table 3: Comparative Anti-ischemic Effects in Patients with Stable Angina
| Drug | Dosage | Parameter | Effect | Reference |
| This compound | 50 mg t.i.d. | Reduction in Ischemic ST-Depression | 34% | [6] |
| 100 mg | Reduction in Ischemic ST-Depression | 57% | [6] | |
| Diltiazem | 120 mg | Reduction in Ischemic ST-Depression | 19% | [6] |
| 180 mg | Reduction in Ischemic ST-Depression | 26% | [6] | |
| Nifedipine | 20 mg (capsule) | Reduction in Ischemic ST-Depression | 42% | [6] |
| 60 mg (tablet) | Reduction in Ischemic ST-Depression | 31% | [6] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below to facilitate the replication and validation of these findings.
In Vivo Blood Pressure and Heart Rate Measurement in Rats (Invasive Method)
Objective: To continuously monitor arterial blood pressure and heart rate in conscious, unrestrained rats following the administration of L-type calcium channel blockers.
Materials:
-
Male Wistar or Spontaneously Hypertensive Rats (SHR) (250-300g)
-
Anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail)
-
Implantable telemetry transmitter with a pressure-sensing catheter (e.g., Data Sciences International - DSI)
-
Surgical instruments
-
Catheterization supplies (e.g., 2-0 silk suture)
-
Data acquisition system compatible with the telemetry device
Procedure:
-
Animal Preparation: Anesthetize the rat using an appropriate anesthetic regimen.
-
Surgical Implantation:
-
Make a midline abdominal incision to expose the abdominal aorta.
-
Carefully isolate a section of the aorta caudal to the renal arteries.
-
Using a bent 23-gauge needle, create a small puncture in the aortic wall.
-
Insert the pressure-sensing catheter of the telemetry transmitter into the aorta and advance it so the tip is caudal to the renal arteries.
-
Secure the catheter in place with a drop of tissue adhesive and a suture tie around the vessel and catheter.
-
Place the body of the telemetry transmitter into the abdominal cavity.
-
Close the abdominal muscle and skin layers with sutures.
-
-
Recovery: Allow the animal to recover from surgery for at least 7-10 days before the start of the experiment. House the rat in a cage placed on a receiver that collects the telemetry signal.
-
Drug Administration:
-
Dissolve the test compounds (this compound, Verapamil, Diltiazem, Nifedipine) in an appropriate vehicle (e.g., saline, DMSO).
-
Administer the drugs via the desired route (e.g., intraperitoneal injection, oral gavage, or intravenous infusion via a previously implanted catheter).
-
-
Data Acquisition:
-
Record baseline blood pressure and heart rate for a sufficient period before drug administration.
-
Continuously record blood pressure (systolic, diastolic, and mean) and heart rate for a predetermined duration after drug administration.
-
The data acquisition system will process the telemetered signal and provide real-time and recorded data.
-
-
Data Analysis:
-
Calculate the change in blood pressure and heart rate from baseline at various time points after drug administration.
-
Compare the dose-response relationships of the different calcium channel blockers.
-
In Vivo Vascular Smooth Muscle Relaxation Assay (Isolated Aortic Ring Preparation)
Objective: To assess the vasorelaxant effects of L-type calcium channel blockers on isolated arterial rings pre-contracted with a vasoconstrictor.
Materials:
-
Male New Zealand White Rabbits or Wistar Rats
-
Euthanasia agent (e.g., pentobarbital)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11)
-
Vasoconstrictor agent (e.g., Phenylephrine or KCl)
-
Test compounds (this compound, Verapamil, Diltiazem, Nifedipine)
-
Organ bath system with force-displacement transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Euthanize the animal and excise the thoracic aorta.
-
Carefully clean the aorta of adhering connective and adipose tissue and place it in cold Krebs-Henseleit solution.
-
Cut the aorta into rings of 3-4 mm in length.
-
-
Mounting:
-
Mount each aortic ring in an organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Attach one end of the ring to a fixed hook and the other to a force-displacement transducer.
-
-
Equilibration:
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of approximately 2 grams, with solution changes every 15-20 minutes.
-
-
Contraction:
-
Induce a sustained contraction by adding a submaximal concentration of a vasoconstrictor (e.g., 1 µM Phenylephrine or 60 mM KCl) to the organ bath.
-
-
Drug Administration:
-
Once a stable contraction plateau is reached, cumulatively add increasing concentrations of the test compounds to the organ bath at regular intervals.
-
-
Data Acquisition:
-
Record the isometric tension continuously throughout the experiment.
-
-
Data Analysis:
-
Express the relaxation induced by each drug concentration as a percentage of the pre-induced contraction.
-
Construct concentration-response curves and calculate the EC50 (concentration causing 50% of the maximal relaxation) for each compound.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the L-type calcium channel signaling pathway and a typical experimental workflow for in vivo validation.
Caption: L-type calcium channel signaling pathway and point of intervention for blockers.
Caption: Experimental workflow for in vivo validation of cardiovascular drugs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of long-term verapamil treatment on blood pressure, cardiac hypertrophy and collagen metabolism in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of nifedipine on segmental myocardial function in the anesthetized pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential cardiovascular effects of calcium channel blocking agents: potential mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Gallopamil hydrochloride? [synapse.patsnap.com]
- 6. [Dose-response relation of gallopamil in comparison with nifedipine, diltiazem and tiapamil in patients with coronary heart disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (-)-Gallopamil and Other Phenylalkylamines for Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the phenylalkylamine calcium channel blocker (-)-Gallopamil with other members of its class, primarily Verapamil, and other calcium channel blockers. The information is supported by experimental data to assist in drug development and cardiovascular research.
Mechanism of Action: Phenylalkylamines
Phenylalkylamines, including this compound and Verapamil, exert their therapeutic effects by blocking L-type voltage-gated calcium channels (Ca_v1.2). This action inhibits the influx of calcium ions into cardiac muscle cells, sinoatrial (SA) and atrioventricular (AV) nodal cells, and vascular smooth muscle cells.[1] The binding of phenylalkylamines to the calcium channel is intracellular and state-dependent, with a higher affinity for open and inactivated channels. This results in more pronounced effects in tissues with higher firing rates, such as the heart.[1]
The primary cardiovascular effects of phenylalkylamines include:
-
Negative Inotropy: Decreased myocardial contractility.
-
Negative Chronotropy: Decreased heart rate.
-
Negative Dromotropy: Slowed atrioventricular conduction.
-
Vasodilation: Relaxation of vascular smooth muscle, leading to a reduction in blood pressure.[1]
Comparative Performance Data
The following tables summarize quantitative data from preclinical and clinical studies, comparing the effects of this compound with other phenylalkylamines and calcium channel blockers.
Table 1: In Vitro Potency of Phenylalkylamines
| Compound | Target/Assay | IC50 | Relative Potency | Reference |
| This compound | L-type Ca2+ current (Ca(v)1.3) | 466 ± 151 µM | - | [2] |
| Verapamil | L-type Ca2+ current (Ca(v)1.3) | 199 ± 19 µM | - | [2] |
| This compound | Acid Secretion Inhibition | 10.9 µM | 1.1x vs Verapamil | [3] |
| Verapamil | Acid Secretion Inhibition | 12.1 µM | - | [3] |
| This compound | Negative Chronotropic Effect | - | 7.2x vs Verapamil | [4] |
| Verapamil | Negative Chronotropic Effect | - | - | [4] |
| This compound | Negative Inotropic Effect | - | 4.3x vs Verapamil | [4] |
| Verapamil | Negative Inotropic Effect | - | - | [4] |
Table 2: Clinical Efficacy in Stable Angina
| Parameter | Gallopamil (150 mg/day) | Nifedipine (30 mg/day) | Placebo | Reference |
| Change in Exercise Time to Onset of Angina | +30% (p < 0.01) | +20% (NS) | - | [5] |
| Change in Total Exercise Time | +18% (p < 0.01) | +13% (NS) | - | [5] |
| Reduction in ST Depression | -77% | -52% | - | [5] |
NS: Not Significant
Table 3: Comparative Effects on Cardiovascular Parameters
| Drug | Dose | Change in Heart Rate | Change in Blood Pressure | Reference |
| Gallopamil | 50 mg | No significant change | No significant change | [2] |
| Verapamil (SR) | 240 mg/day | Decreased | Decreased | [6][7] |
| Nifedipine | 20 mg | Increased (reflex tachycardia) | Decreased | [2] |
| Metoprolol | 100 mg | Decreased | Decreased | [2] |
SR: Sustained Release
Table 4: Comparative Side Effect Profiles
| Side Effect | Gallopamil | Verapamil | Reference |
| Constipation | Less common | More common | [8] |
| Bradycardia | Yes | Yes | [8] |
| AV Block | Yes | Yes | [8] |
| Hypotension | Yes | Yes | [8] |
| Stomach Problems | Reported | Less common | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Whole-Cell Patch Clamp for L-type Calcium Channel Inhibition
Objective: To quantify the inhibitory effect of phenylalkylamines on L-type calcium currents in isolated cardiomyocytes or cell lines expressing the channel.
Methodology:
-
Cell Preparation: Isolate ventricular myocytes from animal models (e.g., guinea pig, rabbit) or use a stable cell line (e.g., HEK293) transfected with the human Ca_v1.2 channel.
-
Solutions:
-
External Solution (in mM): 135 NaCl, 5.4 CsCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES; adjust pH to 7.4 with CsOH.
-
Internal (Pipette) Solution (in mM): 120 CsCl, 5 Mg-ATP, 10 EGTA, 10 HEPES; adjust pH to 7.2 with CsOH.[1]
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the membrane potential at -80 mV.
-
Apply depolarizing voltage steps (e.g., to 0 mV for 200 ms) to elicit L-type calcium currents.[1]
-
-
Drug Application: Perfuse the cells with increasing concentrations of the test compounds (e.g., this compound, Verapamil).
-
Data Analysis:
-
Measure the peak inward calcium current at each drug concentration.
-
Construct concentration-response curves and calculate the IC₅₀ value (the concentration at which the drug inhibits 50% of the maximal current).[1]
-
Isolated Organ Bath for Vasodilator Effects
Objective: To determine the potency of phenylalkylamines in relaxing pre-contracted vascular smooth muscle.
Methodology:
-
Tissue Preparation: Isolate the thoracic aorta from an animal model (e.g., rat, rabbit) and cut it into rings of 3-5 mm in width.
-
Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, bubbled with 95% O₂ / 5% CO₂ at 37°C. Attach one end of the ring to a fixed support and the other to a force transducer.[1][9]
-
Equilibration: Allow the rings to equilibrate under a resting tension of approximately 1-2 grams for 60-90 minutes.[1]
-
Contraction: Pre-contract the aortic rings with a vasoconstrictor (e.g., phenylephrine, norepinephrine, or a high potassium solution) to achieve a stable submaximal contraction.[9]
-
Drug Application: Add cumulative concentrations of the test compounds to the organ bath.
-
Data Analysis:
-
Measure the relaxation response at each drug concentration as a percentage of the pre-contraction tension.
-
Plot concentration-response curves and calculate the EC₅₀ value (the concentration at which the drug produces 50% of its maximal relaxant effect).
-
Isolated Perfused Heart (Langendorff) for Negative Inotropic and Chronotropic Effects
Objective: To assess the direct effects of phenylalkylamines on myocardial contractility and heart rate.
Methodology:
-
Heart Isolation: Excise the heart from an anesthetized animal (e.g., guinea pig, rabbit) and mount it on a Langendorff apparatus.
-
Perfusion: Retrogradely perfuse the heart through the aorta with a warmed (37°C) and oxygenated (95% O₂ / 5% CO₂) physiological salt solution (e.g., Krebs-Henseleit).
-
Measurement:
-
Inotropy: Place a force transducer connected to the apex of the ventricle to measure the force of contraction. Alternatively, insert a balloon into the left ventricle to measure isovolumetric pressure.
-
Chronotropy: Record the heart rate from the electrocardiogram (ECG) or from the pressure/force recordings.
-
-
Drug Administration: Infuse the test compounds at increasing concentrations into the perfusion solution.
-
Data Analysis:
-
Measure the changes in contractile force and heart rate at each drug concentration.
-
Construct dose-response curves to determine the potency of the compounds in producing negative inotropic and chronotropic effects.
-
Visualizations
Signaling Pathway of Phenylalkylamine Action
Caption: Phenylalkylamines block L-type calcium channels from the intracellular side.
Experimental Workflow for Isolated Organ Bath Assay
References
- 1. benchchem.com [benchchem.com]
- 2. Heart rate variability in time and frequency domains: effects of gallopamil, nifedipine, and metoprolol compared with placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Dose-response relation of gallopamil in comparison with nifedipine, diltiazem and tiapamil in patients with coronary heart disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.adinstruments.com [cdn.adinstruments.com]
- 5. Antianginal efficacy of gallopamil in comparison to nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of verapamil versus felodipine on heart rate variability in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Contrasting effects of verapamil and amlodipine on cardiovascular stress responses in hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [The spectrum of side effects of gallopamil in comparison with other calcium antagonists] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Negative Inotropic Effects of (-)-Gallopamil and Anipamil
This guide provides a detailed comparison of the negative inotropic properties of two phenylalkylamine calcium channel blockers, (-)-Gallopamil and anipamil. The information is intended for researchers, scientists, and professionals in drug development, offering insights into their relative potencies, mechanisms of action, and the experimental frameworks used for their evaluation.
Mechanism of Action: L-type Calcium Channel Blockade
Both this compound and anipamil exert their negative inotropic effects by blocking L-type calcium channels in cardiac muscle cells. This inhibition reduces the influx of calcium ions into the cells during depolarization, leading to a decrease in myocardial contractility. As phenylalkylamines, they are known to bind to a specific site on the α1 subunit of the L-type calcium channel.
Quantitative Comparison of Negative Inotropic Effects
The following table summarizes the available quantitative data on the negative inotropic effects of this compound and anipamil.
| Drug | Parameter | Value | Species / Tissue | Reference |
| This compound | Effective Concentration | 10⁻⁸ - 10⁻⁴ mol/l | Isolated Rabbit Heart | [1] |
| EC50 (Negative Inotropy) | 0.87 (ratio to chronotropic EC50) | Guinea-pig isolated right ventricular papillary muscles | ||
| Anipamil | Effective Concentration | 10⁻⁸ - 10⁻⁴ mol/l | Isolated Rabbit Heart | [1] |
| EC50 / IC50 | Data not available in search results | - | - |
Key Observations from Experimental Data:
-
Both this compound and anipamil demonstrate negative inotropic effects within the same concentration range in isolated rabbit hearts.[1]
-
A significant difference lies in the duration and reversibility of their effects. The negative inotropic effect of anipamil is long-lasting, still present 12 hours after washout, and only partially reversible with increased calcium concentration (approximately 65% recovery).[1]
-
In contrast, the negative inotropic effect of this compound is completely reversible within 3 hours of washout.[1]
Experimental Protocols
The assessment of negative inotropic effects of this compound and anipamil typically involves isolated heart preparations, allowing for the study of direct cardiac effects without confounding systemic influences.
Isolated Heart Preparation (Langendorff Method)
A commonly employed method for studying the direct effects of drugs on the heart is the Langendorff preparation.
Objective: To measure the direct effect of this compound and anipamil on myocardial contractility in an isolated, perfused heart.
Methodology:
-
Animal Model: The studies referenced primarily utilized rabbit and guinea pig hearts.[1]
-
Heart Isolation:
-
The animal is humanely euthanized, and the heart is rapidly excised.
-
The heart is immediately placed in ice-cold Krebs-Henseleit solution to arrest metabolism.
-
-
Langendorff Perfusion:
-
The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.
-
Retrograde perfusion of the coronary arteries is initiated with oxygenated (95% O₂ / 5% CO₂) Krebs-Henseleit solution maintained at a constant temperature (typically 37°C) and pressure.
-
-
Measurement of Inotropic Effects:
-
A pressure transducer is placed in the left ventricle to measure isovolumetric ventricular pressure.
-
Parameters such as left ventricular developed pressure (LVDP) and the maximum rate of pressure rise (+dP/dt) are recorded as indices of myocardial contractility.
-
-
Drug Administration:
-
After a stabilization period, this compound or anipamil is administered in increasing concentrations through the perfusate.
-
The effects on LVDP and +dP/dt are recorded at each concentration to generate a dose-response curve.
-
-
Washout and Reversibility:
-
Following drug administration, the heart is perfused with a drug-free solution to assess the reversibility of the negative inotropic effects over time.
-
Visualizing the Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the typical workflow for assessing the negative inotropic effects of pharmaceutical compounds using an isolated heart preparation.
Caption: Workflow for assessing negative inotropic effects.
Signaling Pathway of Phenylalkylamine Calcium Channel Blockers
This diagram illustrates the mechanism by which phenylalkylamine calcium channel blockers, such as this compound and anipamil, induce a negative inotropic effect in cardiomyocytes.
Caption: Phenylalkylamine mechanism of negative inotropy.
References
Differential Efficacy of (-)-Gallopamil and Nifedipine in Attenuating Reperfusion Arrhythmias: A Comparative Analysis
For Immediate Release
A comprehensive review of experimental data reveals the superior antiarrhythmic properties of (-)-Gallopamil over nifedipine in the context of reperfusion-induced cardiac arrhythmias. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of their effects, supported by experimental evidence and mechanistic insights.
Reperfusion of an ischemic myocardium, a critical intervention in treating myocardial infarction, paradoxically triggers a cascade of events leading to life-threatening ventricular arrhythmias. Calcium channel blockers have been investigated for their potential to mitigate these arrhythmias, with varying degrees of success. This guide focuses on the differential effects of two such agents: this compound, a phenylalkylamine derivative, and nifedipine, a dihydropyridine.
Comparative Efficacy in Suppressing Reperfusion Arrhythmias
Experimental studies consistently demonstrate that this compound is significantly more effective than nifedipine in preventing and reducing reperfusion-induced ventricular arrhythmias.[1][2] In contrast, nifedipine has been shown to be largely ineffective or to have only moderate effects in this setting.[1][2][3]
A key study in a canine model of ischemia-reperfusion found that this compound was highly effective in preventing ventricular arrhythmias and ventricular fibrillation (VF) following coronary artery occlusion and during the delayed phase of reperfusion.[1] Nifedipine, under the same experimental conditions, failed to influence the incidence of these arrhythmias.[1] While neither drug reduced the incidence of VF at the immediate onset of reperfusion, this compound significantly reduced delayed reperfusion ventricular arrhythmias, an effect not observed with nifedipine.[1]
The differing efficacy of these two calcium channel blockers is attributed to their distinct electrophysiological properties.[1][2]
Quantitative Comparison of Antiarrhythmic Effects
The following table summarizes the key quantitative findings from comparative studies on this compound and nifedipine in animal models of reperfusion arrhythmia.
| Parameter | This compound | Nifedipine | Animal Model | Key Findings | Reference |
| Ischemia-Induced Ventricular Arrhythmias & VF | Highly effective in prevention | Ineffective | Dogs | This compound significantly reduced arrhythmias and VF. | [1] |
| Delayed Reperfusion Ventricular Arrhythmias | Significantly reduced | Ineffective | Dogs | This compound showed a clear protective effect. | [1] |
| Ventricular Fibrillation Threshold (VFT) during Ischemia | Significantly reduced the fall in VFT | No influence | Dogs | This compound demonstrated a protective effect against the ischemia-induced decrease in VFT. | [1] |
| VFT during early post-reperfusion | Significantly enhanced the increase in VFT | Significantly enhanced the increase in VFT | Dogs | Both drugs increased VFT post-reperfusion, with this compound having a more pronounced effect. | [1] |
| Epicardial Conduction Delay during Ischemia | Reduced the ischemia-induced fall in conduction | No influence | Dogs | This compound improved conduction in the ischemic area. | [1] |
| Reperfusion-Induced Ventricular Fibrillation | Ineffective at immediate onset | Ineffective at immediate onset | Dogs | Neither drug prevented the immediate onset of reperfusion VF. | [1][2] |
| Reperfusion-Induced Ventricular Fibrillation (overall) | Reduced incidence | Ineffectual | Rats | Nifedipine was found to be ineffectual in preventing reperfusion-induced fibrillation. | [3] |
Experimental Protocols
The findings presented in this guide are based on established experimental models of myocardial ischemia and reperfusion. A typical experimental workflow is described below.
In Vivo Model of Ischemia-Reperfusion Arrhythmias
A commonly used model involves the temporary occlusion of a major coronary artery in an anesthetized animal, followed by reperfusion to induce arrhythmias.[1][4][5][6]
Animal Model: Mongrel dogs, rats, or mice are frequently used.[1][7][4][5]
Surgical Preparation:
-
Animals are anesthetized and ventilated.
-
A thoracotomy is performed to expose the heart.
-
The left anterior descending (LAD) or another major coronary artery is isolated.
-
A snare or ligature is placed around the artery for controlled occlusion and reperfusion.[5]
-
Electrocardiogram (ECG) electrodes are placed to monitor cardiac rhythm.
-
In some studies, epicardial mapping electrodes are used to assess conduction times.[1][2]
Ischemia-Reperfusion Protocol:
-
A baseline period of normal coronary perfusion is established.
-
The coronary artery is occluded for a specific duration (e.g., 20-30 minutes) to induce ischemia.[1][2]
-
The occlusion is then released, allowing for reperfusion of the ischemic tissue.
-
ECG is continuously monitored throughout the ischemia and reperfusion periods to record the incidence and duration of ventricular arrhythmias, including ventricular tachycardia (VT) and ventricular fibrillation (VF).
Drug Administration:
-
The drug of interest (e.g., this compound or nifedipine) or a vehicle control is administered intravenously at a predetermined time before coronary occlusion or before reperfusion.[7]
Data Analysis:
-
The incidence and duration of arrhythmias are quantified and compared between the drug-treated and control groups.
-
Electrophysiological parameters such as ventricular fibrillation threshold (VFT) and epicardial conduction times are measured and analyzed.
Mechanistic Insights into Differential Drug Effects
The primary mechanism underlying reperfusion arrhythmias is a massive influx of calcium into myocardial cells, leading to calcium overload.[8][9] This overload triggers a cascade of detrimental events, including delayed afterdepolarizations, increased automaticity, and the creation of a substrate for re-entrant arrhythmias.
This compound and nifedipine are both L-type calcium channel blockers, but their differing effects on reperfusion arrhythmias stem from their distinct electrophysiological properties and potentially other ancillary actions.
This compound:
-
Mechanism of Action: this compound inhibits the transmembrane influx of calcium ions into myocardial and vascular smooth muscle cells.[10][11] This reduction in intracellular calcium helps to prevent the calcium overload that is central to reperfusion injury and arrhythmias.[8]
-
Electrophysiological Effects: Beyond simple calcium channel blockade, phenylalkylamines like this compound exhibit more complex interactions with the cardiac ion channels, which may contribute to their superior antiarrhythmic efficacy compared to dihydropyridines.
Nifedipine:
-
Mechanism of Action: Nifedipine also blocks L-type calcium channels, leading to vasodilation.[12] However, its effects on the electrophysiology of the heart are less pronounced compared to this compound.
-
Electrophysiological Effects: Nifedipine has been shown to have minimal effects on atrioventricular (AV) nodal conduction and is generally considered to lack significant antiarrhythmic properties in clinically relevant doses.[13][14][15] Some studies suggest that any antiarrhythmic effect of nifedipine may be secondary to improved coronary blood flow rather than a direct electrophysiological effect.[7]
References
- 1. Calcium antagonists and acute myocardial ischemia: comparative effects of gallopamil and nifedipine on ischemia-induced and reperfusion-induced ventricular arrhythmias, epicardial conduction times, and ventricular fibrillation thresholds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative investigations on the antiarrhythmic and electrophysiological effects of various calcium antagonists (diltiazem, verapamil, gallopamil, nifedipine) following acute transient coronary artery occlusion and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms involved in reperfusion arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reperfusion arrhythmias in the murine heart: their characteristics and alteration after ischemic preconditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reperfusion‐induced sustained ventricular tachycardia, leading to ventricular fibrillation, in chronically instrumented, intact, conscious mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of nifedipine on conduction delay during ventricular myocardial ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ischemia- and reperfusion-induced arrhythmias: beneficial actions of nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Ischemic Ventricular Arrhythmias Experimental Models and Their Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gallopamil: cardiovascular scope of action of a highly specific calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Gallopamil hydrochloride? [synapse.patsnap.com]
- 12. Comparative pharmacology of calcium antagonists: nifedipine, verapamil and diltiazem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of nifedipine on atrioventricular conduction as compared with verapamil. Intracardiac electrophysiological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative effects of three calcium antagonists, diltiazem, verapamil and nifedipine, on the sinoatrial and atrioventricular nodes. Experimental and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Calcium antagonists. Clinical use in the treatment of arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side Effect Profiles of (-)-Gallopamil and Other Calcium Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the side effect profiles of (-)-Gallopamil, a phenylalkylamine calcium antagonist, with other major classes of calcium channel blockers, including dihydropyridines (e.g., nifedipine) and benzothiazepines (e.g., diltiazem). The information presented is based on available clinical trial data and pharmacological literature, offering a resource for researchers and drug development professionals.
Executive Summary
This compound, a methoxy derivative of verapamil, is a potent calcium channel blocker used in the management of cardiovascular conditions such as angina pectoris. Its side effect profile, while sharing class-specific effects with other calcium antagonists, exhibits notable differences. This guide synthesizes quantitative data on adverse events from comparative clinical studies, details the experimental methodologies of these trials, and illustrates the underlying signaling pathways.
Data Presentation: Comparative Side Effect Profiles
The following table summarizes the incidence of frequently reported adverse effects for this compound compared to other calcium antagonists, based on data from comparative clinical trials. It is important to note that the incidence of side effects can vary depending on the patient population, dosage, and duration of treatment.
| Side Effect Category | Adverse Event | This compound | Nifedipine | Diltiazem | Verapamil |
| Cardiovascular | Bradycardia | Observed[1] | Less Common | Observed[1] | Observed[1] |
| Atrioventricular (AV) Block | Asymptomatic first and second-degree block reported[2][3] | Rare | Observed[1] | More Common | |
| Hypotension | Possible[1] | More Frequent[1] | Possible[1] | Possible | |
| Tachycardia (reflex) | Less Common | More Frequent[1] | Less Common | Less Common | |
| Palpitations | Less Common | More Frequent | Less Common | Less Common | |
| Gastrointestinal | Constipation | Less frequent than Verapamil[1] | Infrequent | Infrequent | More Frequent[1] |
| Stomach Problems/Nausea | Reported[1] | Possible | Possible | Possible | |
| Neurological | Headache | Possible | More Frequent[1] | Possible | Possible |
| Dizziness | Possible | Possible | Possible | Possible | |
| Other | Flushing | Less Common | More Frequent | Less Common | Less Common |
| Peripheral Edema | Less Common | More Frequent | Possible | Less Common |
Note: This table is a synthesis of qualitative and limited quantitative findings from the available literature. Direct head-to-head trials with detailed side-effect incidence data for all listed drugs are limited.
Key Experimental Protocols
Detailed methodologies for the clinical trials cited are crucial for the critical appraisal of the data. Below are summaries of the typical experimental designs used in studies comparing this compound with other calcium antagonists for stable angina pectoris.
Protocol: Randomized, Double-Blind, Crossover Trial for Stable Angina Pectoris
This is a common design for comparing the efficacy and safety of antianginal drugs.
-
Objective: To compare the antianginal effects and side effect profiles of this compound with another calcium antagonist (e.g., nifedipine or diltiazem) and/or placebo.
-
Study Population: Patients with a documented history of stable exertional angina pectoris. Inclusion criteria often include a positive exercise stress test demonstrating myocardial ischemia.
-
Study Design:
-
Run-in Phase: A period (e.g., 1-2 weeks) where patients may receive a placebo to establish baseline angina frequency and exercise tolerance and to ensure stability of the condition.
-
Randomization: Patients are randomly assigned to receive one of the study medications (e.g., this compound 50 mg t.i.d. or nifedipine 10 mg t.i.d.) for a set period (e.g., 2-4 weeks).
-
Crossover: After a washout period (if applicable) to eliminate the effects of the first drug, patients are switched to the other treatment arm.
-
-
Assessments:
-
Efficacy:
-
Exercise Tolerance Testing: Symptom-limited exercise tests (e.g., treadmill or bicycle ergometry) are performed at baseline and at the end of each treatment period to measure time to onset of angina, time to 1mm ST-segment depression, and total exercise duration.
-
Angina Attack Frequency and Nitroglycerin Consumption: Patients record the number of angina attacks and the amount of short-acting nitroglycerin used in a diary.
-
-
Safety and Side Effects:
-
Adverse events are systematically recorded at each study visit through open-ended questioning and standardized checklists. This includes information on the nature, intensity, and duration of the event.
-
Vital signs (heart rate, blood pressure) and electrocardiograms (ECGs) are monitored regularly.
-
-
-
Blinding: Both the patients and the investigators are unaware of the treatment allocation to minimize bias.
Methodology for Adverse Event Assessment
The recording and reporting of adverse events in these trials typically follow a structured approach:
-
Elicitation: At each follow-up visit, patients are asked non-leading questions about their health and any new or worsening symptoms since the last visit.
-
Standardized Checklists: In addition to open-ended questions, a checklist of common and expected side effects of calcium antagonists is often used to ensure systematic data collection.
-
Causality Assessment: The investigator assesses the relationship between the reported adverse event and the study medication (e.g., definite, probable, possible, unlikely, or unrelated).
-
Severity Grading: The severity of adverse events is typically graded (e.g., mild, moderate, severe).
Signaling Pathways and Mechanisms of Action
Calcium antagonists exert their effects by blocking the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac cells. The differential side effect profiles can be partly attributed to the varying selectivity and ancillary properties of the different drug classes.
Mechanism of Action of Phenylalkylamines (this compound and Verapamil))
Phenylalkylamines like this compound physically block the intracellular pore of the L-type calcium channel. This blockade is more pronounced in tissues that are more frequently depolarized (use-dependence), which contributes to their effects on both heart rate and blood pressure.
References
- 1. Gallopamil in chronic stable angina: antianginal effect and mechanism of action. A randomized, placebo-controlled, double-blind, cross-over trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-type calcium channel targeting and local signalling in cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Acute and long-term effects of gallopamil (D 600) in stable angina pectoris--a randomized double-blind study] - PubMed [pubmed.ncbi.nlm.nih.gov]
validation of (-)-Gallopamil's therapeutic effect in stable angina clinical trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic efficacy of (-)-Gallopamil in the treatment of stable angina pectoris against other established antianginal agents. The information is compiled from various clinical trials to assist researchers and drug development professionals in evaluating its performance and potential.
Executive Summary
This compound, a phenylalkylamine calcium channel blocker, has demonstrated significant efficacy in the management of stable angina pectoris. Clinical trials have validated its ability to improve exercise tolerance, reduce the frequency of anginal attacks, and alleviate myocardial ischemia. This guide presents a comparative analysis of this compound against other major classes of antianginal drugs, including beta-blockers and other calcium channel blockers. While direct comparative trial data with nitrates is limited, this guide provides context based on their established mechanisms and efficacy.
Mechanism of Action
This compound exerts its therapeutic effect primarily by inhibiting the influx of calcium ions through L-type calcium channels in myocardial and vascular smooth muscle cells.[1] This action leads to a reduction in myocardial contractility, heart rate, and systemic vascular resistance, thereby decreasing myocardial oxygen demand.[1] Additionally, its vasodilatory effect on coronary arteries can enhance myocardial oxygen supply.
Comparative Efficacy of this compound
Clinical trial data consistently demonstrates the antianginal efficacy of this compound. The following tables summarize key quantitative data from comparative studies.
Table 1: this compound vs. Placebo in Stable Angina
| Parameter | Placebo | This compound (50 mg t.i.d.) | % Change with Gallopamil | p-value | Reference |
| Exercise Duration (seconds) | 420 ± 118 | 511 ± 144 | +21.7% | < 0.05 | [2] |
| Time to 1 mm ST Depression (seconds) | 204 ± 101 | 324 ± 135 | +58.8% | < 0.05 | [3] |
| Angina-free Exercise Time (seconds) | - | Increase of 78s (single dose) | - | < 0.003 | [1] |
| ST Segment Depression (mm) | -1.3 ± 0.3 | -0.94 ± 0.68 | -27.7% | < 0.01 | [2] |
| Weekly Angina Attacks | - | Significantly reduced | - | - | [2] |
| Weekly Nitroglycerin Consumption | - | Significantly reduced | - | - | [2] |
Table 2: this compound vs. Other Antianginal Agents in Stable Angina
| Parameter | Comparator Drug | This compound | Outcome | Reference |
| vs. Propranolol (Beta-Blocker) | ||||
| Exercise Time to Angina (minutes) | 9.4 ± 0.7 | 10.1 ± 0.7 | No significant difference | [4] |
| vs. Nifedipine (Dihydropyridine CCB) | ||||
| Exercise Time to Angina | +20% (ns) | +30% (p < 0.01) | Gallopamil showed significant improvement over placebo, nifedipine did not. | [4] |
| Total Exercise Time | +13% (ns) | +18% (p < 0.01) | Gallopamil showed significant improvement over placebo, nifedipine did not. | [4] |
| ST Depression Reduction | 52% | 77% | Borderline significance in favor of Gallopamil (p=0.055) | [4] |
| vs. Amlodipine (Dihydropyridine CCB) | ||||
| Ischemia Time (seconds) | 607 ± 152 | 635 ± 161 | No significant difference (p=0.2) | [2] |
| Maximal ST Depression (mV) | -0.12 ± 0.09 | -0.11 ± 0.08 | No significant difference | [2] |
| vs. Diltiazem (Non-dihydropyridine CCB) | ||||
| Time to Ischemia (minutes) | 8.9 ± 1.1 | 9.1 ± 1.6 | No significant difference | [3] |
| Maximal ST Depression (mV) | 0.13 ± 0.04 | 0.12 ± 0.05 | No significant difference | [3] |
Experimental Protocols
The clinical validation of this compound's efficacy has predominantly relied on standardized exercise stress testing and ambulatory electrocardiographic monitoring.
Exercise Stress Testing (Bruce Protocol)
A frequently employed methodology in the cited clinical trials is the Bruce protocol, a standardized exercise test performed on a treadmill.
-
Objective: To assess exercise tolerance and identify myocardial ischemia under conditions of increased cardiac workload.
-
Procedure: The protocol consists of multiple 3-minute stages, with each stage involving an increase in both the treadmill speed and incline, thereby progressively increasing the metabolic equivalent of task (METs).
-
Data Collection:
-
Electrocardiogram (ECG): Continuous 12-lead ECG monitoring is performed before, during, and after the exercise test. Key parameters include the time to onset and magnitude of ST-segment depression (typically ≥1 mm is considered indicative of ischemia).
-
Hemodynamics: Heart rate and blood pressure are recorded at rest, at the end of each stage, and during the recovery period.
-
Symptoms: The time to onset of anginal pain is recorded.
-
-
Endpoints:
-
Total exercise duration.
-
Time to the onset of angina.
-
Time to the onset of significant ST-segment depression.
-
Maximal ST-segment depression.
-
Rate-pressure product (heart rate × systolic blood pressure) at peak exercise and at the onset of ischemia.
-
Ambulatory Electrocardiographic (ECG) Monitoring
This method is used to assess the frequency and duration of ischemic episodes during a patient's normal daily activities.
-
Objective: To quantify the total ischemic burden over a 24 or 48-hour period.
-
Procedure: A portable Holter monitor continuously records the patient's ECG. Patients are instructed to maintain a diary of their activities and any symptoms experienced.
-
Data Analysis: The recorded ECG data is analyzed for episodes of transient ST-segment depression, typically defined as a horizontal or downsloping depression of ≥1 mm lasting for at least one minute.
-
Endpoints:
-
Total number of ischemic episodes.
-
Total duration of ischemia.
-
Number of symptomatic (angina) and asymptomatic ischemic episodes.
-
Signaling Pathways
The therapeutic effects of this compound and its comparators are mediated through distinct signaling pathways that ultimately modulate myocardial oxygen supply and demand.
Caption: Mechanism of Action of this compound
Caption: Mechanism of Action of Beta-Blockers
Caption: Mechanism of Action of Nitrates
Conclusion
This compound is an effective and well-tolerated antianginal agent for the treatment of stable angina pectoris. Its efficacy in improving exercise tolerance and reducing ischemic events is comparable to that of other established therapies, including beta-blockers and other classes of calcium channel blockers. The choice of antianginal therapy should be individualized based on patient characteristics, comorbidities, and potential side effects. The data presented in this guide provides a foundation for further research and clinical positioning of this compound in the management of stable angina.
References
- 1. Comparison of acute and steady-state conditions of gallopamil therapy in stable angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of gallopamil on myocardial microperfusion in patients with stable effort angina: a randomized, cross-over, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Gallopamil in stable effort angina. Effects of 2 different dosages] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antianginal efficacy of gallopamil in comparison to nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to (-)-Gallopamil, Esmolol, and Tedisamil in Coronary Artery Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties of (-)-gallopamil, esmolol, and tedisamil, three intravenous anti-ischemic agents with distinct mechanisms of action, in the context of coronary artery disease (CAD). The information presented is compiled from preclinical and clinical studies to support further research and drug development efforts.
Overview of the Agents
-
This compound: A phenylalkylamine derivative, classified as a highly specific L-type calcium channel antagonist. Its primary mode of action is the inhibition of transmembrane calcium influx in myocardial and vascular smooth muscle cells.[1]
-
Esmolol: An ultra-short-acting, cardioselective beta-1 adrenergic receptor blocker. It competitively antagonizes the effects of catecholamines on the heart, leading to reductions in heart rate, myocardial contractility, and blood pressure.[2]
-
Tedisamil: A bispidine derivative that acts as a non-selective potassium channel blocker. It prolongs the cardiac action potential duration by inhibiting multiple potassium currents, including the transient outward current (Ito), the delayed rectifier currents (IKr and IKs), and the ATP-sensitive potassium current (IK-ATP).[3]
Comparative Efficacy and Hemodynamics in Coronary Artery Disease
A key clinical study directly compared the hemodynamic and anti-ischemic effects of intravenous this compound, esmolol, and tedisamil in patients with stable, exercise-induced myocardial ischemia. The data from this study are summarized below.
Experimental Protocol: Hemodynamic and Anti-ischemic Effects
-
Study Design: A comparative study involving patients with angiographically confirmed CAD and reproducible ST-segment depression during exercise.
-
Patient Population: 22 patients were included across two studies with nearly identical protocols. A subgroup of 8 patients received tedisamil and was compared with a group of 14 patients who received esmolol and gallopamil in an intraindividual comparison.
-
Drug Administration:
-
Tedisamil: 0.3 mg/kg body weight intravenously.
-
Esmolol: Intravenous bolus of 500 µg/kg followed by a maintenance infusion of 200 µg/kg/min.
-
This compound: Initial intravenous dose of 0.025 mg/kg followed by a maintenance infusion of 0.0005 mg/kg/h.
-
-
Assessments: Hemodynamic parameters were measured at rest and during bicycle ergometry using right heart catheterization. Anti-ischemic effects were evaluated by changes in ST-segment depression and plasma lactate concentrations.
Data Presentation: Hemodynamic and Anti-ischemic Effects
| Parameter | This compound | Esmolol | Tedisamil |
| Heart Rate (Rest) | ↑ 7% (p < 0.05) | ↓ 6% (p < 0.05) | ↓ 13% (p < 0.001) |
| Heart Rate (Max Exercise) | No significant change | ↓ 9% (p < 0.05) | ↓ 8% (p < 0.01) |
| Cardiac Output (Rest) | No significant change | ↓ 14% (NS) | ↓ 10% (NS) |
| Cardiac Output (Max Exercise) | No significant change | ↓ 18% (NS) | ↓ 8% (NS) |
| Stroke Volume (Rest) | ↓ 6% (NS) | ↓ 9% (NS) | No significant change |
| Stroke Volume (Max Exercise) | ↓ 2% (NS) | ↓ 9% (NS) | No significant change |
| Mean Pulmonary Capillary Wedge Pressure (Rest) | ↓ 6% | No data | ↑ 18% |
| Mean Pulmonary Capillary Wedge Pressure (Max Exercise) | ↓ 21% | No data | ↑ 17% |
| Rate-Pressure Product | Inferior to Esmolol & Tedisamil | Superior to Gallopamil | Superior to Gallopamil |
| Myocardial Oxygen Consumption | Inferior to Esmolol & Tedisamil | Superior to Gallopamil | Superior to Gallopamil |
| ST-Segment Depression | Inferior to Esmolol & Tedisamil | Superior to Gallopamil | Superior to Gallopamil |
| Plasma Lactate Concentration | More reduced | Less reduced | More reduced |
| Norepinephrine Levels | No significant change | No significant change | ↓ |
NS: Not Significant
Source: Adapted from a comparative study in patients with coronary artery disease.
Cellular Electrophysiological Effects
The anti-ischemic and anti-arrhythmic properties of these drugs stem from their distinct effects on the electrophysiology of cardiomyocytes.
Experimental Protocols: Cellular Electrophysiology
The following summarizes typical methodologies used to assess the cellular electrophysiological effects of these compounds, compiled from various studies.
-
Cell Preparations: Isolated ventricular or atrial myocytes from animal models (e.g., guinea pig, rabbit, rat) or human cardiac tissue samples.
-
Electrophysiological Recordings: Whole-cell patch-clamp technique is commonly used to measure ion channel currents (voltage-clamp mode) and action potentials (current-clamp mode).
-
Ion Current Isolation: Specific ion currents are isolated pharmacologically using selective channel blockers and by applying specific voltage protocols.
-
Action Potential Analysis: Parameters such as action potential duration at 90% repolarization (APD90), resting membrane potential, and maximum upstroke velocity (Vmax) are measured.
Data Presentation: Electrophysiological Effects on Cardiomyocytes
| Parameter | This compound | Esmolol | Tedisamil |
| Primary Ion Channel Target | L-type Ca2+ channels | β1-adrenergic receptors (indirectly affects ion channels) | Multiple K+ channels (Ito, IKr, IKs, IK-ATP) |
| Effect on Action Potential Duration (APD) | Shortens | Shortens | Lengthens |
| Effect on L-type Ca2+ Current (ICa,L) | Potent inhibition | Inhibition | Minor inhibition |
| Effect on Na+ Current (INa) | Minor inhibition | Inhibition at higher concentrations | Minor inhibition |
| Effect on K+ Currents | Some inhibition at high concentrations | Indirect modulation | Potent and broad inhibition |
| Effect on Myocardial Contractility | Negative inotropic | Negative inotropic | Can have a positive inotropic effect in some conditions |
Mechanisms of Action and Signaling Pathways
The distinct clinical effects of this compound, esmolol, and tedisamil are rooted in their unique interactions with cardiac signaling pathways.
This compound Signaling Pathway
This compound directly blocks L-type calcium channels on the cardiomyocyte cell membrane. This inhibition reduces the influx of calcium during the plateau phase of the action potential, leading to a decrease in intracellular calcium availability. Consequently, the activation of calmodulin and myosin light chain kinase is reduced, resulting in decreased myocardial contractility (negative inotropy) and vasodilation of coronary and peripheral arteries.
Caption: this compound's mechanism of action.
Esmolol Signaling Pathway
Esmolol acts as a competitive antagonist at the beta-1 adrenergic receptor, a G-protein coupled receptor (GPCR). By blocking the binding of catecholamines (epinephrine and norepinephrine), esmolol inhibits the activation of adenylyl cyclase, thereby reducing the intracellular concentration of cyclic AMP (cAMP). This leads to decreased activation of protein kinase A (PKA), which in turn reduces the phosphorylation of L-type calcium channels and other proteins involved in calcium handling. The net effect is a reduction in heart rate (negative chronotropy), decreased myocardial contractility (negative inotropy), and slowed atrioventricular conduction.
Caption: Esmolol's mechanism of action.
Tedisamil Signaling Pathway
Tedisamil's primary mechanism of action is the direct blockade of multiple potassium channels on the cardiomyocyte membrane. By inhibiting the outward potassium currents responsible for repolarization (Ito, IKr, IKs, and IK-ATP), tedisamil prolongs the duration of the cardiac action potential. This leads to an increase in the effective refractory period of the myocardial cells, which can suppress re-entrant arrhythmias. The bradycardic effect of tedisamil is primarily due to its inhibition of the transient outward current (Ito) in the atria.
Caption: Tedisamil's mechanism of action.
Conclusion
This compound, esmolol, and tedisamil each offer a distinct approach to the management of myocardial ischemia in coronary artery disease.
-
This compound acts by reducing myocardial oxygen demand through a decrease in afterload and has a favorable effect on myocardial perfusion. However, its anti-anginal potency at the studied doses appears lower than that of esmolol and tedisamil.
-
Esmolol and Tedisamil demonstrate nearly equipotent anti-ischemic effects, primarily by reducing heart rate and, in the case of esmolol, also by reducing systolic blood pressure.
-
The choice between these agents in a clinical or research setting will depend on the desired hemodynamic profile and the specific electrophysiological substrate of the ischemia or arrhythmia.
This guide provides a foundational comparison to aid in the understanding and further investigation of these important cardiovascular drugs. The detailed experimental data and mechanistic insights are intended to facilitate informed decision-making in research and development.
References
A Comparative Guide to the Stereoselective Effects of (R)- and (S)-Gallopamil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the stereoselective effects of the (R)- and (S)-enantiomers of gallopamil, a phenylalkylamine calcium channel blocker. The information presented herein is intended to support research and development efforts by offering a detailed overview of the distinct pharmacological and pharmacokinetic properties of each stereoisomer, supported by experimental data.
Introduction
Gallopamil, a methoxy derivative of verapamil, is a potent L-type calcium channel blocker used in the management of cardiovascular conditions such as angina pectoris and hypertension.[1][2] Like many chiral drugs, gallopamil is administered as a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers. However, these enantiomers often exhibit significant differences in their biological activities, a phenomenon known as stereoselectivity. Understanding the individual contributions of each enantiomer is crucial for optimizing therapeutic efficacy and minimizing adverse effects. This guide evaluates the current scientific literature to delineate the stereoselective pharmacodynamics and pharmacokinetics of (R)- and (S)-gallopamil.
Pharmacodynamic Comparison
The primary mechanism of action of gallopamil is the inhibition of L-type calcium channels, leading to reduced calcium influx into cardiac and vascular smooth muscle cells.[3] This action results in negative chronotropic (decreased heart rate), inotropic (decreased contractility), and dromotropic (decreased atrioventricular conduction) effects, as well as vasodilation.[3][4] Experimental evidence strongly indicates that these pharmacodynamic effects are predominantly attributed to the (S)-enantiomer.
A key clinical manifestation of gallopamil's cardiac effect is the prolongation of the PR interval on an electrocardiogram (ECG), which reflects delayed atrioventricular conduction. Studies in healthy volunteers have demonstrated that (S)-gallopamil is solely responsible for this effect. Administration of 25 mg of (S)-gallopamil significantly prolonged the PR interval, whereas even a higher dose of 100 mg of (R)-gallopamil had no significant effect.[6] The pharmacological effect of the racemic mixture on the PR interval can be entirely accounted for by the concentration of the (S)-enantiomer.[6]
Table 1: Stereoselective Pharmacodynamic Effects of (R)- and (S)-Gallopamil
| Parameter | (R)-Gallopamil | (S)-Gallopamil | Key Findings |
| L-type Ca2+ Channel Blockade | Low Potency | High Potency | The (S)-enantiomer is the more potent blocker of L-type calcium channels. |
| Negative Inotropic Effect | Low Potency | High Potency | Stereoselectivity factor of 63 in favor of the more potent enantiomer.[5] |
| Vasodilating Effect | Lower Potency | Higher Potency | Stereoselectivity factor of 12.6 in favor of the more potent enantiomer.[5] |
| PR Interval Prolongation | No significant effect | Significant prolongation | The pharmacological effect of racemic gallopamil on the PR interval is attributed to the (S)-enantiomer.[6] |
Pharmacokinetic Comparison
In contrast to the marked stereoselectivity in its pharmacodynamics, the pharmacokinetics of gallopamil show more subtle differences between the enantiomers. Key pharmacokinetic parameters such as apparent oral clearance and half-life are generally not stereoselective, particularly at steady-state.[7] However, stereoselectivity is observed in serum protein binding and renal elimination.
(R)-gallopamil exhibits a higher degree of serum protein binding compared to (S)-gallopamil.[4] Consequently, the free fraction of (S)-gallopamil, the pharmacologically active form, is approximately 50% greater than that of the (R)-enantiomer.[7] This difference in free fraction may contribute to the observed pharmacodynamic effects despite similar total plasma concentrations.
Renal elimination also demonstrates stereoselectivity, with a higher percentage of the (S)-gallopamil dose being recovered in the urine compared to the (R)-enantiomer.[7]
Table 2: Comparison of Pharmacokinetic Parameters of (R)- and (S)-Gallopamil at Steady-State
| Parameter | (R)-Gallopamil | (S)-Gallopamil | Reference |
| Apparent Oral Clearance (L/min) | 4.8 (95% CI: 2.9–6.8) | 5.5 (95% CI: 2.5–8.5) | [7] |
| Half-life (h) | 6.2 | 7.2 | [7] |
| Free Fraction in Serum (fu) | 0.035 (95% CI: 0.026–0.045) | 0.051 (95% CI: 0.033–0.069) | [7] |
| Renal Elimination (% of dose) | 0.49% | 0.71% | [7] |
Experimental Protocols
Chiral Separation and Quantification of Gallopamil Enantiomers in Plasma
Objective: To determine the plasma concentrations of (R)- and (S)-gallopamil following administration.
Methodology: A high-performance liquid chromatographic (HPLC) method is employed for the enantioselective analysis.
-
Sample Preparation:
-
Alkalinize plasma samples.
-
Perform liquid-liquid extraction using a mixture of n-hexane and 2-propanol (e.g., 95:5 v/v).
-
Back-extract the analytes into an acidic aqueous phase (e.g., 1 N HCl).
-
After alkalinization (e.g., with 5 N NaOH), perform a second liquid-liquid extraction into the organic phase.
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Chiral Stationary Phase: A chiral column, such as one based on cellulose or amylose derivatives (e.g., Daicel Chiralcel OD-H), is used to separate the enantiomers.
-
Mobile Phase: A suitable mobile phase, often a mixture of a non-polar solvent like hexane and an alcohol like isopropanol, is used. The exact composition should be optimized for resolution.
-
Detection: Fluorescence detection is typically used for sensitive quantification.
-
-
Quantification: The concentration of each enantiomer is determined by comparing its peak area to that of a calibration curve prepared with known concentrations of the pure enantiomers.
In Vivo Evaluation of PR Interval Prolongation
Objective: To assess the pharmacodynamic effect of (R)- and (S)-gallopamil on atrioventricular conduction.
Methodology: Electrocardiogram (ECG) recordings are used to measure the PR interval in conscious subjects or anesthetized animals.
-
Animal Model/Human Subjects: The study can be conducted in appropriate animal models (e.g., rats, dogs) or in healthy human volunteers.
-
Drug Administration: Administer placebo, (R)-gallopamil, (S)-gallopamil, or the racemic mixture at various doses.
-
ECG Recording:
-
Place ECG electrodes in a standard configuration (e.g., Lead II is often used for clear P-wave visualization).
-
Record baseline ECGs before drug administration.
-
Record ECGs at multiple time points after drug administration to capture the time course of the effect.
-
-
Data Analysis:
-
Measure the PR interval, defined as the time from the onset of the P wave to the beginning of the QRS complex.
-
Calculate the change in PR interval from baseline for each treatment group.
-
Statistically compare the effects of the different treatments.
-
Mandatory Visualizations
Caption: Signaling pathway of (S)-gallopamil in cardiomyocytes.
Caption: Signaling pathway of (S)-gallopamil in vascular smooth muscle.
Caption: Experimental workflow for evaluating stereoselective effects.
Conclusion
The stereoselective effects of (R)- and (S)-gallopamil are pronounced, with the (S)-enantiomer being the primary contributor to the drug's therapeutic and physiological actions on the cardiovascular system. This includes the negative inotropic, vasodilatory, and PR interval-prolonging effects, all of which are a consequence of potent L-type calcium channel blockade. In contrast, the pharmacokinetic properties of gallopamil are largely non-stereoselective, with the exception of protein binding and renal elimination, where modest differences exist.
For researchers and drug development professionals, these findings underscore the importance of considering stereoselectivity in the design and interpretation of studies involving gallopamil and other chiral calcium channel blockers. The development of enantiomerically pure formulations of (S)-gallopamil could potentially offer a more targeted therapeutic approach with an improved benefit-risk profile. Further research to elucidate the precise molecular interactions of each enantiomer with the L-type calcium channel would be invaluable for the rational design of new and improved cardiovascular drugs.
References
- 1. Gallopamil - Wikipedia [en.wikipedia.org]
- 2. Gallopamil | 16662-47-8 | Calcium Channel | MOLNOVA [molnova.cn]
- 3. What is the mechanism of Gallopamil hydrochloride? [synapse.patsnap.com]
- 4. Comparative effects of gallopamil and verapamil on the mechanical and electrophysiological parameters of isolated guinea-pig myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoisomers of calcium antagonists distinguish a myocardial and vascular mode of protection against cardiac ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and pharmacodynamics of the enantiomers of gallopamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereoselective and nonstereoselective inhibition exhibited by the enantiomers of verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of (-)-Gallopamil's Impact on Atrioventricular Conduction
For researchers, scientists, and drug development professionals, this guide provides an objective comparative analysis of the electrophysiological effects of (-)-Gallopamil on atrioventricular (AV) conduction, with a focus on its performance relative to other key calcium channel blockers, Verapamil and Diltiazem. The information presented is supported by experimental data from published studies.
Executive Summary
This compound, a potent phenylalkylamine calcium channel blocker, exerts a significant depressant effect on atrioventricular (AV) conduction.[1][2][3][4] Its primary mechanism of action involves the inhibition of L-type calcium channels, which are crucial for the depolarization of nodal tissue.[5][6] This action leads to a slowing of conduction velocity and an increase in the refractory period of the AV node.[1][7]
Experimental data indicates that this compound is equipotent to Verapamil in its ability to prolong the A-H interval and the effective refractory period of the AV node when administered intravenously.[3] However, studies on oral slow-release formulations for rate control in atrial fibrillation suggest that Gallopamil may be less effective than Verapamil and Diltiazem.[8] The impact of these calcium channel blockers on AV conduction is often rate-dependent, with more pronounced effects observed at faster heart rates.[9][10]
Quantitative Data on Electrophysiological Parameters
The following tables summarize the quantitative effects of this compound, Verapamil, and Diltiazem on key parameters of atrioventricular conduction as reported in various studies.
Table 1: Effect on A-H Interval (Atrial to His Bundle Conduction Time)
| Drug | Species/Population | Dose | Baseline A-H Interval (ms) | Post-Dose A-H Interval (ms) | Change in A-H Interval (ms) | Citation(s) |
| This compound | Human (10 pts) | 0.03 mg/kg i.v. | 88.5 ± 20.0 | 102.5 ± 22.6 | +14.0 | [3] |
| Verapamil | Human (20 pts) | 0.1 mg/kg i.v. | 78.1 ± 16.0 | 88.4 ± 19.5 | +10.3 | [3] |
| Diltiazem | Human (25 pts) | Dose 2 (plasma conc. 73 ng/ml) | Long Cycle: (not specified) | Long Cycle: (not specified) | +3 ± 4 | [9] |
| Dose 3 (plasma conc. 136 ng/ml) | Long Cycle: (not specified) | Long Cycle: (not specified) | +25 ± 8 | [9] | ||
| Dose 2 (plasma conc. 73 ng/ml) | Short Cycle: (not specified) | Short Cycle: (not specified) | +45 ± 17 | [9] | ||
| Dose 3 (plasma conc. 136 ng/ml) | Short Cycle: (not specified) | Short Cycle: (not specified) | +58 ± 12 | [9] |
Table 2: Effect on Atrioventricular Nodal Effective Refractory Period (AVNERP)
| Drug | Species/Population | Dose | Baseline AVNERP (ms) | Post-Dose AVNERP (ms) | Change in AVNERP (ms) | Citation(s) |
| This compound | Human (10 pts) | 0.03 mg/kg i.v. | 266.7 ± 72.6 | 380.0 ± 112.7 | +113.3 | [3] |
| Verapamil | Human (20 pts) | 0.1 mg/kg i.v. | 290.0 ± 77.6 | 360.5 ± 93.3 | +70.5 | [3] |
| Diltiazem | Human (25 pts) | Dose 2 (plasma conc. 73 ng/ml) | Long Cycle: (not specified) | Long Cycle: (not specified) | +36 ± 12 | [9] |
| Dose 3 (plasma conc. 136 ng/ml) | Long Cycle: (not specified) | Long Cycle: (not specified) | +70 ± 25 | [9] | ||
| Dose 2 (plasma conc. 73 ng/ml) | Short Cycle: (not specified) | Short Cycle: (not specified) | +80 ± 24 | [9] | ||
| Dose 3 (plasma conc. 136 ng/ml) | Short Cycle: (not specified) | Short Cycle: (not specified) | +163 ± 41 | [9] |
Table 3: Effect on Wenckebach Cycle Length (WCL)
| Drug | Species/Population | Dose | Change in WCL | Notes | Citation(s) |
| This compound | Human (13 pts) | 4 mg i.v. | Lower stimulation rates induced 2nd degree AV block | Quantitative change in WCL not specified. | [2] |
| Human (18 pts) | 100 mg b.i.d. (slow-release) | Asymptomatic 2nd degree AV block (Wenckebach) in 3 patients | Observed during long-term ECG monitoring. | [11] | |
| Verapamil | Rabbit (in vitro) | Not specified | Prolonged | Not specified | [10] |
| Diltiazem | Human (25 pts) | Dose 1 (plasma conc. 43 ng/ml) | Increase of 54 ± 13 ms | Dose-dependent increases observed. | [9] |
| Dose 2 (plasma conc. 73 ng/ml) | Increase of 84 ± 18 ms | [9] | |||
| Dose 3 (plasma conc. 136 ng/ml) | Increase of 174 ± 33 ms | [9] | |||
| Anesthetized Dogs (8) | Bolus + infusion (plasma conc. 8-1400 ng/mL) | Proportional increase with plasma concentration | [12] |
Experimental Protocols
Electrophysiological Study in Humans with this compound, Verapamil, and Ro 11-1781
-
Objective: To compare the electrophysiological effects of intravenous this compound (D 600), Verapamil, and Ro 11-1781.[3]
-
Study Population: 10 patients for this compound, 20 for Verapamil, and 10 for Ro 11-1781.[3]
-
Drug Administration:
-
Methodology:
-
His bundle recordings were obtained during sinus rhythm and following atrial and ventricular pacing.[3]
-
Standard electrophysiological measurements including A-H interval and effective refractory period of the AV node (ERP AVN) were recorded before and after drug administration.[3]
-
The Wenckebach point was determined during high-rate atrial pacing.[3]
-
Rate-Dependent Effects of Diltiazem on Human Atrioventricular Nodal Properties
-
Objective: To evaluate the influence of heart rate on the electrophysiological effects of Diltiazem in humans.[9]
-
Study Population: 25 patients undergoing electrophysiological studies.[9]
-
Drug Administration: Three intravenous doses of Diltiazem designed to achieve low, intermediate, and high stable plasma concentrations (43 ± 4, 73 ± 6, and 136 ± 11 ng/ml, respectively).[9]
-
Methodology:
-
Sinus node, atrial, and AV nodal function were evaluated at multiple atrial rates under control conditions and after drug administration.[9]
-
Measurements included A-H interval, atrioventricular effective refractory period (AVERP), and Wenckebach cycle length.[9]
-
Data was analyzed based on the longest and shortest cycle lengths achievable for each patient.[9]
-
Study of this compound on AV Conduction in Patients with Normal Sinus Rhythm
-
Objective: To investigate the influence of this compound on cardiac conduction and sinus node function.[2]
-
Study Population: 13 patients with normal sinus rhythm.[2]
-
Drug Administration: A single intravenous dose of 4 mg of this compound.[2]
-
Methodology:
Signaling Pathways and Mechanisms of Action
The primary mechanism by which this compound and other non-dihydropyridine calcium channel blockers affect AV conduction is through the blockade of L-type voltage-gated calcium channels. These channels are critical for the electrogenesis of the "slow response" action potentials characteristic of the sinoatrial (SA) and atrioventricular (AV) nodes.[5][6][13]
By inhibiting the influx of calcium ions during phase 0 of the nodal action potential, these drugs reduce the rate of depolarization and the amplitude of the action potential.[1][14][15] This leads to a decreased conduction velocity through the AV node. Furthermore, by prolonging the effective refractory period, they reduce the number of impulses that can be transmitted from the atria to the ventricles, which is particularly relevant in the management of supraventricular tachyarrhythmias.[6][7]
Caption: Signaling pathway of this compound on an AV nodal cell.
Caption: General workflow for an electrophysiological study.
References
- 1. Effects of manganese ions and diltiazem on the spontaneous action potential of the canine atrio-ventricular node cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Action of the calciumantagonistic compound gallopamile on sinus node, atrioventricular and intraventricular conduction (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [The electrophysiological effects of the Ca-antagonists gallopamil (D 600), dimeditiapramine (Ro 11-1781) and verapamil in man (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of gallopamil on electrophysiologic abnormalities and ventricular arrhythmias associated with left ventricular hypertrophy in the feline heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. droracle.ai [droracle.ai]
- 7. droracle.ai [droracle.ai]
- 8. Modulation of ventricular rate in permanent atrial fibrillation: randomized, crossover study of the effects of slow-release formulations of gallopamil, diltiazem, or verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rate-dependent effects of diltiazem on human atrioventricular nodal properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Slow-release gallopamil evaluated by exercise test and long-term electrocardiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of diltiazem on atrioventricular conduction and arterial blood pressure: correlation with plasma drug concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. JustInTimeMedicine [justintimemedicine.com]
- 14. Effects of the calcium antagonist diltiazem on action potentials, slow response and force of contraction in different cardiac tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of (-)-Gallopamil: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of (-)-Gallopamil, a phenylalkylamine calcium channel blocker. The following procedures are based on a conservative approach, treating the compound as hazardous waste in the absence of complete data to definitively classify it as non-hazardous.
Hazardous Waste Determination
According to the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it is specifically listed or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[1][2][3] While this compound is not specifically listed as a hazardous waste, a definitive characterization requires a comprehensive analysis of its properties.[4] In the absence of complete data, it is prudent to manage this compound as a hazardous waste.
A summary of the available hazard information for Gallopamil hydrochloride is presented below. It is important to note that the data for a definitive RCRA classification is incomplete.
| Hazard Characteristic | Available Data | RCRA Threshold/Criteria | Classification |
| Ignitability (D001) | Flash point: Not available.[5] | Liquid with flash point < 60°C (140°F).[4] | Insufficient Data |
| Corrosivity (D002) | pH: Not available in SDS. | Aqueous solution with pH ≤ 2 or ≥ 12.5.[4] | Insufficient Data |
| Reactivity (D003) | Stable under recommended storage conditions. Incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[6] | Unstable, reacts violently with water, or generates toxic gases.[7] | Unlikely to be reactive based on available data, but should not be mixed with incompatible materials. |
| Toxicity (D004-D043) | LD50 (oral, rat): 108 mg/kg.[5] Harmful if swallowed or inhaled.[6] | Exceeds specific concentration levels in the Toxicity Characteristic Leaching Procedure (TCLP) test.[1] | Insufficient Data (TCLP data not available). However, high acute toxicity suggests it should be handled as a toxic substance. |
Disposal Procedures
Due to the incomplete data for a definitive hazardous waste determination and the known pharmacological activity and toxicity of this compound, it is recommended to manage it as a hazardous waste. Do not dispose of this compound down the drain or in regular trash.[6]
Unused or Expired this compound (Pure Compound)
-
Containerization :
-
Place the solid this compound in its original container or a new, clean, and compatible container.
-
Ensure the container is tightly sealed and in good condition.[8]
-
The container must be made of a material that will not react with the chemical.
-
-
Labeling :
-
Label the container clearly with the words "Hazardous Waste."
-
The label must also include the full chemical name: "this compound" or "Gallopamil hydrochloride" (as appropriate), the CAS number (e.g., 16662-46-7 for the hydrochloride), and the approximate quantity of waste.[9]
-
Include the date when the container was first designated as waste.
-
-
Storage :
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure secondary containment to prevent spills.
-
-
Disposal :
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[9]
-
Provide the EHS office with all necessary information about the waste.
-
Contaminated Materials
Any materials that have come into contact with this compound, such as personal protective equipment (PPE), spill cleanup materials, and empty containers, must also be disposed of as hazardous waste.
-
Collection :
-
Collect all contaminated items (e.g., gloves, bench paper, pipette tips, vials) in a designated, leak-proof container lined with a heavy-duty plastic bag.
-
For sharps, use a designated puncture-resistant sharps container.
-
-
Containerization and Labeling :
-
Seal the bag and place it in a properly labeled hazardous waste container.
-
The label should read "Hazardous Waste" and describe the contents (e.g., "Lab Debris Contaminated with this compound").
-
-
Disposal :
-
Dispose of the container through your institution's EHS office, following the same procedure as for the pure compound.
-
Experimental Protocols
Currently, there are no established and verified experimental protocols for the chemical neutralization or inactivation of this compound for disposal purposes in a standard laboratory setting. Attempting to neutralize the compound without a validated protocol could lead to the generation of unknown and potentially more hazardous byproducts. Therefore, the recommended disposal method is incineration by a licensed hazardous waste management facility.
Disposal Workflow and Decision-Making
The following diagram illustrates the recommended workflow for the proper disposal of this compound, emphasizing a conservative and compliant approach.
References
- 1. youtube.com [youtube.com]
- 2. amienvironmental.com [amienvironmental.com]
- 3. Listed and Characteristic Wastes - New Pig [newpig.com]
- 4. epa.gov [epa.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. RCRA Characteristic Waste | Office of Clinical and Research Safety [vumc.org]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Safe Laboratory Waste Disposal Practices [emsllcusa.com]
Essential Safety and Logistics for Handling (-)-Gallopamil
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure and compliant laboratory environment. This document provides immediate and essential safety protocols, operational guidance, and disposal plans for (-)-Gallopamil.
This compound is a calcium channel blocker and an analog of verapamil, used in research for its effects on cardiac and smooth muscle cells.[1] Adherence to strict safety procedures is crucial when working with this and similar compounds to minimize health risks and prevent environmental contamination.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to prevent exposure.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Glasses with side shields or Goggles | Must meet appropriate government standards such as NIOSH (US) or EN 166(EU).[2] |
| Skin Protection | Chemical-resistant Gloves | Compatible with the solvents being used. |
| Laboratory Coat | To prevent skin contact.[2] | |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Required if exposure limits are exceeded, if irritation or other symptoms are experienced, or when not working in a chemical fume hood.[2] |
Hazard Identification and Safe Handling
This compound hydrochloride is classified as harmful if swallowed or inhaled and causes skin and serious eye irritation.[3] It may also cause respiratory irritation.[3]
General Handling Precautions:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Avoid the formation of dust and aerosols.[3]
-
Do not eat, drink, or smoke in the laboratory.[2]
-
Wash hands thoroughly after handling the compound.[2]
-
Remove all protective gear before leaving the laboratory.[2]
Storage and Stability
Proper storage of this compound is essential to maintain its stability and efficacy for research.
| Condition | Temperature Range | Duration |
| Short Term (Powder) | 0 - 4 °C | Days to weeks |
| Long Term (Powder) | -20 °C | Months to years |
| Stock Solution in Solvent | -80 °C or -20 °C | Up to 6 months |
Store in a dry, dark place. The product is stable for a few weeks during ordinary shipping.[4][5]
Experimental Protocol: Preparation of a Stock Solution
This protocol outlines the steps for safely preparing a stock solution of this compound.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., DMSO)[5]
-
Volumetric flask
-
Calibrated balance
-
Spatula
-
Pipettes
-
Vortex mixer or sonicator
Procedure:
-
Preparation: Don all required PPE and perform the procedure within a chemical fume hood.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated balance.
-
Dissolving: Add the weighed powder to the volumetric flask. Add a portion of the solvent and mix by swirling, vortexing, or sonicating until the solid is completely dissolved.[6]
-
Dilution: Once dissolved, add the remaining solvent to reach the final desired volume.
-
Labeling: Clearly label the stock solution with the compound name, concentration, solvent, and date of preparation.
-
Storage: Store the stock solution at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.[5]
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
Spill Cleanup:
-
Minor Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[2][7]
-
Major Spills: For large spills, evacuate the area and contact your institution's environmental health and safety department.[2]
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical aid.[2] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention immediately.[3] |
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and comply with regulations.
Disposal of Unused Product:
-
Dispose of unused this compound as hazardous waste in accordance with local, state, and federal regulations.[2] Do not allow the product to enter drains.[2]
Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as gloves, absorbent pads, and empty containers, should be treated as hazardous waste.[2]
-
Place these materials in a sealed, properly labeled container for disposal.[2]
Visual Workflow Guides
The following diagrams illustrate the standard workflows for handling and disposing of this compound, as well as the procedure for spill cleanup.
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Step-by-step procedure for cleaning up a this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
